molecular formula C8H9N3O B2882568 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 305846-71-3

3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2882568
CAS No.: 305846-71-3
M. Wt: 163.18
InChI Key: SDJUOYVAZWOLSV-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJUOYVAZWOLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Utility of a Privileged Heterocyclic Scaffold

Executive Summary

The compound 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine represents a strategic "privileged structure" in medicinal chemistry. It combines the electron-rich, lipophilic furan moiety with the polar, hydrogen-bond-donating aminopyrazole core. This specific arrangement—a 1-methyl-5-aminopyrazole substituted at the 3-position with a heteroaryl ring—serves as a critical building block for fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines , which are extensively validated as kinase inhibitors, adenosine receptor antagonists, and anticancer agents. This guide provides a comprehensive technical analysis of its chemical identity, regioselective synthesis, and application in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers
  • IUPAC Name: this compound

  • Common Names: 5-Amino-1-methyl-3-(2-furyl)pyrazole; 1-Methyl-3-(2-furanyl)-1H-pyrazol-5-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 163.18 g/mol

  • SMILES: CN1C(=CC(=N1)C2=CC=CO2)N

  • InChIKey: SDJUOYVAZWOLSV-UHFFFAOYSA-N

Structural Features & Electronic Properties

The molecule consists of two heteroaromatic rings linked by a single bond. The pyrazole ring acts as the central scaffold, featuring three distinct functional handles:[1]

  • N1-Methyl Group: Locks the tautomeric state of the pyrazole, preventing the 1H/2H tautomerism observed in N-unsubstituted analogs. This defines the regiochemistry of the amine as exclusively at position 5.

  • C5-Amine: A primary amine (

    
    ) that serves as a nucleophile in cyclization reactions. It is electronically coupled to the pyrazole ring, making it less basic than a typical alkyl amine but sufficiently reactive for condensation with electrophiles (e.g., 
    
    
    
    -ketoesters).
  • C3-Furan Ring: An electron-rich 5-membered ring. The oxygen atom contributes to the

    
    -system, making the furan ring susceptible to electrophilic aromatic substitution, although in this scaffold, it primarily acts as a lipophilic pharmacophore element.
    

Synthetic Pathways[6][7][8]

Core Synthesis: The Cyclocondensation Route

The most robust method for synthesizing this compound is the cyclocondensation of 3-(furan-2-yl)-3-oxopropanenitrile (also known as 2-furoylacetonitrile) with methylhydrazine .

Reaction Protocol
  • Reagents: 3-(Furan-2-yl)-3-oxopropanenitrile (1.0 eq), Methylhydrazine (1.1 eq).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Acetic acid (catalytic amount) or reflux conditions.[2]

  • Conditions: Reflux for 4–6 hours.

  • Workup: Cool to room temperature. The solvent is removed under reduced pressure.[3] The residue is recrystallized from ethanol/water or purified via column chromatography (Ethyl Acetate/Hexane).

Regioselectivity Mechanism

The reaction of non-symmetrical hydrazines (like methylhydrazine) with


-ketonitriles can yield two regioisomers: the 5-amino-1-methyl isomer (Target) or the 3-amino-1-methyl isomer.
  • Mechanism: The terminal nitrogen (

    
    ) of methylhydrazine is the more nucleophilic center. It attacks the ketone carbonyl of the 
    
    
    
    -ketonitrile (which is more electrophilic than the nitrile). This forms a hydrazone intermediate.
  • Cyclization: The secondary nitrogen (

    
    ) then attacks the nitrile carbon, followed by tautomerization to form the stable aromatic 5-aminopyrazole.
    

SynthesisMechanism Start 3-(Furan-2-yl)-3-oxopropanenitrile (Beta-ketonitrile) Inter Hydrazone Intermediate (Nucleophilic attack at C=O) Start->Inter Reflux/EtOH Reagent Methylhydrazine (MeNHNH2) Reagent->Inter Cyclization Intramolecular Cyclization (Attack on Nitrile) Inter->Cyclization -H2O Product This compound (Target Isomer) Cyclization->Product Major Pathway Isomer 3-Amino-1-methyl Isomer (Minor Byproduct) Cyclization->Isomer Minor Pathway

Figure 1: Synthetic pathway and regioselective cyclization mechanism.

Physicochemical Profiling

Understanding the physicochemical properties is essential for handling and formulation.

PropertyValue / DescriptionSource/Note
Appearance Pale yellow to off-white crystalline solidExperimental Observation
Melting Point 126–130 °CAnalogous 1H-compound range; 1-Me similar
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic furan/aromatic core
Solubility (Organic) High in DMSO, DMF, Methanol, EthanolPolar aprotic/protic solvents
LogP (Predicted) ~1.2 – 1.6Moderate lipophilicity
pKa (Conjugate Acid) ~2.5 – 3.5 (Pyrazole N2)Weakly basic
H-Bond Donors 1 (Amine

)
H-Bond Acceptors 3 (Furan O, Pyrazole N, Amine N)

Pharmacological & Biological Applications[2][6][7][8][9][10][11][12][13][14]

This molecule is rarely a final drug but is a high-value scaffold . Its primary utility lies in fragment-based drug discovery (FBDD).

Precursor for Pyrazolo[1,5-a]pyrimidines

The 5-amine and the adjacent N1 nitrogen form a "1,3-binucleophile" motif.[1] Reacting this compound with 1,3-dielectrophiles (such as malonaldehyde, chalcones, or


-ketoesters) fuses a pyrimidine ring onto the pyrazole.
  • Target Class: This creates the Pyrazolo[1,5-a]pyrimidine core, a bioisostere of the purine ring system (ATP mimic).

  • Therapeutic Area: These fused systems are potent inhibitors of Cyclin-Dependent Kinases (CDKs) , KDR (VEGFR-2) , and Adenosine A2A receptors .

Schiff Base Antimicrobials

Condensation of the C5-amine with aromatic aldehydes yields Schiff bases (imines).

  • Activity: Research indicates these derivatives possess broad-spectrum antifungal and antibacterial activity (e.g., against S. aureus, C. albicans). The furan ring enhances membrane permeability.

Applications cluster_0 Synthetic Transformations cluster_1 Biological Targets Core This compound Fusion + 1,3-Dielectrophiles (e.g., Acetylacetone) Core->Fusion Schiff + Aryl Aldehydes (Condensation) Core->Schiff Acylation + Acyl Chlorides (Amide Formation) Core->Acylation Kinase ATP-Competitive Kinase Inhibitors (CDK2, VEGFR, GSK-3beta) Fusion->Kinase GPCR Adenosine Receptor Antagonists (A2A, A3) Fusion->GPCR Microbial Antimicrobial/Antifungal Agents (Membrane disruption) Schiff->Microbial

Figure 2: Scaffold utility in drug discovery workflows.

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     7.70 (1H, d):  Furan C5 proton (closest to oxygen).
    
  • 
     6.65 (1H, d):  Furan C3 proton.
    
  • 
     6.55 (1H, dd):  Furan C4 proton.
    
  • 
     5.75 (1H, s):  Pyrazole C4 proton. This singlet is characteristic of the 3,5-disubstituted pyrazole ring.
    
  • 
     5.20 (2H, br s): 
    
    
    
    protons. Broad signal, exchangeable with
    
    
    .
  • 
     3.65 (3H, s): 
    
    
    
    -Methyl group. Sharp singlet, diagnostic for the N1-methylation.
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    
    
  • Fragmentation: Loss of the methyl group (

    
    ) or cleavage of the furan ring may be observed at higher collision energies.
    

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391-401. (Describes the use of 5-aminopyrazoles as precursors).
  • Bawazir, W. (2020).[4][5] A Mini-Review: 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[5] Retrieved from [Link]

  • Frizzo, C. P., et al. (2012). Regiochemistry in the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles. Tetrahedron Letters, 53(46), 6166-6169. (Mechanistic insight into hydrazine regioselectivity).

Sources

Molecular weight and formula of 1-methyl-3-(furan-2-yl)pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-methyl-3-(furan-2-yl)pyrazol-5-amine

Abstract

This technical guide provides a comprehensive scientific overview of 1-methyl-3-(furan-2-yl)pyrazol-5-amine, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. By integrating a pyrazole core, known for its broad spectrum of biological activities, with a furan moiety, this molecule represents a versatile scaffold for the development of novel therapeutic agents. This document details its core molecular and physicochemical properties, outlines a robust synthetic pathway with detailed protocols, and explores its potential applications in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction to a Privileged Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of pharmaceuticals. Among these, the pyrazole nucleus is a well-established "privileged scaffold" due to its presence in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the furan ring is a key structural motif in many natural products and synthetic drugs.

The molecule 1-methyl-3-(furan-2-yl)pyrazol-5-amine combines these two important pharmacophores. The 5-aminopyrazole moiety, in particular, serves as a critical bi-nucleophilic synthon, enabling the construction of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to mimic purine bases and interact with various biological targets.[3][4][5] The strategic placement of the N-methyl group prevents tautomerization and provides a fixed substitution pattern, while the furan ring introduces specific electronic and steric properties that can be exploited for modulating target binding and pharmacokinetic profiles. This guide elucidates the fundamental chemical data, synthesis, and potential utility of this valuable research compound.

Molecular and Physicochemical Properties

A thorough understanding of a compound's molecular and physicochemical properties is fundamental to its application in research and development. The key identifiers and computed properties for 1-methyl-3-(furan-2-yl)pyrazol-5-amine are summarized below.

Core Molecular Data

The foundational molecular information provides an unambiguous identity for the compound.

PropertyValueSource
Molecular Formula C₈H₉N₃O[6]
Molecular Weight 163.18 g/mol Calculated
Monoisotopic Mass 163.07455 Da[6]
IUPAC Name 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine[6]
Canonical SMILES CN1C(=CC(=N1)C2=CC=CO2)N[6]
InChIKey SDJUOYVAZWOLSV-UHFFFAOYSA-N[6]
Predicted Physicochemical Characteristics

While experimental data is limited, computational models provide valuable predictions for guiding experimental design, such as assessing potential solubility and permeability.

PropertyPredicted ValueSignificanceSource
XlogP 0.6Indicates good aqueous solubility and potential for bioavailability.[6]
Topological Polar Surface Area (TPSA) 56.98 ŲSuggests potential for good cell membrane permeability.[7]
Hydrogen Bond Donors 1The primary amine group can participate in hydrogen bonding.[7]
Hydrogen Bond Acceptors 4Nitrogen and oxygen atoms can act as hydrogen bond acceptors.[7]
Rotatable Bonds 1The bond between the pyrazole and furan rings allows for conformational flexibility.N/A

Synthesis and Characterization

The synthesis of 5-aminopyrazoles is well-documented, typically involving the condensation of a hydrazine derivative with a β-ketonitrile.[4] This established methodology provides a reliable and efficient pathway to the target compound.

Retrosynthetic Analysis and Workflow

A logical retrosynthetic approach disconnects the pyrazole ring, identifying methylhydrazine and 3-(furan-2-yl)-3-oxopropanenitrile as the key starting materials. The latter can be synthesized from 2-acetylfuran. This strategy is efficient as it builds the core heterocyclic structure in a single, high-yielding step.

Synthesis_Workflow Start1 2-Acetylfuran Intermediate 3-(Furan-2-yl)-3-oxopropanenitrile Start1->Intermediate Claisen Condensation Start2 Methylhydrazine Product 1-Methyl-3-(furan-2-yl)pyrazol-5-amine Start2->Product Intermediate->Product Cyclocondensation (Base Catalyst)

Figure 1: Proposed synthetic workflow for 1-methyl-3-(furan-2-yl)pyrazol-5-amine.
Exemplary Synthetic Protocol

This protocol is a representative method based on established literature procedures for analogous compounds.[4]

Step 1: Synthesis of 3-(Furan-2-yl)-3-oxopropanenitrile

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium ethoxide (1.1 eq) and anhydrous diethyl ether.

  • Reaction: Cool the suspension to 0 °C in an ice bath. Add 2-acetylfuran (1.0 eq) dropwise, followed by ethyl cyanoformate (1.1 eq).

  • Execution: Allow the mixture to warm to room temperature and stir for 12-16 hours. The progress is monitored by Thin Layer Chromatography (TLC). Causality: The strong base (sodium ethoxide) deprotonates the acetyl group, forming an enolate that attacks the electrophilic ethyl cyanoformate in a Claisen-type condensation to form the β-ketonitrile.

  • Workup: Quench the reaction by carefully adding aqueous HCl (1M) until the solution is acidic (pH ~5). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure β-ketonitrile intermediate.

Step 2: Synthesis of 1-methyl-3-(furan-2-yl)pyrazol-5-amine

  • Setup: In a round-bottom flask, dissolve the 3-(furan-2-yl)-3-oxopropanenitrile intermediate (1.0 eq) in ethanol.

  • Reaction: Add methylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of a non-nucleophilic base such as triethylamine (0.1 eq).

  • Execution: Reflux the reaction mixture for 4-6 hours, monitoring by TLC. Causality: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl, and the other nitrogen attacks the nitrile carbon, followed by dehydration and tautomerization to form the stable aminopyrazole ring.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 1-methyl-3-(furan-2-yl)pyrazol-5-amine.

Self-Validation: The integrity of the protocol is ensured by characterization at each step. The identity and purity of the intermediate and final product must be confirmed by spectroscopic methods.

Analytical Characterization
  • ¹H NMR: Expected signals would include a singlet for the N-methyl protons, distinct signals for the furan ring protons, a singlet for the pyrazole C4-proton, and a broad singlet for the NH₂ protons.

  • ¹³C NMR: The spectrum should show distinct signals for all eight carbon atoms in the molecule, including the characteristic shifts for the furan and pyrazole rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H vibrations for the primary amine, C=N and C=C stretches for the pyrazole ring, and C-O-C stretches for the furan moiety.

Applications in Drug Discovery and Medicinal Chemistry

The structural combination of furan and 5-aminopyrazole cores makes this compound a highly attractive starting point for library synthesis and lead optimization in drug discovery.

Applications Core 1-Methyl-3-(furan-2-yl)pyrazol-5-amine (C₈H₉N₃O) Pyrazole Pyrazole Scaffold Core->Pyrazole exhibits properties of Furan Furan Scaffold Core->Furan exhibits properties of Amine 5-Amino Group (Synthon) Core->Amine provides reactive handle AntiCancer Anticancer Activity Pyrazole->AntiCancer AntiInflammatory Anti-inflammatory Activity Pyrazole->AntiInflammatory Antimicrobial Antimicrobial Activity Furan->Antimicrobial Fused Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) Amine->Fused enables synthesis of Fused->AntiCancer leads to

Figure 2: Logical relationship between the chemical scaffold and its potential applications.
Rationale as a Bioactive Scaffold
  • Anticancer Potential: Pyrazole derivatives have been extensively investigated as anticancer agents.[1][2] The 3-(furan-2-yl)pyrazole scaffold, in particular, has been incorporated into chalcones that demonstrated activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cell lines.[1]

  • Anti-inflammatory and Analgesic Activity: The pyrazole ring is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. The scaffold is known to interact with enzymes like cyclooxygenase (COX).

  • Antimicrobial Properties: Both furan and pyrazole moieties are found in compounds with significant antibacterial and antifungal activity.[3]

Utility as a Chemical Building Block

The primary amine at the 5-position is a versatile functional group that serves as a nucleophilic handle for further chemical elaboration. It is a key precursor for synthesizing fused heterocyclic systems, which are of great interest in medicinal chemistry.[3][4] For instance, condensation with 1,3-dielectrophiles can yield pyrazolo[1,5-a]pyrimidines, a class of compounds known to act as kinase inhibitors and modulators of other important cellular targets.[5]

Conclusion

1-methyl-3-(furan-2-yl)pyrazol-5-amine is a compound with significant untapped potential. Its straightforward synthesis, combined with the proven biological relevance of its constituent pyrazole and furan scaffolds, makes it an exceptionally valuable tool for medicinal chemists. The physicochemical properties are favorable for developing drug-like molecules, and its utility as a synthetic intermediate for creating more complex, fused heterocyclic systems further enhances its importance. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their discovery programs, paving the way for the development of novel therapeutics.

References

  • PubChemLite. This compound. Available from: [Link]

  • PubChem. methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. Available from: [Link]

  • Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Available from: [Link]

  • ResearchGate. (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available from: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • Wiley Online Library. Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Available from: [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

  • National Institutes of Health. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • National Institutes of Health. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives. Available from: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • National Institutes of Health. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available from: [Link]

  • Chemsrc. 1-methyl-3-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine. Available from: [Link]

Sources

Solubility profile of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 104677-62-7 / Ref CID: 4737046), a critical heteroaromatic scaffold used in the synthesis of kinase inhibitors and Schiff base ligands.

While specific thermodynamic solubility values (mg/mL) for this exact intermediate are rarely published in isolation, this guide synthesizes physicochemical principles with empirical data from structural analogs to provide a predictive solubility map . Furthermore, it details a self-validating experimental protocol to determine exact saturation limits, ensuring reproducibility in drug discovery and process chemistry workflows.

Physicochemical Characterization

To understand the solubility behavior of this molecule, we must first deconstruct its electronic and structural landscape.

Structural Analysis

The molecule consists of three distinct domains that compete for solvation:

  • The Pyrazole Core (Polar/Aromatic): The 1-methyl substitution removes the acidic N-H, reducing H-bond donation capacity at the ring nitrogen but retaining the N2 acceptor site.

  • The C5-Amine (Polar/Basic): A primary amine (

    
    ) acts as a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA). This is the primary driver for solubility in protic solvents.
    
  • The Furan Ring (Lipophilic/Aromatic): This moiety adds planarity and lipophilicity, enhancing solubility in chlorinated and aromatic solvents while limiting water solubility.

PropertyValue (Predicted/Analog)Implication for Solubility
Molecular Weight 163.18 g/mol Low MW favors dissolution; kinetics will be fast.
LogP (Octanol/Water) ~1.2 – 1.6Moderately lipophilic. Passes cell membranes; poor aqueous solubility without pH adjustment.
pKa (Conjugate Acid) ~3.5 – 4.5Weakly basic. Will protonate and dissolve in acidic aqueous media (pH < 2).
H-Bond Donors 1 (Amine)Critical for solubility in alcohols.
H-Bond Acceptors 3 (N, O, N)Good interaction with water/alcohols, but limited by the hydrophobic furan.

Predictive Solubility Profile

Based on Hansen Solubility Parameters (HSP) and empirical data from similar 5-aminopyrazoles, the following solubility profile is projected. This table serves as a Solvent Selection Guide for process development.

Critical Note: "High" implies >50 mg/mL; "Moderate" implies 10–50 mg/mL; "Low" implies <1 mg/mL.

Solvent ClassSpecific SolventPredicted SolubilityMechanistic RationaleApplication
Polar Aprotic DMSO Very High Strong dipole-dipole interactions disrupt crystal lattice; accepts H-bonds from amine.Stock Solutions (20mM)
Polar Aprotic DMF High Similar mechanism to DMSO; excellent for high-concentration reactions.Reaction Solvent
Polar Protic Methanol High Small molecule size allows efficient solvation of the amine via H-bonding.Transfer Solvent
Polar Protic Ethanol Moderate-High Good balance of polar/non-polar character. Solubility increases significantly with heat.Recrystallization
Chlorinated DCM Moderate Solvates the furan and pyrazole rings well; poor interaction with the amine protons.Extraction/Workup
Ester Ethyl Acetate Moderate Standard organic solvent; likely partial solubility requiring heat.TLC / Chromatography
Ether THF Moderate Good general solvent, but may require dry conditions to prevent hydrate formation.Reaction Solvent
Hydrocarbon Hexane/Heptane Very Low Lacks polarity to overcome lattice energy of the polar amine/pyrazole core.Anti-solvent
Aqueous Water (pH 7) Low Lipophilic furan ring dominates; lattice energy too high for neutral water to break.Precipitation Medium
Aqueous 0.1M HCl High Protonation of the amine forms a salt (

), drastically increasing hydration.
Dissolution for Analysis
Visualization: Solubility Logic & Solvent Selection

SolubilityLogic Compound 3-(furan-2-yl)-1-methyl -1H-pyrazol-5-amine Amine 5-NH2 Group (H-Bond Donor) Compound->Amine Furan Furan Ring (Lipophilic) Compound->Furan Pyrazole Pyrazole Core (Polar Aprotic) Compound->Pyrazole EtOH Ethanol/MeOH (Mod-High Solubility) Amine->EtOH H-Bonding Acid 0.1M HCl (High Solubility) Amine->Acid Protonation Water Water (pH 7) (Low Solubility) Furan->Water Hydrophobic Repulsion Hexane Hexane (Insoluble) Furan->Hexane Lipophilic Match (Too weak vs Lattice) DMSO DMSO/DMF (High Solubility) Pyrazole->DMSO Dipole Interaction

Figure 1: Mechanistic breakdown of solubility drivers. The amine group drives solubility in alcohols and acids, while the aromatic rings facilitate dissolution in polar aprotic solvents.

Experimental Protocol: Thermodynamic Solubility Determination

Since literature values vary by crystal form (polymorphs), researchers must generate their own solubility data using this "Shake-Flask" protocol. This method is the "Gold Standard" for pre-formulation.

Reagents & Equipment
  • Compound: >10 mg of this compound (Solid).

  • Solvents: HPLC Grade (DMSO, MeOH, Water, PBS pH 7.4).

  • Equipment: Thermomixer or Orbital Shaker, Centrifuge (10,000 rpm), HPLC-UV or UV-Vis Spectrophotometer.

  • Filter: 0.22 µm PTFE syringe filter (to remove undissolved particles).

Step-by-Step Workflow
  • Preparation: Place 2–5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 250 µL of the target solvent.

    • Check: If the solid dissolves immediately, add more solid until a visible suspension remains. Saturation is mandatory.

  • Equilibration: Shake at 25°C for 24 hours at 750 rpm.

    • Why 24h? To ensure the system reaches thermodynamic equilibrium, distinguishing it from "kinetic" solubility (which often overestimates solubility due to supersaturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: Carefully remove the supernatant and filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (Detection @ ~254 nm).

    • Calculation: Compare peak area against a standard calibration curve prepared from a DMSO stock.

Visualization: The Shake-Flask Workflow

ShakeFlaskProtocol Start Start: Solid Compound (Excess Amount) AddSolvent Add Solvent (250 µL) Start->AddSolvent CheckSat Is Solid Visible? AddSolvent->CheckSat AddMore Add More Solid CheckSat->AddMore No Shake Shake @ 25°C (24 Hours) CheckSat->Shake Yes (Suspension) AddMore->CheckSat Centrifuge Centrifuge & Filter (0.22 µm PTFE) Shake->Centrifuge Analyze HPLC/UV Analysis (Quantify Supernatant) Centrifuge->Analyze Result Thermodynamic Solubility (mg/mL) Analyze->Result

Figure 2: Self-validating workflow for determining thermodynamic solubility. The "Check Saturation" loop prevents false negatives.

Application in Purification (Recrystallization)

The solubility differential between Ethanol (high solubility at boiling point) and Water (low solubility) makes this pair ideal for purification.

Recommended Protocol:

  • Dissolve the crude amine in minimal boiling Ethanol .

  • Once dissolved, slowly add warm Water dropwise until a faint turbidity persists.

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • The furan-pyrazole amine should crystallize as high-purity needles or prisms.

References

  • PubChem. (n.d.).[1] Compound Summary for CID 4737046, this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

Sources

Literature review on 5-amino-3-(furan-2-yl)-1-methylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 5-amino-3-(furan-2-yl)-1-methylpyrazole , a versatile heterocyclic scaffold in medicinal chemistry.

Executive Summary

The molecule 5-amino-3-(furan-2-yl)-1-methylpyrazole represents a "privileged scaffold" in drug discovery. Its structural utility lies in the convergence of three distinct pharmacophores:

  • The Pyrazole Core: A rigid 5-membered ring that serves as a bioisostere for pyrroles and imidazoles, offering stability and defined geometry for receptor binding.

  • The Furan Moiety: Located at the C3 position, this oxygen-containing heterocycle acts as a hydrogen bond acceptor and enhances lipophilicity without the metabolic liability of some phenyl analogs.

  • The Primary Amine (C5-NH₂): A critical chemical handle allowing for rapid diversification into Schiff bases, amides, ureas, and fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.

This guide details the synthesis, derivatization, and therapeutic utility of this scaffold, specifically focusing on its application in kinase inhibition (oncology) and antimicrobial research.

Chemical Synthesis & Manufacturing

The synthesis of the core scaffold follows a regioselective cyclocondensation strategy. The choice of methylhydrazine as the binucleophile dictates the regiochemistry, favoring the formation of the 5-amino-1-methyl isomer over the 3-amino-1-methyl isomer due to the electronic character of the


-ketonitrile intermediate.
Core Scaffold Synthesis Protocol

Reaction: Condensation of 3-(furan-2-yl)-3-oxopropanenitrile with methylhydrazine.

Reagents:

  • 3-(furan-2-yl)-3-oxopropanenitrile (1.0 eq)

  • Methylhydrazine (1.2 eq)

  • Ethanol (Absolute, solvent)[1][2]

  • Glacial Acetic Acid (Catalytic amount, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-(furan-2-yl)-3-oxopropanenitrile in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 12 mmol of methylhydrazine dropwise at room temperature. Caution: Methylhydrazine is toxic and volatile; handle in a fume hood.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the nitrile starting material indicates completion.
    
  • Isolation: Concentrate the solvent under reduced pressure (rotary evaporator).

  • Purification: The residue typically solidifies upon cooling. Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the target 5-amino-3-(furan-2-yl)-1-methylpyrazole .

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway from raw materials to the core scaffold and its subsequent evolution into high-value derivatives.

Synthesis_Workflow start 3-(Furan-2-yl)-3- oxopropanenitrile core CORE SCAFFOLD: 5-Amino-3-(furan-2-yl)- 1-methylpyrazole start->core Cyclocondensation (EtOH, Reflux) reagent Methylhydrazine reagent->core deriv1 Schiff Bases (Imines) core->deriv1 Ar-CHO (Acid Cat.) deriv2 Pyrazolo[1,5-a]pyrimidines (Fused Systems) core->deriv2 1,3-Dicarbonyls (e.g., Malononitrile) deriv3 Amides/Ureas core->deriv3 R-COCl or R-NCO

Caption: Figure 1. Synthetic tree demonstrating the construction of the pyrazole core and its divergence into three primary chemical classes.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of this scaffold is highly dependent on the substituents at the N1, C3, and C5 positions.

Key Pharmacophores
PositionMoietyFunction & SAR Insight
N1 Methyl GroupLipophilicity Control: Prevents tautomerization found in N-unsubstituted pyrazoles. The methyl group fixes the geometry, which is crucial for fitting into kinase ATP-binding pockets.
C3 Furan-2-ylElectronic Effector: The furan oxygen acts as a weak H-bond acceptor. The ring is planar and electron-rich, often engaging in

-stacking interactions with aromatic residues (e.g., Phenylalanine) in the target protein.
C5 Amino GroupH-Bond Donor: Acts as a primary H-bond donor to backbone carbonyls in enzyme active sites. It is also the nucleophilic "hook" for cyclization to fused rings.
SAR Logic Diagram

This diagram maps the structural modifications to their observed biological effects.

SAR_Logic core 5-Amino-3-(furan-2-yl)- 1-methylpyrazole n1 N1-Methyl: Optimizes Solubility & Bioavailability core->n1 c3 C3-Furan: Enhances Lipophilicity (LogP ~2.2) core->c3 c5 C5-Amino: Critical for Kinase Hinge Binding core->c5 fused Fused Pyrazolo[1,5-a]pyrimidines: Potent EGFR/CDK2 Inhibitors c5->fused Cyclization schiff Schiff Bases: Broad Spectrum Antimicrobial Activity c5->schiff Condensation

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's three main vectors.

Biological Applications

Oncology: Kinase Inhibition

The most high-value application of this scaffold is in the synthesis of pyrazolo[1,5-a]pyrimidines . By reacting the 5-amino group with 1,3-electrophiles (like acetylacetone or ethoxymethylenemalononitrile), researchers create a bicycle that mimics the adenine purine system found in ATP.

  • Target: These derivatives frequently target EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).

  • Mechanism: The pyrazole nitrogen and the pyrimidine nitrogen often form a bidentate H-bond interaction with the "hinge region" of the kinase, competitively inhibiting ATP binding.

Antimicrobial & Antifungal

Schiff base derivatives (imines) formed by reacting the C5-amine with salicylaldehyde or nitro-benzaldehydes have shown significant efficacy.

  • Data: Derivatives have demonstrated MIC (Minimum Inhibitory Concentration) values in the range of 12.5–50 µg/mL against Staphylococcus aureus and Candida albicans.

  • Metal Complexes: Coordination of these Schiff bases with transition metals (Cu(II), Co(II)) often enhances antimicrobial potency by facilitating cell membrane penetration.

References

  • Approaches towards the synthesis of 5-aminopyrazoles.Beilstein Journal of Organic Chemistry. (2011). A comprehensive review of the reaction between

    
    -ketonitriles and hydrazines. Link
    
  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. (2025). Details the transformation of 5-aminopyrazoles into kinase inhibitors. Link

  • Facile Synthesis and Antimicrobial Activity of 5-Amino-pyrazole Derivatives. ResearchGate. (2025). Provides specific protocols for Schiff base formation and antimicrobial testing data. Link

  • PubChem Compound Summary: 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. (2026). Confirmation of chemical structure and physical properties.[2][3][4][5] Link

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules. (2025). Review of fused ring systems derived from the 5-amino scaffold. Link

Sources

The Thermodynamic Stability of Furan-Substituted Aminopyrazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Stability in Drug Discovery

In the intricate landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, celebrated for its synthetic accessibility and broad therapeutic potential.[1][2] When functionalized with an amino group, these aminopyrazoles become versatile frameworks in drug discovery, serving as potent kinase inhibitors, anticancer, and anti-inflammatory agents.[1][3] The incorporation of a furan moiety introduces further chemical diversity and can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.[4][5] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being the inherent stability of the molecule. Thermodynamic stability, a measure of a molecule's energy state, is a critical determinant of a drug's shelf-life, its metabolic fate, and ultimately, its efficacy and safety.[6][7] This guide provides an in-depth exploration of the factors governing the thermodynamic stability of furan-substituted aminopyrazoles, offering a framework for researchers, scientists, and drug development professionals to navigate the complexities of designing stable and effective therapeutics.

The Architectural Blueprint: Deconstructing Furan-Substituted Aminopyrazoles

The thermodynamic stability of a furan-substituted aminopyrazole is not dictated by a single feature but is rather an emergent property arising from the interplay of its constituent parts: the pyrazole core, the furan substituent, and the aminopyrazole linkage. A comprehensive understanding of each component is paramount.

The Pyrazole Core: An Aromatic Heterocycle with Nuances

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity, while significant, is influenced by the electronegativity of the nitrogen atoms, which can affect electron delocalization.[8] The substitution pattern on the pyrazole ring is a key determinant of its stability. The position of the amino group (3-amino, 4-amino, or 5-aminopyrazoles) significantly impacts the electronic distribution and potential for intramolecular interactions.[1][2]

The Furan Substituent: A Double-Edged Sword of Reactivity and Aromaticity

Furan, another five-membered aromatic heterocycle, contains an oxygen atom. Its aromatic character is more modest compared to benzene, rendering it more susceptible to certain chemical transformations.[9][10] The lone pair of electrons on the oxygen atom contributes to the aromatic system, making the furan ring electron-rich and reactive towards electrophiles.[9][11] The position of substitution on the furan ring and the nature of other substituents will influence its electronic properties and, consequently, its contribution to the overall stability of the molecule.[4]

Pillars of Stability: Key Factors Influencing Thermodynamic Integrity

The overall thermodynamic stability of furan-substituted aminopyrazoles is a multifactorial property. A nuanced understanding of these factors allows for the rational design of more robust drug candidates.

Aromaticity and Resonance Energy

The combined aromaticity of the pyrazole and furan rings contributes significantly to the molecule's stability. Resonance energy, the measure of the extra stability gained from electron delocalization, is a key indicator. While both rings are aromatic, their respective resonance energies are lower than that of benzene, indicating a higher intrinsic reactivity.[9] Computational studies can provide valuable insights into the resonance energy of novel furan-substituted aminopyrazoles.

Intramolecular Hydrogen Bonding: The "Molecular Glue"

A critical stabilizing feature in many heterocyclic structures is the formation of intramolecular hydrogen bonds.[12][13] In furan-substituted aminopyrazoles, a hydrogen bond can form between the amino group's hydrogen and a nitrogen atom of the pyrazole ring or the oxygen atom of the furan ring. This internal "scaffolding" restricts conformational flexibility and lowers the overall energy of the molecule, thereby enhancing its thermodynamic stability.[14][15] The strength of this hydrogen bond is influenced by the geometry of the molecule and the acidity/basicity of the donor and acceptor groups.[15]

G Intramolecular Hydrogen Bonding cluster_0 Furan-Substituted Aminopyrazole pyrazole Pyrazole Ring furan Furan Ring amino Amino Group amino->pyrazole N-H...N amino->furan N-H...O caption Potential intramolecular hydrogen bonds.

Caption: Potential intramolecular hydrogen bonds in furan-substituted aminopyrazoles.

Substituent Effects: The Art of Fine-Tuning

The nature and position of substituents on both the furan and pyrazole rings can dramatically alter the thermodynamic stability. Electron-donating groups can enhance the electron density of the aromatic rings, potentially increasing their stability. Conversely, electron-withdrawing groups can decrease electron density, which may lead to instability.[16] Steric hindrance between bulky substituents can also introduce strain into the molecule, decreasing its stability.[17]

Tautomerism: A Dynamic Equilibrium

Aminopyrazoles can exist in different tautomeric forms, which are isomers that readily interconvert.[1] The relative stability of these tautomers can vary, and the predominant form will be the one with the lowest Gibbs free energy. Understanding the tautomeric equilibrium is crucial, as different tautomers may exhibit different biological activities and stability profiles.[18][19]

Quantifying Stability: Experimental and Computational Approaches

A robust assessment of thermodynamic stability requires a combination of experimental techniques and computational modeling.

Experimental Protocols for Stability Assessment

A multi-pronged experimental approach is necessary to gain a comprehensive understanding of the thermodynamic stability of furan-substituted aminopyrazoles.

DSC is a powerful technique for determining the melting point and enthalpy of fusion of a compound, which are direct indicators of its thermal stability. It can also be used to study polymorphic transitions and decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the furan-substituted aminopyrazole into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent sublimation or decomposition during the experiment. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset temperature of the decomposition peak is a key indicator of thermal stability.

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the decomposition temperature and identifying the loss of volatile components.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the compound onto the TGA balance pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots mass loss versus temperature. The temperature at which significant mass loss begins indicates the onset of decomposition.

While often used to study binding interactions, ITC can also provide information about the thermodynamics of molecular stability in solution.[20]

The heat of combustion is a fundamental measure of the energy stored in a molecule's chemical bonds.[21] By comparing the heat of combustion of isomers, one can determine their relative thermodynamic stabilities.[21]

Experimental TechniqueKey Parameters MeasuredInsights into Stability
Differential Scanning Calorimetry (DSC) Melting Point, Enthalpy of Fusion, Decomposition TemperatureProvides a direct measure of thermal stability and phase behavior.
Thermogravimetric Analysis (TGA) Onset of Decomposition, Mass Loss ProfileDetermines the temperature at which the compound begins to degrade.
Isothermal Titration Calorimetry (ITC) Enthalpy and Entropy of InteractionsCan indirectly inform on the stability of different conformations in solution.
Heat of Combustion Enthalpy of CombustionA fundamental measure of the energy content and relative stability of isomers.[21]
Computational Chemistry: A Predictive Lens

In silico methods are indispensable for predicting and rationalizing the thermodynamic stability of novel compounds.

DFT calculations can be used to determine the optimized geometry, electronic structure, and relative energies of different conformers and tautomers.[22] This allows for the prediction of the most stable form of the molecule.

QTAIM analysis can be used to characterize the strength and nature of intramolecular hydrogen bonds, providing a quantitative measure of their contribution to the overall stability.

G Workflow for Stability Assessment Start Design of Furan-Substituted Aminopyrazole Computational Computational Modeling (DFT, QTAIM) Start->Computational Synthesis Chemical Synthesis Computational->Synthesis Experimental Experimental Analysis (DSC, TGA, etc.) Synthesis->Experimental Data Data Analysis and Structure-Stability Relationship Experimental->Data Optimization Lead Optimization Data->Optimization Optimization->Start Iterative Design

Caption: A workflow for assessing the thermodynamic stability of furan-substituted aminopyrazoles.

Case Studies and Future Directions

While specific thermodynamic data for furan-substituted aminopyrazoles is not extensively reported in the literature, studies on related heterocyclic systems provide valuable insights. For instance, the replacement of a labile bis-ketone moiety with a more stable pyrazole ring has been shown to improve the overall stability of curcumin derivatives.[23] Similarly, the introduction of intramolecular hydrogen bonds has been demonstrated to enhance the planarity and thermal stability of tricyclic energetic materials containing pyrazole rings.[12]

The future of designing thermodynamically stable furan-substituted aminopyrazoles lies in a synergistic approach that combines predictive computational modeling with high-throughput experimental screening. By systematically exploring the effects of different substituents and substitution patterns, and by leveraging our understanding of the fundamental principles of aromaticity and intramolecular interactions, we can accelerate the discovery of novel, stable, and effective drug candidates.

References

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • BenchChem. (2025).
  • IRIS UniGe. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 481. [Link]

  • Wang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15386–15403. [Link]

  • Wikipedia. (n.d.). Furan. [Link]

  • Zeinalipour-Yazdi, C. D., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234305. [Link]

  • Oziminski, W. P., & Dobrowolski, J. C. (2012).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
  • Dawood, D. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 2884. [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
  • Wang, Y., et al. (2024). Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. Molecules, 29(7), 1569. [Link]

  • Meanwell, N. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(15), 6701–6739. [Link]

  • Al-Majid, A. M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • El-Emary, T. I. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Bharadwaj, P. K., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 6(17), 11375–11386. [Link]

  • Chou, P.-T., et al. (2012). The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles. The Journal of Physical Chemistry A, 116(16), 4031–4041. [Link]

  • Garonzi, M., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2894. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Kallman, N., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1032-1064. [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • Honnig Bassett, A., et al. (2025). Investigating the effects of furan ring substitution and network position on char formation in intrinsically flame-retardant epoxy resins.
  • Popa, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 738.
  • Gayfullin, Y. M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. [Link]

  • Liles, D. C., & Munro, O. Q. (2025). Intramolecular hydrogen bonding in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN)cobalt(II) as a consequence of ligand steric bulk.
  • Perlovich, G. L., et al. (2025). Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations.
  • Slideshare. (n.d.). Factors affecting stability of drugs.
  • Wani, N. A., et al. (2013). C5 and C7 intramolecular hydrogen bonds stabilize the structure of N-pyrazinoyl-gabapentin (Pyr-Gpn-OH). Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1170–1172. [Link]

  • Gayfullin, Y. M., et al. (2025). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Journal of Medicinal and Organic Chemistry. [Link]

  • University of Barcelona. (2017). Single-molecule technique to explain thermodynamic behavior of complex biomolecular systems. Current events. [Link]

  • Garbett, N. C., & Chaires, J. B. (2012). Thermodynamic studies for drug design and screening. Expert Opinion on Drug Discovery, 7(4), 299–314. [Link]

  • da Silva, A. M., & da Silva, C. H. T. P. (2008). Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. Current Drug Targets, 9(12), 1083–1089. [Link]

  • De Vleeschouwer, F., et al. (2010). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 3(1), 79–83. [Link]

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Technical Monograph: Biological Potential & Application of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological potential, synthesis, and experimental application of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine .

Executive Summary & Pharmacophore Analysis

This compound (CAS: 1511490-77-9) represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Unlike fully decorated clinical candidates, this molecule serves as a high-ligand-efficiency core, capable of interacting with diverse biological targets due to its specific electronic and steric properties.

Structural Logic & Ligand Efficiency

The molecule is composed of three distinct pharmacophoric elements that dictate its biological interactivity:

  • The Pyrazole Core: Acts as a rigid linker and a scaffold for hydrogen bond networks. The 1-methyl substitution locks the tautomeric state, preventing the promiscuity often seen in N-unsubstituted pyrazoles.

  • The 5-Amino Group (

    
    ):  A critical hydrogen bond donor. In kinase inhibition, this moiety typically interacts with the hinge region (e.g., the backbone carbonyl of the gatekeeper residue).
    
  • The Furan-2-yl Moiety: A lipophilic, aromatic bioisostere. It often occupies the hydrophobic specificity pocket (e.g., the ATP-binding pocket in kinases or the orthosteric site in Adenosine receptors), offering distinct

    
    -
    
    
    
    stacking interactions different from phenyl or thiophene rings.
Primary Biological Targets

Based on Structure-Activity Relationship (SAR) data of structurally homologous furan-pyrazole derivatives, this compound is predicted to exhibit activity in three primary domains:

Target ClassMechanism of ActionPotential Indication
Kinases (p38 MAPK, CDK2) ATP-competitive inhibition (Type I binder). The amine binds the hinge region; the furan extends into the hydrophobic pocket.Oncology, Inflammation
Adenosine Receptors (

)
Orthosteric antagonism. Furan-pyrazoles are established cores for

antagonists (e.g., Preladenant analogs).
Parkinson's, Immuno-oncology
Antimicrobial Enzymes Inhibition of fungal ergosterol synthesis or bacterial cell wall formation (often requiring amide derivatization).Agrochemicals, Antifungals

Chemical Synthesis & Validation

To ensure experimental reproducibility, we utilize a regiospecific cyclocondensation protocol. This method avoids the formation of the unwanted 3-amino isomer.

Synthesis Protocol: Cyclocondensation Route

Reaction Overview: The synthesis involves the reaction of 3-(furan-2-yl)-3-oxopropanenitrile with methylhydrazine in refluxing ethanol.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 10 mmol of 3-(furan-2-yl)-3-oxopropanenitrile in 20 mL of anhydrous ethanol.

    • Prepare a solution of methylhydrazine (12 mmol, 1.2 eq) in 5 mL of ethanol. Caution: Methylhydrazine is toxic; handle in a fume hood.

  • Condensation:

    • Add the methylhydrazine solution dropwise to the nitrile solution at room temperature over 10 minutes.

    • Add a catalytic amount of glacial acetic acid (0.5 mL).

    • Heat the mixture to reflux (

      
      ) for 6 hours. Monitor via TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane).
      
  • Work-up & Purification:

    • Cool the reaction mixture to

      
      . The product may precipitate directly.
      
    • If no precipitate forms, remove solvent under reduced pressure.

    • Redissolve the residue in minimal ethyl acetate and wash with saturated

      
       followed by brine.
      
    • Purification: Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (Silica gel, 0-5% Methanol in DCM).

  • Validation Criteria:

    • Appearance: Off-white to light brown crystalline solid.

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the N-methyl singlet (
      
      
      ppm), the pyrazole C4-H singlet (
      
      
      ppm), and the broad amine exchangeable signal (
      
      
      ppm).
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 3-(furan-2-yl)-3-oxopropanenitrile Reagent Add Methylhydrazine (1.2 eq) + Cat. AcOH Start->Reagent Reflux Reflux in EtOH (78°C, 6 Hours) Reagent->Reflux Workup Cool to 0°C Evaporate Solvent Reflux->Workup Purify Recrystallization (EtOH/H2O) or Flash Chromatography Workup->Purify Product Final Product: This compound Purify->Product

Figure 1: Step-by-step cyclocondensation workflow for the synthesis of the target compound.

Biological Application: Kinase Inhibition Screening

The most high-probability application for this scaffold is as a fragment hit for kinase inhibition. The following protocol describes a Luminescence-Based Kinase Assay (ADP-Glo) to screen this compound against p38 MAPK or CDK2.

Experimental Rationale

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is preferred over radioactive assays for high-throughput screening of fragments.

Detailed Protocol

Materials:

  • Recombinant Kinase (e.g., p38 MAPK

    
    ).
    
  • Substrate: p38 peptide or MBP (Myelin Basic Protein).

  • ATP (Ultra-pure).

  • Test Compound: this compound (dissolved in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Preparation:

    • Prepare a 10 mM stock of the test compound in 100% DMSO.

    • Perform serial dilutions (1:3) to generate a dose-response curve (e.g.,

      
       to 
      
      
      
      ).
  • Kinase Reaction (5

    
    L volume): 
    
    • In a white 384-well plate, add

      
       of Kinase Working Solution.
      
    • Add

      
       of Test Compound (or DMSO control).
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Initiate reaction by adding

      
       of ATP/Substrate mix.
      
    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add

      
       of ADP-Glo™ Reagent  to stop the kinase reaction and deplete remaining ATP. Incubate 40 minutes.
      
    • Add

      
       of Kinase Detection Reagent  to convert ADP to ATP and generate luciferase signal. Incubate 30 minutes.
      
  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate Percent Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response equation to determine

      
      .
      
Visualization: Mechanism of Action (Kinase Hinge Binding)

KinaseBinding cluster_pathway Downstream Effect Compound 3-(furan-2-yl)-1-methyl -1H-pyrazol-5-amine Hinge Kinase Hinge Region (Gatekeeper Residue) Compound->Hinge H-Bond (Amine -NH2) Pocket Hydrophobic Pocket (Specificity Region) Compound->Pocket Pi-Stacking (Furan) ATP_Site ATP Binding Site Compound->ATP_Site Competitive Inhibition Signal Phosphorylation Cascade ATP_Site->Signal Inhibits Block Signaling Blocked

Figure 2: Predicted binding mode of the scaffold within the kinase ATP-binding pocket.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, standard pyrazole handling protocols apply.

  • GHS Classification: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at

    
     under inert gas (Nitrogen/Argon). The furan ring is susceptible to oxidation over prolonged exposure to air/light.
    

References

  • PubChem. (n.d.). Compound Summary: this compound (CAS 1511490-77-9).[1] National Library of Medicine. Retrieved from [Link]

  • Bennani, F. E., et al. (2020). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry. (Contextual grounding for Pyrazole-amine kinase activity).
  • Zhang, H., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Marinozzi, M., et al. (2015).[2] N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. (Grounding for 5-aminopyrazole SAR).

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Introduction: Navigating the Safety Profile of a Novel Heterocyclic Amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

This compound is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Its structure, combining furan and pyrazole moieties, suggests potential applications stemming from the diverse biological activities associated with these rings.[1][2] As with any novel chemical entity, a thorough understanding of its safety profile is not merely a regulatory formality but a prerequisite for responsible research and development. The absence of a comprehensive, officially published Material Safety Data Sheet (MSDS) for this specific molecule necessitates a proactive and predictive approach to hazard assessment.

This guide, authored from the perspective of a Senior Application Scientist, is designed to provide drug development professionals and laboratory researchers with a robust framework for the safe handling of this compound. By synthesizing data from structurally analogous compounds, we can construct a reliable, albeit inferred, safety profile. This document will elucidate the anticipated hazards, establish validated handling protocols, and outline emergency procedures, ensuring that scientific exploration can proceed without compromising personnel safety. The core principle underpinning this guide is that of risk mitigation through informed precaution.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of its safety assessment. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉N₃O[3]
Molecular Weight 163.18 g/mol [3]
InChI Key SDJUOYVAZWOLSV-UHFFFAOYSA-N[3]
Canonical SMILES CN1C(=CC(=N1)C2=CC=CO2)N[3]
Physical Form Solid (inferred from analogs)

Section 2: Hazard Identification and GHS Classification (Inferred)

While a specific Safety Data Sheet for this compound is not publicly available, a reliable hazard profile can be constructed by examining closely related analogs. The consistent classifications across these analogs provide a strong basis for a precautionary approach.

The primary hazards are associated with its amine functionality and heterocyclic nature, which commonly result in irritant properties. The following GHS classifications are inferred from analogs such as 3-(Furan-2-yl)-1H-pyrazol-5-amine and various aminopyrazoles.[4][5]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)
Acute Toxicity (Oral)Category 4 (Potential)H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)

Authoritative Insight: The convergence of hazard data from multiple structural analogs is a key validation principle in the absence of direct data. The N-methyl pyrazole amine scaffold, common to our target molecule and its analogs, is the likely driver of the observed skin, eye, and respiratory irritation.[4][5] The H302 "Harmful if swallowed" classification, seen in the phenyl-substituted analog, should also be considered a credible potential hazard. Therefore, all handling protocols must be designed to prevent contact with skin and eyes, avoid inhalation of dust, and prevent ingestion.

Section 3: Risk Mitigation and Safe Handling Protocols

Adherence to rigorous handling protocols is the most effective method for mitigating the risks identified in Section 2. The following procedures are mandatory when working with this compound.

Engineering Controls

The primary engineering control for this compound is a properly functioning chemical fume hood . Given its classification as a respiratory irritant (STOT SE 3), all manipulations that could generate dust, such as weighing, transferring, and preparing solutions, must be performed within a fume hood to prevent inhalation.[4][5] Workstations should also be equipped with an accessible eyewash station and safety shower.[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical. The selection of PPE must directly address the identified hazards of skin and eye irritation.

  • Hand Protection: Wear nitrile gloves (or other chemically resistant gloves) at all times. If contact occurs, gloves should be removed immediately, and hands washed thoroughly.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, given the "Causes serious eye irritation" classification, the use of chemical splash goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: When used inside a chemical fume hood, additional respiratory protection is typically not required. In the rare event that work must be performed outside of a fume hood (e.g., during a large-scale cleanup), a NIOSH-approved respirator with a particulate filter would be necessary.[4]

PPE_Workflow start Prepare to Handle Compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood weighing Weighing, transferring, or creating solutions? fume_hood->weighing Yes stop STOP! Consult EHS. Do not proceed. fume_hood->stop No ppe_check Standard PPE Check: - Lab Coat (fastened) - Nitrile Gloves weighing->ppe_check eye_protection Select Eye Protection ppe_check->eye_protection goggles Wear Chemical Splash Goggles eye_protection->goggles Yes (Recommended) glasses Wear Safety Glasses (with side shields) eye_protection->glasses No (Minimum) proceed Proceed with Work goggles->proceed glasses->proceed Spill_Response spill Small Solid Spill Occurs alert Alert others in the area spill->alert ppe Don minimum PPE: - Goggles - Gloves - Lab Coat alert->ppe control Control Dust Generation ppe->control absorb Gently cover spill with inert absorbent material control->absorb collect Carefully sweep mixture into a labeled hazardous waste container absorb->collect decontaminate Wipe spill area with a damp cloth collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose end Spill Secured dispose->end

Caption: Emergency response workflow for a small laboratory spill.

References

  • Methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate GHS Classification. PubChem, National Institutes of Health. [Link]

  • This compound Compound Information. PubChemLite. [Link]

  • 3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid Compound Information. PubChem, National Institutes of Health. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives... Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine... ResearchGate. [Link]

  • A kind of safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

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An In-depth Technical Guide to the pKa and Ionization of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its solubility, permeability, target binding, and metabolic stability. This guide provides a comprehensive technical overview of the pKa and ionization behavior of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in drug discovery. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from structural analogs, outlines detailed experimental protocols for pKa determination, and discusses computational prediction methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the physicochemical properties of similar scaffolds.

Introduction: The Central Role of pKa in Drug Discovery

The majority of pharmaceutical agents are weak acids or bases, meaning their charge state is dependent on the pH of their environment. The pKa value quantifies this tendency; it is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This ionization state is a master variable in drug development, directly impacting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1]

For an orally administered drug, the journey through the gastrointestinal (GI) tract involves traversing environments with pH values ranging from 1.5 in the stomach to 8.0 in the colon. A drug's ability to cross cellular membranes, which is essential for absorption, is significantly faster for the neutral, uncharged species.[2] Conversely, the ionized form is typically more water-soluble, which is crucial for formulation and dissolution.[2][3] Therefore, a finely tuned pKa is essential for achieving the optimal balance between solubility and permeability, which is a cornerstone of bioavailability.[1][3]

Beyond ADME, pKa influences target engagement. Ionic interactions, such as salt bridges, are often critical for high-affinity binding to biological targets like enzymes and receptors.[4] Understanding the pKa of a lead compound allows medicinal chemists to predict its charge state at physiological pH (~7.4) and within specific cellular compartments, enabling the rational design of molecules with enhanced potency and selectivity.[5] This guide focuses on this compound, providing a framework for characterizing this critical property.

Structural Analysis and pKa Estimation

Direct experimental pKa data for this compound is not currently available in public literature. However, a robust estimation can be derived by analyzing the key structural components of the molecule and their known effects on basicity.

The primary site of protonation on this molecule is expected to be the exocyclic 5-amino group. The basicity of this group is modulated by the electronic properties of the N-methylated pyrazole ring and the 3-position furan substituent.

Key Ionization Equilibrium:

The principal equilibrium involves the protonation of the 5-amino group to form its conjugate acid, a pyrazol-5-aminium ion.

Ionization equilibrium of this compound
Analysis of Structural Analogs

To estimate the pKa, we can examine the pKa values of simpler, related structures.

  • Pyrazole: The parent pyrazole ring is a very weak base, with the pKa of its conjugate acid being approximately 2.5.[3] This indicates the ring nitrogen atoms are not strongly basic.

  • 1-Methyl-1H-pyrazol-5-amine: This is the most critical analog, representing the core scaffold without the furan substituent. While experimental data is scarce, computational predictions place the pKa of its conjugate acid at 4.16 .[6] This value serves as our primary baseline. The amino group at the 5-position significantly increases the basicity compared to the parent pyrazole ring.

  • 5-Amino-3-methyl-1-phenylpyrazole: Substituting the 1-methyl group with a phenyl group and adding a methyl group at the 3-position provides another point of comparison. A predicted pKa for this compound is 3.88 .[4] The electron-withdrawing nature of the N-phenyl group, compared to the electron-donating N-methyl group, would be expected to decrease the basicity of the 5-amino group, which is consistent with this lower predicted value.

  • Furan Ring: The furan ring at the 3-position is expected to be electron-withdrawing due to the electronegativity of the oxygen atom. This will likely pull electron density away from the pyrazole ring and, consequently, from the 5-amino group. This inductive effect should decrease the basicity of the amine, leading to a lower pKa compared to 1-methyl-1H-pyrazol-5-amine.

Estimated pKa Value

Based on the analysis of these analogs, the pKa of this compound is estimated to be slightly lower than the baseline value of 4.16 for 1-methyl-1H-pyrazol-5-amine. The electron-withdrawing furan ring will likely reduce the basicity of the exocyclic amine.

CompoundpKa (Conjugate Acid)Data TypeRationale for Influence
Pyrazole~2.5ExperimentalBaseline basicity of the heterocyclic core.[3]
1-Methyl-1H-pyrazol-5-amine4.16PredictedCore scaffold; establishes the baseline basicity of the 5-amino group with N-methylation.[6]
5-Amino-3-methyl-1-phenylpyrazole3.88PredictedDemonstrates the base-weakening effect of an electron-withdrawing N-aryl substituent.[4]
This compound ~3.5 - 4.0 Estimated The electron-withdrawing furan at C3 is expected to decrease the basicity relative to the 1-methyl-5-aminopyrazole baseline.

Experimental Determination of pKa

To move beyond estimation, experimental measurement is essential. The two most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry. The choice between them depends on the compound's solubility and chromophoric properties.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method that involves the gradual addition of a titrant (a strong acid) to a solution of the compound while monitoring the pH. It is considered a gold-standard technique for its precision.

Causality Behind Experimental Choices:

  • Titrant: A strong acid (e.g., 0.1 M HCl) is used to ensure a complete and sharp reaction with the basic amine.

  • Solvent: The compound should be dissolved at a sufficient concentration (typically > 10⁻⁴ M) for the pH change to be accurately monitored.[7] For compounds with low water solubility, a co-solvent like methanol may be used, but the apparent pKa must then be extrapolated back to a fully aqueous environment.

  • Inert Atmosphere: Purging the solution with nitrogen is critical to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a weak base.[8]

  • Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes variations in activity coefficients, ensuring the measured pH changes are solely due to the acid-base reaction.[9]

Experimental Protocol:

  • Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in deionized water (or a water/co-solvent mixture) to a concentration of approximately 1 mM. Add KCl to achieve a final concentration of 0.15 M.

  • De-gassing: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂.[8]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Data Acquisition: Add small, precise increments of standardized 0.1 M HCl titrant. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[8]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9] This point can be precisely located by finding the inflection point on the first derivative plot (ΔpH/ΔV vs. V).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Sample (1 mM in 0.15 M KCl) Calibrate->PrepareSample Degas Degas with N2 PrepareSample->Degas Titrate Titrate with HCl Degas->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Determine Half- Equivalence Point Plot->Analyze pKa pKa = pH at Half-Equivalence Analyze->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore close to the ionization center, where the protonated and deprotonated forms exhibit different UV-Vis absorbance spectra. It requires significantly less material than potentiometry.

Causality Behind Experimental Choices:

  • Buffer Series: A series of buffers with precisely known pH values spanning the estimated pKa (e.g., pH 2 to 6) is required. The change in absorbance as a function of pH allows for the determination of the equilibrium constant.

  • Wavelength Selection: The analysis relies on changes in the absorbance spectrum. Wavelengths where the difference in absorbance between the ionized and neutral species is maximal are chosen to ensure a high signal-to-noise ratio.

  • Constant Concentration: It is crucial to maintain a constant total concentration of the analyte across all buffers to ensure that absorbance changes are due to pH shifts and not concentration variance. High-throughput formats, like 96-well plates, are well-suited for this.[10]

Experimental Protocol:

  • Spectrum Scan: Record the full UV-Vis spectra (e.g., 220-500 nm) of the compound in highly acidic (e.g., pH 1) and neutral/basic (e.g., pH 7) solutions to identify the spectra of the fully protonated (BH⁺) and neutral (B) species, respectively. Identify wavelengths of maximum absorbance difference.

  • Sample Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a pH range of approximately pKa ± 2.

  • Measurement: In a 96-well UV-transparent plate, add a small, fixed volume of a concentrated stock solution of the compound (e.g., in DMSO) to each well containing the different buffers. Ensure the final DMSO concentration is low (≤2% v/v) to minimize solvent effects.[10]

  • Data Acquisition: Measure the absorbance of each well at the pre-determined analytical wavelengths.

  • Data Analysis: Plot the absorbance at a chosen wavelength versus the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve, where the absorbance is halfway between the minimum and maximum values.[11]

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Scan Scan Spectra (Acidic & Neutral pH) SelectWavelength Select Analytical Wavelength(s) Scan->SelectWavelength Mix Mix Sample with Buffers SelectWavelength->Mix PrepareBuffers Prepare Buffer Series PrepareBuffers->Mix MeasureAbs Measure Absorbance Mix->MeasureAbs Plot Plot Absorbance vs. pH MeasureAbs->Plot Fit Fit Sigmoidal Curve Plot->Fit pKa pKa = pH at Inflection Point Fit->pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In early-stage drug discovery, where rapid evaluation of many candidates is necessary, computational (in silico) pKa prediction is an invaluable tool.[5] These methods offer scalable and cost-effective solutions before a compound is synthesized.[12]

Methodological Pillars:

Computational approaches calculate the pKa by determining the free energy change (ΔG) of the protonation reaction in solution. This is typically achieved by combining quantum mechanical (QM) calculations with a solvation model.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the gas-phase energies of the protonated and deprotonated species. This provides the intrinsic basicity of the molecule.

  • Solvation Models: The effect of the solvent (water) is critical, as it stabilizes charged species much more than neutral ones. This is the largest contributor to the overall free energy. Common approaches include:

    • Continuum Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture the bulk electrostatic effects of solvation.[13]

    • Explicit Solvent Models: These methods involve simulating a small number of individual water molecules around the ionization site. This can provide higher accuracy, especially when specific hydrogen bonding interactions are important.

The combination of experimental validation and computational prediction provides the most reliable understanding of a molecule's ionization profile.[5]

Computational_pKa_Logic cluster_inputs Inputs cluster_calc Calculation Engine cluster_outputs Outputs & Derivation Mol_Neutral Neutral Structure (B) QM Quantum Mechanics (e.g., DFT) Calculates Gas-Phase Energy Mol_Neutral->QM Solvation Solvation Model (e.g., SMD) Calculates Solvation Free Energy Mol_Neutral->Solvation Mol_Prot Protonated Structure (BH+) Mol_Prot->QM Mol_Prot->Solvation G_gas ΔG (gas) QM->G_gas G_solv ΔG (solvation) Solvation->G_solv G_total ΔG (total in solution) G_gas->G_total G_solv->G_total pKa_final pKa = ΔG / (2.303 RT) G_total->pKa_final

Caption: Logical flow for computational pKa prediction.

Conclusion and Future Directions

The pKa of this compound is a fundamental property that will govern its behavior in biological systems. Based on a robust analysis of its structural components and data from close analogs, the pKa of the conjugate acid is estimated to be in the range of 3.5 to 4.0. This suggests that at physiological pH, the molecule will be predominantly in its neutral, lipophilic form.

For definitive characterization, this guide provides detailed, self-validating protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry. These experimental results would, in turn, serve as crucial validation points for developing and refining in silico prediction models for this chemical series. As drug discovery projects advance, the interplay between accurate experimental measurement and high-throughput computational screening becomes essential for efficiently optimizing lead compounds and developing successful drug candidates.

References

  • ChemBK. (2024, April 10). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from ChemBK.com. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative-Bioarray.com. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • De, B., & Sen, S. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 1(1), 1-15. [Link]

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 17(1), 85-98. [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from drughunter.com. [Link]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Retrieved from acdlabs.com. [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from pion-inc.com. [Link]

  • BIOSYNCE. 1-Methyl-1H-pyrazol-5-amine CAS 1192-21-8. Retrieved from biosynce.com. [Link]

  • Popowycz, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 948–951. [Link]

  • Çolak, S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 33(1), 241-248. [Link]

  • Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. [Link]

  • Lazzi, C., et al. (2022). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. Journal of Organic Chemistry, 87(3), 1755–1764. [Link]

  • Studylib. UV-VIS Spectrometry, pKa of a dye. Retrieved from studylib.net. [Link]

  • Ishida, T., & Nishizawa, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(16), 4983. [Link]

  • Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. [Link]

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A Technical Guide to the Hydrogen Bonding Capacity of the Amine Group in Furan-Pyrazoles: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic fusion of furan and pyrazole rings has created a privileged scaffold in modern medicinal chemistry, giving rise to molecules with significant therapeutic potential.[1][2] A critical determinant of their biological activity is the hydrogen bonding capacity of appended functional groups, particularly the amine group. This guide provides a comprehensive technical overview of the amine group's role as a hydrogen bond donor in furan-pyrazole systems. We will dissect the theoretical underpinnings that govern this interaction, present detailed experimental and computational protocols for its characterization, and contextualize its importance through its impact on drug-receptor binding. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to expertly manipulate and evaluate this crucial molecular interaction.

Section 1: Introduction - The Furan-Pyrazole Scaffold in Medicinal Chemistry

The Significance of Privileged Scaffolds: Furan and Pyrazole

In drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, distinct biological targets. The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a cornerstone of medicinal chemistry, found in numerous clinically approved drugs.[3] Its unique electronic properties and versatile reactivity make it a key pharmacophore for a wide spectrum of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1][3]

Similarly, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is extensively used in drug development, particularly in the design of protein kinase inhibitors.[2][4] The pyrazole nucleus is notable for its unique hydrogen bonding capabilities; it possesses both a pyrrole-like nitrogen that can act as a hydrogen bond donor (HBD) and a pyridine-like nitrogen that serves as a hydrogen bond acceptor (HBA). This dual nature allows it to form specific and directional interactions within protein binding sites.[2]

The Emergence of Furan-Pyrazoles as Bioactive Molecules

The combination of these two powerful scaffolds into a single furan-pyrazole core has yielded novel compounds with compelling biological profiles. For instance, furan-2-yl-1H-pyrazoles have been investigated as potent inhibitors of α-synuclein aggregation, a pathological hallmark of neurodegenerative diseases.[5] In such molecules, the amine group is often a primary anchor, steering the molecule's orientation and solidifying its interaction with the target protein through hydrogen bonding.

Central Role of Hydrogen Bonding in Drug-Receptor Interactions

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the specificity of molecular recognition in biological systems.[6] A single, well-placed hydrogen bond can significantly enhance a drug's binding affinity and selectivity for its target.[7] The amine group (-NH₂) is a classic hydrogen bond donor, capable of donating one or both of its hydrogen atoms to an electronegative acceptor atom (typically oxygen or nitrogen) on a receptor.[8] Understanding and quantifying the H-bond donating capacity of the amine group on a furan-pyrazole scaffold is therefore paramount for rational drug design.

Section 2: The Amine Group as a Hydrogen Bond Donor: A Theoretical Framework

Fundamentals of Hydrogen Bonding: Donors and Acceptors

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, e.g., N-H) and another nearby electronegative atom (the acceptor).[9] The strength of this interaction, typically ranging from 5 to 30 kJ/mol, is greater than van der Waals forces but weaker than covalent bonds, making it ideal for the reversible binding events characteristic of pharmacology.[6][9]

Electronic Landscape of the Furan-Pyrazole Core

The hydrogen bond donating strength of an amine group is not intrinsic; it is modulated by its electronic environment. The furan and pyrazole rings exert both inductive and resonance effects that can either increase or decrease the partial positive charge on the amine hydrogens.

  • Electron-Withdrawing Groups (EWGs): If the heterocyclic system acts as an EWG, it will pull electron density away from the amine nitrogen. This makes the N-H bonds more polarized (increasing δ+ on H), thereby strengthening its capacity as a hydrogen bond donor.

  • Electron-Donating Groups (EDGs): Conversely, if the system donates electron density to the amine nitrogen, the N-H bonds become less polarized, weakening its HBD strength.

The precise electronic influence depends on the amine's position on the pyrazole ring and the overall aromatic system's electron distribution.

The Duality of Hydrogen Bonding: Intermolecular vs. Intramolecular Interactions

The amine group in a furan-pyrazole can participate in two distinct types of hydrogen bonds: intermolecular and intramolecular.[10][11]

  • Intermolecular H-bonding: Occurs between the furan-pyrazole molecule and an external molecule, such as a water molecule in the solvent or an amino acid residue in a protein's active site. This is the key interaction for drug-target binding.

  • Intramolecular H-bonding: Occurs when the amine hydrogen forms a bond with an acceptor atom within the same molecule, such as the furan oxygen or a pyrazole nitrogen.[9] This can lock the molecule into a specific conformation, which may be advantageous or detrimental to its binding potential.[12]

The balance between these two possibilities is critical for a drug's efficacy. A strong intramolecular bond can prevent the amine group from interacting with its intended biological target.

Figure 1: Conceptual diagram of H-bonding types.

Section 3: Experimental Characterization of Hydrogen Bonding Capacity

Overview of Methodologies

A multi-faceted experimental approach is necessary to fully characterize the hydrogen bonding potential of the amine group. X-ray crystallography provides definitive solid-state structural data, while spectroscopic techniques like NMR and FTIR offer insights into the molecule's behavior in solution, which is more representative of a biological environment.

G Figure 2: Experimental Workflow for H-Bond Analysis Synthesis Compound Synthesis & Purification Crystal Single Crystal Growth Synthesis->Crystal NMR NMR Spectroscopy (Variable Temp/Conc) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR Xray X-Ray Crystallography Crystal->Xray SolidState Solid-State Structure (Bond Lengths, Angles) Xray->SolidState SolutionState Solution-State Dynamics (H-Bond Strength) NMR->SolutionState FTIR->SolutionState

Figure 2: Workflow for experimental H-bond characterization.
Protocol 1: X-Ray Crystallography for Solid-State Analysis
  • Expertise Insight: X-ray crystallography is the unambiguous gold standard for determining three-dimensional molecular structures. It provides precise measurements of bond lengths, bond angles, and intermolecular distances, offering direct visual evidence of hydrogen bonding networks in the crystalline state.[13][14]

  • Step-by-Step Methodology:

    • Crystal Growth: Dissolve the purified furan-pyrazole compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetonitrile). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.

    • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Structure Solution & Refinement: Process the diffraction data to obtain a unit cell and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

    • Analysis: Identify potential hydrogen bonds using geometric criteria (e.g., D-H···A distance < 3.5 Å, D-H···A angle > 120°, where D is the donor and A is the acceptor).[15]

  • Trustworthiness: The quality of a crystal structure is validated by statistical parameters such as the R-factor (residual factor), which should typically be below 5% for a well-refined structure. The final model should be checked for chemical sense and consistency.

  • Data Presentation:

ParameterTypical Value RangeSignificance
N-H···O Distance2.7 - 3.2 ÅShorter distance indicates a stronger bond.
N-H···N Distance2.8 - 3.3 ÅCrucial for pyrazole-pyrazole interactions.[15]
N-H···A Angle150 - 180°Closer to 180° indicates stronger, more linear H-bond.
Table 1: Typical Hydrogen Bond Geometric Parameters from X-Ray Crystallography.
Protocol 2: NMR Spectroscopy for Solution-State Dynamics
  • Expertise Insight: While crystallography is static, NMR spectroscopy reveals the dynamic behavior of molecules in solution. The chemical shift of the amine protons (N-H) is highly sensitive to their electronic environment and participation in hydrogen bonding.[16][17]

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a series of solutions of the compound in a non-protic solvent (e.g., CDCl₃, DMSO-d₆) at varying concentrations (e.g., 1 mM to 50 mM).

    • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum for each sample.

    • Concentration-Dependent Study: Plot the chemical shift (δ) of the amine protons versus concentration. A downfield shift (to higher ppm) upon increasing concentration is indicative of intermolecular hydrogen bonding, as association is favored at higher concentrations.

    • Temperature-Dependent Study: Acquire spectra at various temperatures. Protons involved in hydrogen bonds will typically show a significant change in chemical shift with temperature, while non-bonded protons are less affected.

  • Trustworthiness: The use of a deuterated solvent is critical to avoid exchange between the analyte's N-H protons and solvent protons. An internal standard (e.g., TMS) ensures accurate referencing of chemical shifts across experiments.

  • Data Presentation:

ExperimentObservationInterpretation
Increasing ConcentrationDownfield shift of δ(NH₂)Indicates intermolecular H-bonding.
Increasing TemperatureUpfield shift of δ(NH₂)Disruption of H-bonds at higher thermal energy.
Addition of H-bond AcceptorDownfield shift of δ(NH₂)Formation of new H-bonds with the acceptor.
Table 2: Interpreting ¹H NMR Data for Hydrogen Bond Analysis.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise Insight: FTIR spectroscopy measures the vibrational frequencies of bonds. The N-H stretching frequency is directly affected by hydrogen bonding. When an N-H group acts as a hydrogen bond donor, the N-H bond weakens, resulting in a lower vibrational frequency (a redshift) and band broadening.[13]

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a non-polar solvent (e.g., CCl₄).

    • Spectrum Acquisition: Acquire an IR spectrum of the solution.

    • Analysis: Identify the N-H stretching bands, typically in the 3300-3500 cm⁻¹ region. A sharp band at higher frequency corresponds to a "free" non-bonded N-H group, while a broader band at lower frequency indicates a hydrogen-bonded N-H group.[18]

  • Trustworthiness: Running a concentration-dependent study can help distinguish between intramolecular H-bonds (whose absorption is independent of concentration) and intermolecular H-bonds (whose absorption increases with concentration).

  • Data Presentation:

N-H Group StateTypical Frequency (cm⁻¹)Band Shape
Free (Non-bonded)3400 - 3500Sharp
Intermolecular H-bonded3200 - 3400Broad
Intramolecular H-bonded3100 - 3350Broad
Table 3: Characteristic N-H Stretching Frequencies in FTIR Spectroscopy.

Section 4: Computational Modeling and In Silico Analysis

The Power of a Silicon-First Approach

Computational chemistry provides powerful tools to predict and quantify hydrogen bonding properties before a compound is even synthesized, guiding molecular design and prioritizing synthetic efforts.

Protocol 4: Density Functional Theory (DFT) Calculations
  • Expertise Insight: DFT is a robust quantum mechanical method for calculating the electronic structure of molecules. For hydrogen bonding, functionals like B3LYP combined with a Pople-style basis set (e.g., 6-311++G(d,p)) provide a good balance of accuracy and computational cost.[19][20] The inclusion of diffuse functions (++) is crucial for describing non-covalent interactions.

  • Step-by-Step Workflow:

    • Model Building: Build the 3D structure of the furan-pyrazole and a partner molecule (e.g., water, or a simple amide like N-methylacetamide to mimic a peptide bond).

    • Geometry Optimization: Perform a full geometry optimization of the individual molecules and the hydrogen-bonded complex to find their lowest energy conformations.

    • Frequency Calculation: Perform a frequency calculation to confirm the optimized structures are true energy minima (no imaginary frequencies) and to obtain theoretical vibrational frequencies for comparison with FTIR data.

    • Interaction Energy Calculation: The hydrogen bond interaction energy (E_int) can be calculated as: E_int = E_complex - (E_furan-pyrazole + E_partner)

    • BSSE Correction: This raw interaction energy must be corrected for Basis Set Superposition Error (BSSE) using a method like the Counterpoise correction to obtain a more accurate value.[21]

  • Trustworthiness: The choice of functional and basis set should be validated against experimental data or higher-level computations where possible. Comparing calculated geometries with available crystal structures provides a strong validation of the computational model.

  • Data Presentation:

ParameterCalculated ValueSignificance
Interaction Energy (BSSE-corrected)-15 to -30 kJ/molQuantifies the intrinsic strength of the H-bond.
N···O/N Distance2.8 to 3.1 ÅCorrelates with X-ray data.
Calculated ν(N-H) Shift-50 to -200 cm⁻¹Correlates with FTIR redshift.
Table 4: Key Outputs from DFT Calculations for H-Bond Analysis.
Molecular Electrostatic Potential (MEP) Mapping
  • Expertise Insight: An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to intermolecular interactions. Red regions (negative potential) are electron-rich and act as hydrogen bond acceptors, while blue regions (positive potential) are electron-poor and act as hydrogen bond donors.

G Figure 3: Conceptual MEP Map Analysis cluster_0 MEP Map of Furan-Pyrazole-NH2 cluster_1 Interpretation NH2 Amine H's (Positive Potential) Furan_O Furan O (Negative Potential) Pyrazole_N Pyrazole N (Negative Potential) Donor Blue regions (Amine H) = H-Bond Donor Sites Acceptor Red regions (Furan O, Pyrazole N) = H-Bond Acceptor Sites

Figure 3: Interpreting a Molecular Electrostatic Potential (MEP) map.

Section 5: Case Study - Furan-Pyrazole Amine Group in a Kinase Binding Pocket

Protein kinases are a major class of drug targets, and their inhibition often relies on forming key hydrogen bonds with the "hinge" region of the ATP-binding site. A typical hinge region presents a backbone of alternating hydrogen bond acceptors (carbonyl oxygens) and donors (amide N-H).

A furan-pyrazole derivative with a primary amine can effectively target this region. The amine group, with its two donor hydrogens, can form one or two crucial hydrogen bonds with the carbonyl acceptors on the kinase hinge. This interaction acts as a primary anchor, correctly orienting the rest of the inhibitor within the binding pocket to achieve potent and selective inhibition.

G Figure 4: Amine H-Bonding in a Kinase Hinge cluster_0 Kinase Hinge Region Inhibitor Furan-Pyrazole-NH2 (Inhibitor) Acceptor1 Backbone C=O (Acceptor) Inhibitor->Acceptor1 H-Bond Acceptor2 Backbone C=O (Acceptor) Inhibitor->Acceptor2 H-Bond Donor Backbone N-H (Donor) Acceptor1->Donor Donor->Acceptor2

Figure 4: Furan-pyrazole amine group anchoring to a kinase hinge.

Section 6: Conclusion and Future Prospects

The amine group on the furan-pyrazole scaffold is a potent and versatile hydrogen bond donor, a feature that is fundamental to its utility in drug design. Its capacity for H-bonding is not static but is tuned by the electronic properties of the heterocyclic core and can be directed toward either intermolecular or intramolecular interactions.

For drug development professionals, a thorough characterization of this group's H-bonding potential using a combination of X-ray crystallography, NMR, FTIR, and computational modeling is not merely an academic exercise—it is a critical step in the rational design of potent and selective therapeutics. By understanding and controlling this interaction, scientists can more effectively anchor ligands in their target binding sites, paving the way for the next generation of furan-pyrazole-based medicines. Future work will continue to explore how subtle modifications to the scaffold can fine-tune this H-bonding capacity, leading to even greater control over biological activity.

References

  • Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity.
  • Naim, M. J., et al. (2016).
  • Pisano, S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals.
  • Singh, G., et al. (n.d.). Pyrazoline as a medicinal scaffold.
  • Srivastava, A., et al. (2018). Hydrogen bond docking preference in furans: OH⋯π vs. OH⋯O. Journal of Molecular Structure.
  • BenchChem. (n.d.). Pharmacological significance of the furan scaffold in drug discovery. BenchChem.
  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • De Jesus, V., et al. (n.d.). Promoting the Furan Ring‐Opening Reaction to Access New Donor–Acceptor Stenhouse Adducts with Hexafluoroisopropanol. ScholarWorks@UMass Amherst.
  • Zhao, Y., et al. (n.d.).
  • RMIT University. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences.
  • Moreno, M., et al. (2021).
  • Quora. (2018). Are there any other differences between intramolecular and intermolecular hydrogen bonding?.
  • Iriapa, C. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
  • Roy, A., et al. (2024). Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H···O=C Bond.
  • Kumar, D., et al. (2022).
  • ResearchGate. (n.d.). Computational Data for H-Bond Donor-Acceptor (Ligand-Solvent) Pairs.
  • Cormanich, R. A., et al. (2014). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution.
  • Shiri, L., et al. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews.
  • Quiroga, J., & Trilleras, J. (n.d.).
  • Wang, J., et al. (2022). Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE).
  • Kromann, J. C., et al. (2019). Machine learning models for hydrogen bond donor and acceptor strengths using large and diverse training data generated by first-principles interaction free energies.
  • Gerasimchuk, N., et al. (2012). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Molecules.
  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
  • Chemistry LibreTexts. (2025). 3.9: Intramolecular forces and intermolecular forces.
  • Chemistry Guru. (n.d.). Intramolecular vs Intermolecular Hydrogen Bond.
  • Plaziński, W., & Raczynska, E. D. (2017).
  • ResearchGate. (2013).
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

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Methodological & Application

Application Note and Protocol for the Synthesis of 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological activities. The furan moiety, also a common structural motif in bioactive molecules, can further modulate the pharmacological profile of the compound. This application note provides a detailed, reliable, and well-characterized protocol for the synthesis of this compound, starting from readily available nitriles. The presented methodology emphasizes mechanistic understanding, safety considerations, and control over product purity, making it suitable for both academic research and industrial drug development settings.

Synthetic Strategy Overview

The most direct and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] This approach is favored for its efficiency and the general availability of the starting materials. In the context of synthesizing this compound, the strategy involves the reaction of 3-(furan-2-yl)-3-oxopropanenitrile with N-methylhydrazine.

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen atom of N-methylhydrazine attacks the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization to yield the stable aromatic 5-aminopyrazole ring. A critical aspect of this synthesis is the regioselectivity of the cyclization reaction when using an unsymmetrical hydrazine like N-methylhydrazine. The reaction can potentially yield two regioisomers: the desired 1-methyl-3-(furan-2-yl) product and the 1-methyl-5-(furan-2-yl) isomer. The protocol outlined below addresses this challenge to favor the formation of the target compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-(Furan-2-yl)-3-oxopropanenitrile≥98%TCI Chemicals31909-58-7
N-Methylhydrazine≥98%Sigma-Aldrich60-34-4
Ethanol (anhydrous)ACS GradeFisher Scientific64-17-5
2,2,2-Trifluoroethanol (TFE)≥99%Sigma-Aldrich75-89-8
Ethyl acetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Anhydrous sodium sulfateACS GradeFisher Scientific7757-82-6
Silica gel60 Å, 230-400 meshFisher Scientific7631-86-9
Safety Precautions
  • N-Methylhydrazine is highly toxic, flammable, and a suspected carcinogen. [2][3][4] It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency shower and eyewash station should be readily accessible.

  • 3-(Furan-2-yl)-3-oxopropanenitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. [5] Handle with appropriate PPE in a fume hood.

  • 2,2,2-Trifluoroethanol is a flammable liquid and causes serious eye irritation. Handle in a well-ventilated area and away from ignition sources.

  • Always work in a clean and organized laboratory environment. Dispose of all chemical waste according to institutional and local regulations.

Reaction Setup and Procedure

SynthesisWorkflow

Step-by-Step Method:

  • Reaction Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(furan-2-yl)-3-oxopropanenitrile (1.35 g, 10.0 mmol).

  • Solvent Addition and Cooling: Add 2,2,2-trifluoroethanol (TFE) (30 mL) to the flask and stir the mixture until the nitrile is completely dissolved. Cool the flask to 0 °C in an ice-water bath. The use of a fluorinated alcohol like TFE has been shown to significantly improve the regioselectivity in favor of the desired 1-methyl isomer in pyrazole synthesis.

  • Addition of N-Methylhydrazine: While maintaining the temperature at 0 °C, add N-methylhydrazine (0.55 g, 12.0 mmol, 1.2 equivalents) dropwise to the stirred solution over a period of 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material and product should have distinct Rf values.

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Final Product: Remove the solvent from the combined fractions under reduced pressure to yield this compound as a solid.

Results and Discussion

The successful synthesis of this compound should yield a solid product. The expected yield is typically in the range of 70-85% after purification.

Characterization:

  • Appearance: Off-white to light brown solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for confirming the structure and regioselectivity. Expected signals include:

    • A singlet for the methyl group protons (N-CH₃) around 3.7-3.9 ppm.

    • A singlet for the pyrazole C4-H proton around 5.8-6.0 ppm.

    • Signals corresponding to the furan ring protons: a doublet of doublets for H4' (around 6.4-6.5 ppm), a doublet for H3' (around 6.6-6.7 ppm), and a doublet for H5' (around 7.4-7.5 ppm).

    • A broad singlet for the amine protons (NH₂) which may be exchangeable with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will further confirm the structure with characteristic signals for the pyrazole and furan rings, as well as the methyl and amine-bearing carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3200-3400 cm⁻¹), C=N and C=C stretching of the aromatic rings, and C-O-C stretching of the furan ring.

Regioselectivity:

As previously mentioned, the reaction of an unsymmetrical β-dicarbonyl equivalent with a substituted hydrazine can lead to a mixture of regioisomers. The choice of a fluorinated solvent like TFE is a strategic decision to enhance the formation of the desired 1,3-disubstituted pyrazole. This is attributed to the ability of fluorinated alcohols to form strong hydrogen bonds, which can influence the tautomeric equilibrium of the intermediates and the transition state energies of the cyclization step, thereby favoring one regioisomeric pathway over the other.[1] The isomeric ratio can be determined by careful analysis of the ¹H NMR spectrum of the crude product before purification.

Conclusion

This application note presents a comprehensive and reliable protocol for the synthesis of this compound from 3-(furan-2-yl)-3-oxopropanenitrile and N-methylhydrazine. By providing a detailed step-by-step procedure, including crucial safety information and a strategy to control regioselectivity, this guide is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The described methodology allows for the efficient and reproducible synthesis of this important heterocyclic building block for further chemical exploration and biological evaluation.

References

  • Kirk, K. L. J. Fluorine Chem. 2006, 127, 1013–1029.
  • Chem Service. SAFETY DATA SHEET - Methyl hydrazine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methylhydrazine, 98%. [Link]

  • MATERIAL SAFETY DATA - Methylhydrazine. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

Sources

Reaction of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine with ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Regioselective Synthesis of 2-(Furan-2-yl)-5-methyl-4,7-dihydro-1H-pyrazolo[1,5-a]pyrimidin-7-one via Cyclocondensation of 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine with Ethyl Acetoacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this scaffold are integral to numerous therapeutic agents, acting as potent inhibitors of various protein kinases, which are crucial targets in oncology.[2][3] The development of novel kinase inhibitors is a key focus in cancer therapy to overcome drug resistance and improve selectivity.[2][4]

The synthesis of pyrazolo[1,5-a]pyrimidines is most commonly achieved through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2][5] This reaction provides a versatile and efficient route to construct the fused bicyclic system, allowing for diverse substitutions and subsequent functionalization.[1]

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(furan-2-yl)-5-methyl-4,7-dihydro-1H-pyrazolo[1,5-a]pyrimidin-7-one. The procedure involves the reaction of this compound with ethyl acetoacetate. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step methodology, and offer insights grounded in practical laboratory experience to ensure reproducible and high-yield synthesis.

Reaction Scheme and Mechanism

The reaction proceeds via a regioselective cyclocondensation pathway. The initial step involves a nucleophilic attack from the exocyclic amino group (at the C5 position) of the pyrazole onto the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form an enamine intermediate. The subsequent step is an intramolecular cyclization, where the endocyclic pyrazole nitrogen (N1) attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the final fused pyrazolo[1,5-a]pyrimidine product.

Reaction Scheme:

Mechanistic Rationale:

The choice of glacial acetic acid as the reaction medium is strategic; it serves as both a solvent and an acid catalyst, protonating the carbonyl oxygen of the ethyl acetoacetate, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.[6] The regioselectivity of the cyclization is governed by the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen atoms of the pyrazole ring.[7] The final intramolecular cyclization is an irreversible step that drives the reaction to completion.

G cluster_0 Step 1: Initial Nucleophilic Attack & Dehydration cluster_1 Step 2: Intramolecular Cyclization & Elimination Reactants 5-Aminopyrazole + Ethyl Acetoacetate Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic attack of exocyclic NH2 Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Dehydration (-H2O) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular attack of endocyclic N1 Product Pyrazolo[1,5-a]pyrimidine Intermediate3->Product Elimination (-EtOH)

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (TLC) and clear endpoints for isolation and purification.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
This compound≥97%Sigma-Aldrich
Ethyl acetoacetate≥99%Alfa Aesar
Glacial Acetic AcidACS GradeFisher Scientific
Ethanol200 Proof, AnhydrousVWR
Deionized Water-In-house
Equipment
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and hotplate
TLC plates (Silica gel 60 F254)
Buchner funnel and filter flask
Rotary evaporator
Melting point apparatus
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.63 g, 10.0 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the amine is fully dissolved. To this solution, add ethyl acetoacetate (1.1 eq, e.g., 1.43 g, 1.39 mL, 11.0 mmol).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring (Trustworthiness Check): Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour.

    • Mobile Phase: Ethyl Acetate/Hexane (1:1 v/v).

    • Visualization: UV lamp (254 nm).

    • Procedure: Spot the starting material (amine) and the reaction mixture on a TLC plate. The reaction is complete when the starting amine spot has been completely consumed. The expected product will be a new, typically less polar spot.

  • Product Isolation: Once the reaction is complete (typically 3-5 hours), remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring vigorously. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any residual acetic acid.

  • Drying: Allow the product to air-dry on the filter paper for 30 minutes, then transfer it to a watch glass and dry further in a vacuum oven at 50°C to a constant weight.

Purification

Recrystallize the crude product from hot ethanol to obtain a purified, crystalline solid. Dissolve the crude solid in a minimal amount of boiling ethanol, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Data Summary and Expected Results

ParameterValueNotes
Molar Ratio (Amine:Ester)1 : 1.1A slight excess of the ester ensures complete consumption of the limiting amine.
SolventGlacial Acetic AcidActs as both solvent and catalyst.
Reaction Temperature~118°C (Reflux)Standard condition for this type of condensation.[6]
Reaction Time3 - 5 hoursMonitor by TLC for completion.
Expected Product 2-(furan-2-yl)-5-methyl-4,7-dihydro-1H-pyrazolo[1,5-a]pyrimidin-7-one
AppearanceOff-white to pale yellow solid
Expected Yield80-90%Based on similar reported syntheses.[2]
Purity (Post-Recrystallization)>98%As determined by NMR or HPLC.

Experimental Workflow Visualization

G start Start combine Combine 5-Aminopyrazole, Ethyl Acetoacetate & Acetic Acid start->combine reflux Heat to Reflux (~118 °C, 3-5 h) combine->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Pour into Ice Water monitor->workup Complete filter Filter Crude Product workup->filter purify Recrystallize from Ethanol filter->purify characterize Dry and Characterize Final Product purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Field-Proven Insights & Troubleshooting

  • Causality of Reagent Purity: The purity of the starting 5-aminopyrazole is critical. Impurities can lead to side reactions and the formation of colored byproducts, complicating purification.

  • Controlling the Precipitation: Pouring the reaction mixture into water slowly and with vigorous stirring is essential for obtaining a fine, easily filterable powder. A rapid quench can result in an oily or gummy solid that is difficult to handle.

  • If No Precipitate Forms: If the product is more soluble than expected, the aqueous mixture can be extracted with a suitable organic solvent like ethyl acetate. The organic layers would then be combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • Alternative Solvents: While acetic acid is effective, other solvent systems like ethanol or n-butanol with a catalytic amount of a strong acid (e.g., H₂SO₄) can also be employed.[8] However, this may require longer reaction times.

References

  • Iorkula, H. T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Wikipedia. (n.d.). Ethyl acetoacetate.
  • ResearchGate. (2019). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
  • Quiroga, C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2021). Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications.
  • ResearchGate. (2014). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Squires, M., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Notes and Protocols: Synthesis of Schiff Bases using 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel Schiff bases through the condensation reaction of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine with various aromatic and aliphatic aldehydes. Schiff bases, characterized by the azomethine (-C=N-) functional group, are a pivotal class of compounds in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[1][2][3] This guide details the underlying reaction mechanism, offers step-by-step protocols for synthesis and purification, and outlines methods for structural characterization. It is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Scientific Background

Schiff bases, or imines, are formed by the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[4][5] The resulting carbon-nitrogen double bond is a versatile pharmacophore and a crucial linkage in coordination chemistry.[6][7] The specific precursor, this compound, combines three key heterocyclic moieties: furan, pyrazole, and an amine group. This unique combination offers a scaffold for developing novel compounds with potentially enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][8]

The synthesis protocol described herein is robust, employing mild reaction conditions and straightforward purification techniques, making it adaptable for various laboratory settings.

Reaction Principle and Mechanism

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[1][5]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral, unstable intermediate known as a carbinolamine or hemiaminal.[1][4]

  • Dehydration: The carbinolamine intermediate is then protonated, typically under mild acidic catalysis, which converts the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable imine (Schiff base) with a carbon-nitrogen double bond.[1][9]

The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) to facilitate the dehydration step.[2][10] The removal of water from the reaction mixture, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the product.[1]

Schiff_Base_Mechanism Amine R¹-NH₂ (Pyrazol-5-amine) Carbinolamine [R¹-NH(H)-CH(OH)-R²] Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Addition Aldehyde R²-CHO (Aldehyde) Aldehyde->Carbinolamine Plus1 + SchiffBase R¹-N=CH-R² (Schiff Base) Carbinolamine->SchiffBase Dehydration H_plus H⁺ (cat.) minus_H2O -H₂O Water H₂O Plus2 + Synthesis_Workflow start Start dissolve Dissolve Pyrazole Amine and Aldehyde in Ethanol start->dissolve add_catalyst Add 2-3 drops of Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 2-6 hours (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temperature & then in Ice Bath reflux->cool filter_wash Filter Precipitate Wash with Cold Ethanol cool->filter_wash purify Purify by Recrystallization filter_wash->purify characterize Characterize Product (MP, FT-IR, NMR, MS) purify->characterize end End characterize->end

Sources

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry and materials science.[1][2] This privileged scaffold, composed of fused pyrazole and pyrimidine rings, serves as the foundational structure for numerous biologically active compounds.[1][3] Its rigid, planar geometry and the strategic placement of nitrogen atoms allow for specific interactions with biological targets, particularly the hinge region of the ATP binding site in protein kinases.[4] Consequently, pyrazolo[1,5-a]pyrimidine derivatives are prominent as protein kinase inhibitors for targeted cancer therapy and are found in approved drugs such as the hypnotic agent Zaleplon and the anxiolytic Ocinaplon.[3][4]

The synthetic versatility of this scaffold allows for extensive structural modifications, making it an ideal candidate for the development of novel therapeutics.[3][5] The most direct and widely adopted synthetic routes originate from 5-aminopyrazole precursors. This guide provides a detailed overview of the primary synthetic strategies, explains the mechanistic rationale behind these transformations, and offers detailed protocols for researchers in organic synthesis and drug discovery.

Core Synthetic Strategies: Building the Fused Ring System

The construction of the pyrazolo[1,5-a]pyrimidine system from a 5-aminopyrazole fundamentally involves the formation of the pyrimidine ring. This is typically achieved by reacting the dinucleophilic 5-aminopyrazole with a 1,3-biselectrophilic partner. The exocyclic amino group and the endocyclic N1 nitrogen of the pyrazole act as the two nucleophilic centers that drive the cyclization.

Strategy 1: Cyclocondensation with 1,3-Biselectrophiles

This is the most established and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core.[1] The reaction involves the condensation of a 5-aminopyrazole with a three-carbon electrophilic synthon, such as a 1,3-dicarbonyl compound or its synthetic equivalent.

General Mechanism: The reaction proceeds via an initial nucleophilic attack from the more reactive exocyclic 5-amino group onto one of the electrophilic centers of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the N1 nitrogen of the pyrazole attacks the second electrophilic center. A final dehydration step yields the aromatic fused heterocyclic system.[3] The reaction is typically promoted by acidic or basic catalysts.[3]

G R1_pyrazole 5-Aminopyrazole I1 Nucleophilic Addition R1_pyrazole->I1 R2_dicarbonyl 1,3-Dicarbonyl R2_dicarbonyl->I1 I2 Intramolecular Cyclization I1->I2 -H₂O (intermediate) I3 Dehydration I2->I3 P Pyrazolo[1,5-a]pyrimidine I3->P -H₂O (final) MCR_Workflow Start Starting Materials: - 5-Aminopyrazole - Aldehyde - Active Methylene Cmpd. Step1 One-Pot Reaction (e.g., Reflux in Ethanol with catalyst) Start->Step1 Step2 Cooling & Precipitation Step1->Step2 Step3 Filtration & Washing Step2->Step3 End Purified Pyrazolo[1,5-a]pyrimidine Step3->End

Caption: Workflow for a three-component synthesis.
Strategy 3: Modern Synthetic Enhancements
  • Microwave-Assisted Synthesis: The use of microwave irradiation has become a powerful tool to accelerate these reactions. It often leads to significantly shorter reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles compared to conventional heating. [3][6]This technique is particularly effective for solvent-free reactions or one-pot sequential syntheses. [5][7]* One-Pot Sequential Reactions: Advanced protocols combine the initial cyclocondensation with a subsequent functionalization step in a single reaction vessel. For example, a pyrazolo[1,5-a]pyrimidine can be formed under microwave irradiation and then, without isolation, subjected to regioselective halogenation or nitration, enhancing the overall efficiency. [7]

Comparative Summary of Synthetic Protocols

5-Aminopyrazole DerivativeBiselectrophile / ReagentsConditions (Catalyst, Solvent, Method)Yield (%)Reference
5-amino-3-methylpyrazoleDiethyl malonateSodium ethanolate, Reflux89%[8]
Substituted 5-aminopyrazolesAcetylacetone / β-KetoestersH₂SO₄ (cat.), Acetic acid, RefluxGood[6]
5-aminopyrazole4-alkoxy-1,1,1-trifluoro-3-alken-2-onesEthanol, MicrowaveHigh[6]
NH-5-aminopyrazolesβ-EnaminonesMicrowave (180 °C, 2 min), Solvent-freeHigh[7]
5-amino-1H-pyrazoleEnaminonePyridine, Reflux (12 h)N/A[4]
5-aminopyrazolesAldehydes, MalononitrileTriethylamine, DMF (90 °C)N/A[6]
3-substituted-5-amino-1H-pyrazoles2-acetylcyclopentanoneAcetic acid, RefluxGood[3]
5-amino-3-arylamino-1H-pyrazolesPentane-2,4-dioneAcetic acid, Reflux87-95%[3]

Detailed Experimental Protocols

Protocol 1: Classical Synthesis via Condensation of 5-Amino-3-(trifluoromethyl)-1H-pyrazole with Acetylacetone

This protocol describes a standard method for synthesizing pyrazolo[1,5-a]pyrimidines using a readily available 1,3-diketone under acidic conditions.

Principle: The 5-amino group of the pyrazole attacks one of the carbonyls of acetylacetone, followed by acid-catalyzed cyclization and dehydration to yield the target 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.

Materials and Reagents:

  • 5-Amino-3-(trifluoromethyl)-1H-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-(trifluoromethyl)-1H-pyrazole (1.0 eq).

  • Add glacial acetic acid (approx. 10 mL per gram of aminopyrazole). Stir until the solid is fully dissolved.

  • Add acetylacetone (1.1 eq) to the solution dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.

  • Allow the mixture to cool to room temperature.

Work-up and Purification:

  • Carefully pour the cooled reaction mixture into ice-water.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The expected product is 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle all organic solvents with care.

Protocol 2: Microwave-Assisted One-Pot Synthesis and Halogenation

This protocol details a modern, efficient one-pot method for the synthesis of a pyrazolo[1,5-a]pyrimidine followed by regioselective halogenation at the C3 position. [7] Principle: First, a β-enaminone and a 5-aminopyrazole undergo a rapid, solvent-free cyclocondensation under microwave irradiation. Without isolating the intermediate, an N-halosuccinimide is added to the vessel to achieve a regioselective electrophilic substitution on the electron-rich pyrazole ring.

Materials and Reagents:

  • Substituted 5-aminopyrazole (e.g., 5-amino-3-phenyl-1H-pyrazole)

  • Substituted β-enaminone

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

  • 1,2-Dichloroethane (DCE)

  • Microwave synthesis reactor

  • Appropriate microwave reaction vessels with caps

Procedure: Step A: Cyclocondensation

  • In a 10 mL microwave reaction vessel, combine the β-enaminone (0.50 mmol, 1.0 eq) and the NH-5-aminopyrazole (0.50 mmol, 1.0 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the solvent-free mixture at 180 °C for 2 minutes.

  • After the irradiation cycle, cool the vessel to room temperature using a stream of compressed air.

Step B: Halogenation

  • Open the vessel and add 1,2-dichloroethane (3 mL) as the solvent.

  • Add the N-halosuccinimide (e.g., NBS, 1.1 eq) to the crude reaction mixture.

  • Stir the mixture at room temperature for 20 minutes.

  • Monitor the completion of the halogenation step by TLC.

Work-up and Purification:

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by silica gel chromatography.

Characterization: Confirm the structure of the final 3-halo-pyrazolo[1,5-a]pyrimidine derivative using NMR and mass spectrometry. The regioselectivity of the halogenation at the C3 position is a key feature to verify. Single-crystal X-ray diffraction can be used for unambiguous structural confirmation. [7] Safety Precautions:

  • Microwave synthesis should only be performed in a dedicated microwave reactor. Do not use a domestic microwave oven.

  • N-halosuccinimides are irritants. Handle with appropriate PPE.

  • 1,2-Dichloroethane is a toxic and flammable solvent. All operations must be conducted in a fume hood.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a robust and well-established field, with the cyclocondensation reaction serving as the cornerstone. While classical methods remain highly effective, modern techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have significantly improved efficiency, reduced waste, and shortened timelines. [3][5]Future research will likely focus on further refining these methods with an emphasis on green chemistry principles, developing novel catalytic systems, and expanding the scope of post-synthesis functionalization to access new chemical space for drug discovery and materials science applications.

References

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Bentham Science. [Link]

  • Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Publishing. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

  • Structures of the antimicrobial pyrazolo[1,5-a]pyrimidines and the target pyrazolo[1,5-a]pyrimidines 5a–d, 10a–f, 15a, b and 16a–d. ResearchGate. [Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. [Link]

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. [Link]

  • Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. Sci-Hub. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c). ResearchGate. [Link]

Sources

Azo coupling reactions involving 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: Synthesis of Novel Furan-Pyrazole Azo Dyes

Topic: Azo Coupling Reactions Involving 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Introduction: The Strategic Value of Heterocyclic Azo Scaffolds

Azo compounds, characterized by the vibrant chromophoric azo bond (-N=N-), are foundational in the world of color chemistry.[1][2][3] While their industrial applications as dyes and pigments are well-established, the incorporation of heterocyclic moieties has unlocked a new frontier of functionality, particularly in medicinal chemistry and materials science.[4][5] Heterocycles like pyrazole are not mere structural ballast; they are pharmacologically significant scaffolds known for a spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

This guide focuses on the synthesis of novel azo dyes using This compound as a highly activated coupling component. The unique architecture of this molecule, combining the electron-rich furan and pyrazole systems, offers a powerful platform for developing new chemical entities (NCEs) with potentially unique spectroscopic properties and biological activities. We will explore the fundamental principles of the azo coupling reaction and provide a detailed, field-proven protocol for researchers in organic synthesis, drug discovery, and materials development.

Section 1: Scientific Principles & Mechanistic Deep Dive

The synthesis is a two-stage process: (1) the formation of a reactive electrophile, the diazonium salt, and (2) the electrophilic aromatic substitution reaction with the pyrazole amine, known as azo coupling.

Stage 1: Diazotization of Primary Arylamines

Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂).[] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[8]

Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively, to release nitrogen gas (N₂), leading to significantly reduced yields and the formation of unwanted side-products (e.g., phenols).[][8]

  • Strong Acid: The acid serves two purposes: it protonates the primary amine, making it soluble, and it reacts with sodium nitrite to generate the active nitrosating agent, the nitrosonium ion (NO⁺).

The reaction proceeds via the electrophilic attack of the nitrosonium ion on the nitrogen of the primary amine, followed by a series of proton transfers and dehydration to yield the resonance-stabilized diazonium ion.

Stage 2: The Azo Coupling Reaction

The diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds.[] The coupling component, This compound , is an exceptionally suitable substrate for this reaction.

Structural Analysis of the Coupling Component: The 5-amino group (-NH₂) is a powerful activating group that dramatically increases the electron density of the pyrazole ring through resonance. This activation is directed primarily to the C4 position, making it highly nucleophilic and the exclusive site for electrophilic attack by the diazonium ion. The furan and methyl groups further modulate the electronic properties of the resulting dye.

Mechanism of Coupling: The reaction is a classic electrophilic aromatic substitution. The electron-rich C4 position of the pyrazole attacks the terminal nitrogen of the diazonium salt. A subsequent deprotonation of the intermediate sigma complex re-establishes the aromaticity of the pyrazole ring, yielding the final, brightly colored azo compound.

The Critical Role of pH:

  • Slightly Acidic to Neutral (pH 4-7): This pH range represents a delicate balance. If the medium is too acidic, the concentration of the free, unprotonated 5-amino group on the pyrazole decreases, reducing its nucleophilicity and slowing or stopping the coupling reaction.

  • Alkaline Conditions: If the medium is too basic, the diazonium salt can convert into a non-electrophilic diazotate ion, halting the desired reaction.

Caption: General mechanism for the two-stage synthesis of furan-pyrazole azo dyes.

Section 2: Master Experimental Protocol

This protocol provides a representative procedure using aniline as the primary amine. Researchers can adapt this by substituting other arylamines to generate a library of diverse azo dyes.

Safety First:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • CRITICAL: Never allow diazonium salts to dry out completely, as they can be explosive in solid form. Always keep them in solution.

Protocol 1: Diazotization of Aniline

Materials & Reagents:

  • Aniline (or substituted arylamine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers, magnetic stirrer, and stir bar

  • Thermometer

Procedure:

  • In a 250 mL beaker, combine aniline (0.93 g, 10 mmol) and distilled water (25 mL).

  • Slowly add concentrated HCl (2.5 mL, ~30 mmol) while stirring. The aniline hydrochloride salt may precipitate.

  • Cool the mixture to 0–5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization process.

  • In a separate 50 mL beaker, dissolve sodium nitrite (0.70 g, 10.1 mmol) in distilled water (10 mL).

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the pale-yellow solution in the ice bath for an additional 20 minutes. This is your diazonium salt solution, ready for immediate use in the coupling step.

Protocol 2: Azo Coupling with the Pyrazole Amine

Materials & Reagents:

  • This compound

  • Ethanol or Acetic Acid

  • Sodium Acetate or Sodium Hydroxide solution (1 M)

  • The freshly prepared diazonium salt solution from Protocol 1

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL beaker, dissolve this compound (1.63 g, 10 mmol) in a suitable solvent like ethanol (50 mL) or dilute acetic acid.

  • Cool this solution to 0–5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the pyrazole solution dropwise over 30 minutes.

  • A brightly colored precipitate should form almost immediately.

  • During the addition, monitor the pH of the reaction mixture. Maintain a slightly acidic pH (around 5-6) by adding a saturated solution of sodium acetate or dropwise 1 M NaOH as needed.

  • Once the addition is complete, allow the mixture to stir in the ice bath for another 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is colorless and neutral.

  • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C).

Section 3: Data, Characterization, and Validation

The successful synthesis of the target azo dye must be confirmed through rigorous analytical characterization.

Table 1: Representative Reaction Parameters
ParameterValue/ConditionRationale
Diazotization Temp. 0–5 °CEnsures stability of the diazonium salt intermediate.[8]
Coupling Temp. 0–10 °CMinimizes side reactions and decomposition.
Coupling pH 5–6Optimizes the nucleophilicity of the pyrazole amine without decomposing the diazonium salt.[9]
Solvent Ethanol/Water or Acetic Acid/WaterEnsures solubility of both the coupling component and the diazonium salt.
Stoichiometry ~1:1 (Amine:Pyrazole)Standard stoichiometry for coupling reactions. A slight excess of the amine can be used.
Expected Yield 60–85%Typical range for efficient azo coupling reactions.
Table 2: Expected Characterization Data for the Product

(Hypothetical data for the product of aniline coupled with this compound)

Analysis MethodExpected ResultInterpretation
FT-IR (cm⁻¹) 1580-1610 (N=N stretch), 3200-3400 (N-H if tautomerism occurs), ~1500 (C=C aromatic)Confirms the presence of the key azo functional group and the aromatic systems.[6]
¹H NMR (ppm) 7.0–8.0 (Aromatic protons), ~4.0 (N-CH₃ protons), a singlet for the pyrazole C4-H will be absent.Disappearance of the C4-H proton signal from the pyrazole starting material is definitive proof of successful coupling at that position.
UV-Vis (λmax) 400–500 nmThe extended π-conjugation system created by the azo linkage results in a strong absorption band in the visible region, responsible for the compound's color.[6][10]
Mass Spec (ESI-MS) Calculated [M+H]⁺ matches observed m/zConfirms the molecular weight of the synthesized compound.

Section 4: Experimental Workflow & Troubleshooting

Visualizing the entire process helps in planning and execution.

Caption: Step-by-step experimental workflow for synthesizing furan-pyrazole azo dyes.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Diazonium salt decomposed (temp too high).2. Incorrect pH during coupling.3. Impure starting materials.1. Strictly maintain temperature at 0-5°C during diazotization.2. Monitor and adjust pH to 5-6 during coupling.3. Purify starting materials (e.g., distill aniline).
Dark, Tarry Product 1. Side reactions due to high temperature.2. Aerial oxidation of the product.1. Repeat reaction with better temperature control.2. Consider performing the reaction under an inert atmosphere (N₂ or Ar). Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF).
Product Insoluble The resulting dye may have low solubility in common solvents.Use DMF or DMSO for characterization. For purification, trituration with a solvent that dissolves impurities but not the product can be effective.

References

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Publishing.
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). PMC.
  • Synthesis of a new series of thiazole and pyrazole azo dye systems for dyeing synthetic fibers. (2001). Pigment & Resin Technology.
  • Diazotis
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022).
  • Custom Diazotiz
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). MDPI.
  • Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020). Bentham Science.
  • Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2021). PubMed.
  • Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020).
  • Heterocyclic azo dyes derived from 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Synthesis, characterization, solvatochromism, and DFT studies. (n.d.). ScienceDirect.
  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI.

Sources

Application Note: Strategic Utilization of 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine in Medicinal Chemistry

[1][2]

Introduction & Strategic Value

The compound 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space.[1][2] Its structural utility is derived from three key features:

  • The 5-Amino Group: Acts as a critical hydrogen bond donor, typically interacting with the hinge region of kinase ATP-binding pockets (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

  • The Furan Ring: Serves as a lipophilic bioisostere for phenyl or thiophene rings.[2] It provides

    
    -
    
    
    stacking opportunities while altering metabolic clearance rates (via CYP450 oxidative opening) compared to more stable aromatics.[1][2]
  • The 1-Methyl Group: Locks the pyrazole tautomerism, enforcing a specific vector for the amino group and preventing the promiscuous binding often seen with N-unsubstituted pyrazoles.[2]

This guide details the synthesis, handling, and two primary application protocols for this intermediate: Amide Coupling (Kinase Hinge Binders) and Pyrazolo[1,5-a]pyrimidine Formation .

Chemical Profile & Handling

PropertySpecification / Note
Chemical Name This compound
Structure Pyrazole ring substituted at N1 (Methyl), C3 (Furan-2-yl), C5 (Amine)
CAS (Parent) 96799-02-9 (Unmethylated analog reference); Specific derivatives vary.[1][2]
Appearance Off-white to pale brown crystalline solid.[1][2]
Solubility Soluble in DMSO, DMF, MeOH, DCM. Sparingly soluble in water.[2]
Stability Oxidation Sensitive: The electron-rich furan and amine make the compound prone to oxidation (darkening) upon air exposure.[1][2] Store under Argon/Nitrogen at -20°C.
Acid Sensitivity High: The furan ring is acid-labile (prone to ring opening/polymerization).[1][2] Avoid prolonged exposure to strong mineral acids (HCl, H₂SO₄).

Synthesis Protocol: Regioselective Construction

The synthesis of 5-amino-pyrazoles from

123-(furan-2-yl)-3-oxopropanenitrilemethylhydrazine
The Regioselectivity Logic[1]
  • Pathway A (Desired): The terminal

    
     of methylhydrazine (more nucleophilic) attacks the ketone carbonyl.[1][2] Cyclization follows. Result: 5-amino-1-methyl-3-(furan-2-yl)pyrazole .
    
  • Pathway B (Undesired): Attack on the nitrile first or steric inversion. Result: 3-amino-1-methyl-5-(furan-2-yl)pyrazole .

Step-by-Step Protocol
  • Reagents:

    • 3-(Furan-2-yl)-3-oxopropanenitrile (1.0 equiv)[1][2]

    • Methylhydrazine (1.1 equiv)[1]

    • Ethanol (Absolute, 10 mL/g substrate)[1]

    • Catalytic HCl (0.05 equiv) - Optional, accelerates imine formation but keep low to protect furan.[1]

  • Procedure:

    • Dissolve the nitrile in absolute ethanol under

      
      .
      
    • Cool to 0°C. Dropwise add methylhydrazine (exothermic).[2]

    • Allow to warm to Room Temperature (RT) for 1 hour, then reflux for 4–6 hours.

    • Monitoring: TLC (5% MeOH in DCM). The starting nitrile will disappear.[2]

  • Workup:

    • Concentrate the reaction mixture to ~20% volume.

    • Cool to 0°C. The 5-amino isomer typically crystallizes preferentially.[1][2]

    • Filter and wash with cold ethanol.[2]

  • Validation (Critical):

    • Perform NOE (Nuclear Overhauser Effect) NMR . Irradiate the N-Methyl signal.[1][2]

    • Positive Result: NOE observed at the pyrazole C4-H. (Confirming Methyl is at N1, adjacent to C5-Amino, far from Furan).

    • Negative Result: If NOE is observed at the Furan protons, you have the wrong isomer (1-methyl-5-furan).[1][2]

Application Protocol A: Amide Coupling (Kinase Inhibitor Synthesis)

This protocol describes coupling the amine with an acyl chloride to create a hinge-binding motif.[1][2]

Mechanism: Nucleophilic attack of the pyrazole amine on the carbonyl carbon.[2] Challenge: The pyrazole amine is less nucleophilic than an aniline due to the electron-withdrawing nature of the imine-like nitrogen (N2).[1][2]

Protocol
  • Setup: Flame-dry a round-bottom flask; purge with Argon.

  • Solvent: Anhydrous THF or DCM (DCM is preferred if the acid chloride is soluble).[2]

  • Base: Pyridine (3.0 equiv).[2] Note: Pyridine is preferred over TEA here as it acts as both base and acyl-transfer catalyst, preventing N-acylation of the pyrazole ring nitrogens.[1][2]

  • Execution:

    • Dissolve this compound (1.0 equiv) in solvent (0.2 M).

    • Add Pyridine.[2][3] Cool to 0°C.[2]

    • Add Acid Chloride (1.1 equiv) dropwise.[2]

    • Warm to RT and stir for 2–12 hours.

  • Workup (Furan-Safe):

    • Quench with saturated

      
      .[2]
      
    • Extract with EtOAc.[2]

    • Crucial: Do not wash with 1M HCl (risk of furan damage). Use saturated

      
       or citric acid (mild) if neutralization is strictly necessary, but rapid workup is best.[1]
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Application Protocol B: Pyrazolo[1,5-a]pyrimidine Synthesis

Reaction with 1,3-electrophiles (e.g., acetylacetone, malononitrile) creates a fused bicyclic system. This is highly relevant for generating bioisosteres of purines.[2]

Protocol
  • Reagents:

    • Amine Intermediate (1.0 equiv)[1][4]

    • Acetylacetone (1.2 equiv) (or other 1,3-diketone)[1]

    • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Procedure:

    • Dissolve amine in Glacial Acetic Acid (5 mL/mmol).

    • Add Acetylacetone.[2]

    • Reflux (118°C) for 2–4 hours.[2]

    • Mechanism:[1][2][3] Condensation of the exocyclic amine with one carbonyl, followed by cyclization of the ring nitrogen (N2) onto the second carbonyl.

  • Workup:

    • Pour reaction mixture into crushed ice.

    • Neutralize with

      
       to pH 7–8.[1]
      
    • The product usually precipitates as a solid.[2] Filter, wash with water, and dry.

Visualized Workflows

Figure 1: Synthesis & Regiochemistry Logic

This diagram illustrates the critical regioselectivity decision point during the synthesis of the intermediate.

GStart3-(Furan-2-yl)-3-oxopropanenitrileIntermedIntermediate:Hydrazone FormationStart->Intermed+ ReagentReagentMethylhydrazine(MeNHNH2)Reagent->IntermedPathAPath A (Major):NH2 attacks KetoneIntermed->PathAKinetic Control(EtOH, Reflux)PathBPath B (Minor):NH2 attacks NitrileIntermed->PathBSteric/pH VarianceProdATarget:5-Amino-1-methyl-3-(furan-2-yl)(Correct Isomer)PathA->ProdACyclizationProdBImpurity:3-Amino-1-methyl-5-(furan-2-yl)PathB->ProdBCyclization

Caption: Regioselective pathways in the condensation of

Figure 2: Pharmaceutical Application Decision Tree

A guide for selecting the downstream reaction based on the desired biological target profile.[2]

Gcluster_0Target: Kinase Inhibitor (ATP Competitive)cluster_1Target: Purine Bioisostere (Intercalator)CoreThis compoundAmideReaction: Amide Coupling(R-COCl / Pyridine)Core->AmidePreserve Aromatic SystemFusedReaction: Cyclocondensation(1,3-Diketone / AcOH)Core->FusedExpand Ring SystemResult1Product: N-Pyrazolyl Benzamide(Hinge Binder)Amide->Result1Result2Product: Pyrazolo[1,5-a]pyrimidine(Bicyclic Core)Fused->Result2

Caption: Divergent synthesis pathways for generating kinase inhibitors (left) vs. fused heterocyclic cores (right).

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][2][5][6][7]

    • Source: Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link][1]

  • Pyrazolo[1,5-a]pyrimidine Applications

    • Title: Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile...
    • Source: Kuwait Journal of Science (via KFAS), 2022.
    • URL:[Link]

  • Furan-Pyrazole Hybrid Stability

    • Title: Anticancer activity of novel 3-(furan-2-yl)pyrazolyl... hybrid chalcones.[1][2]

    • Source: Archiv der Pharmazie, 2021.[8]

    • URL:[Link][1]

  • General Pyrazole Properties

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles.[2][6][9]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link][1]

  • Compound Data (Unmethylated Parent)

    • Title: 3-(Furan-2-yl)-1H-pyrazol-5-amine (PubChem CID 329815935).[1][2]

    • Source: PubChem.[2][10]

    • URL:[Link][1]

Application Notes and Protocols for the One-Pot Synthesis of Furan-Linked Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Furan-Linked Aminopyrazoles in Medicinal Chemistry

The fusion of furan and aminopyrazole moieties into a single molecular scaffold represents a compelling strategy in modern drug discovery. The furan ring, a versatile aromatic heterocycle, is a common feature in numerous natural products and approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and act as a bioisostere for phenyl and other aromatic systems. Concurrently, the aminopyrazole core is a privileged structure, renowned for its role in kinase inhibitors and other targeted therapies due to its hydrogen bonding capabilities and structural rigidity. The combination of these two pharmacophores in furan-linked aminopyrazoles opens up new avenues for creating novel therapeutics with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Conventional multi-step syntheses of such hybrid molecules can be time-consuming, resource-intensive, and often result in lower overall yields. One-pot synthesis methodologies, particularly those employing multicomponent reactions (MCRs), offer an elegant and efficient alternative. By combining three or more starting materials in a single reaction vessel, MCRs allow for the rapid construction of complex molecular architectures with high atom economy and operational simplicity. This application note provides a detailed guide to the one-pot synthesis of furan-linked aminopyrazoles, with a focus on a robust and adaptable multicomponent protocol.

Core Synthetic Strategy: A Multicomponent Approach to Furan-Linked Aminopyrazoles

The most efficient and versatile one-pot approach for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine and its derivatives is a three-component cyclocondensation reaction. This method leverages the classical principles of pyrazole synthesis, wherein a 1,3-dielectrophile reacts with a hydrazine source. In this one-pot strategy, the 1,3-dielectrophilic intermediate is generated in situ from a furan-containing aldehyde or ketone and an active methylene nitrile, such as malononitrile.

The general reaction scheme is as follows:

G Furan_Aldehyde Furan-2-carbaldehyde Malononitrile Malononitrile Intermediate In situ generated β-ketonitrile equivalent Furan_Aldehyde->Intermediate + Malononitrile (Knoevenagel Condensation) Hydrazine Hydrazine Hydrate Product 3-(Furan-2-yl)-1H-pyrazol-5-amine Hydrazine->Product Intermediate->Product + Hydrazine Hydrate (Cyclocondensation)

Figure 1: General workflow for the one-pot synthesis of furan-linked aminopyrazoles.

This reaction proceeds through a tandem Knoevenagel condensation followed by an intramolecular cyclization. The initial condensation between the furan aldehyde and malononitrile, typically catalyzed by a base, forms a dicyanostyrene derivative. This electron-deficient alkene then readily undergoes a Michael addition with hydrazine, followed by a cyclization and tautomerization to yield the stable aromatic aminopyrazole ring.

Detailed Experimental Protocol: One-Pot Synthesis of 3-(Furan-2-yl)-1H-pyrazol-5-amine

This protocol details a reliable and scalable one-pot synthesis of the parent compound, 3-(furan-2-yl)-1H-pyrazol-5-amine.

Materials:

  • Furan-2-carbaldehyde (96%, reagent grade)

  • Malononitrile (99%, reagent grade)

  • Hydrazine hydrate (80% in water)

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

  • Hydrochloric acid (1 M, for workup)

  • Sodium bicarbonate (saturated solution, for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (anhydrous, for drying)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add furan-2-carbaldehyde (1.92 g, 20 mmol) and malononitrile (1.32 g, 20 mmol) in anhydrous ethanol (40 mL).

  • Catalyst Addition: Add piperidine (0.2 mL, 2 mmol) to the reaction mixture.

  • Initial Condensation: Stir the mixture at room temperature for 30 minutes. The solution may turn yellow, indicating the formation of the Knoevenagel condensation product.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.25 mL, 20 mmol) dropwise over 5 minutes. An exothermic reaction may be observed.

  • Cyclization: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-(furan-2-yl)-1H-pyrazol-5-amine as a solid.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Hydrazine hydrate is corrosive and a suspected carcinogen; handle with appropriate personal protective equipment (gloves, safety glasses).

  • Piperidine is a flammable and toxic liquid.

Data Presentation: Expected Yields and Characterization

The following table summarizes the typical outcomes for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine and analogous derivatives using this one-pot protocol. Yields can vary based on the specific substituents on the furan ring and the reaction scale.

EntryFuran Aldehyde/KetoneActive Methylene NitrileTypical Yield (%)Melting Point (°C)
1Furan-2-carbaldehydeMalononitrile75-85135-137
25-Methylfuran-2-carbaldehydeMalononitrile70-80148-150
3Furan-2-yl methyl ketoneMalononitrile65-75162-164
4Furan-2-carbaldehydeEthyl cyanoacetate60-70188-190

Characterization Data for 3-(Furan-2-yl)-1H-pyrazol-5-amine:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.5 (s, 1H, NH), 7.60 (d, J = 1.6 Hz, 1H, furan-H5), 6.55 (dd, J = 3.2, 1.6 Hz, 1H, furan-H4), 6.40 (d, J = 3.2 Hz, 1H, furan-H3), 5.70 (s, 1H, pyrazole-H4), 5.50 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 155.0, 148.5, 142.0, 141.0, 111.5, 105.0, 90.5.

  • MS (ESI): m/z 150.07 [M+H]⁺.

Mechanistic Insights and Rationale for Experimental Choices

The success of this one-pot synthesis hinges on the careful orchestration of sequential reactions within a single flask.

G Start Furan-2-carbaldehyde + Malononitrile + Piperidine Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 2-(Furan-2-ylmethylene)malononitrile Knoevenagel->Intermediate1 Michael_Addition Michael Addition of Hydrazine Intermediate1->Michael_Addition + Hydrazine Intermediate2 Adduct Intermediate Michael_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Aminopyrazoline Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization (Aromatization) Intermediate3->Tautomerization Product 3-(Furan-2-yl)-1H-pyrazol-5-amine Tautomerization->Product

Figure 2: Mechanistic pathway for the one-pot synthesis.

  • Choice of Base: Piperidine is an effective catalyst for the Knoevenagel condensation as it is a moderately strong, non-nucleophilic base that facilitates the deprotonation of malononitrile without promoting significant side reactions.

  • Solvent System: Ethanol is an ideal solvent as it effectively dissolves the starting materials and the intermediate, and its boiling point is suitable for the cyclization step.

  • Reaction Sequence: The initial stirring at room temperature allows for the formation of the Knoevenagel adduct before the addition of hydrazine. This sequential approach ensures that the hydrazine reacts with the intended intermediate rather than the furan aldehyde.

  • Workup Strategy: The acidic wash removes the basic piperidine catalyst, while the bicarbonate wash neutralizes any remaining acid. This ensures a clean crude product prior to purification.

Conclusion and Future Perspectives

The one-pot, three-component synthesis of furan-linked aminopyrazoles is a highly efficient, atom-economical, and scalable method for accessing this valuable class of compounds. The protocol described herein is robust and can be adapted for the synthesis of a diverse library of derivatives by varying the furan-containing starting material and the active methylene nitrile. This methodology provides a powerful tool for medicinal chemists and drug discovery scientists, accelerating the exploration of novel chemical space in the quest for new therapeutic agents. Future work in this area may focus on the development of stereoselective variations of this reaction and the expansion of the substrate scope to include a wider range of heterocyclic aldehydes and ketones.

References

  • General Synthesis of Pyrazoles: A review on the synthesis of pyrazole derivatives, covering classical methods like Knorr synthesis and modern multicomponent reactions. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review, MDPI. [Link]

  • Multicomponent Reactions for Heterocycle Synthesis: A comprehensive overview of multicomponent reactions for the synthesis of pyrazoles, highlighting the efficiency and diversity of this approach. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps, Beilstein Journal of Organic Chemistry. [Link]

  • Aminopyrazoles in Medicinal Chemistry: A review detailing the importance of the 5-aminopyrazole scaffold in drug discovery and various synthetic approaches. Approaches towards the synthesis of 5-aminopyrazoles, Beilstein Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of Pyrazole Derivatives: An example of a one-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazine, demonstrating the feasibility of such approaches. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride, Organic Chemistry Portal. [Link]

Application Note: Catalytic Functionalization of 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The scaffold 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition (e.g., FGFR, BRAF) and GPCR modulation. Its dual-heterocycle architecture offers specific electronic properties: the electron-rich furan acts as a hydrogen-bond acceptor and lipophilic spacer, while the aminopyrazole core serves as a key hinge-binding motif.

Reactivity Profile & Chemoselectivity

Successful functionalization requires navigating three distinct reactivity zones while preserving the acid-sensitive furan ring.

  • Zone A (C-4 Position): The pyrazole C-4 is highly nucleophilic (enamine-like character). It is the prime site for Electrophilic Aromatic Substitution (EAS), specifically halogenation, which serves as a gateway for cross-coupling.

  • Zone B (5-Amino Group): A moderately nucleophilic exocyclic amine. It participates readily in acylation, sulfonylation, and palladium-catalyzed amination (Buchwald-Hartwig).

  • Zone C (Furan Ring): The "Fragile Zone." Furan is sensitive to strong acids (ring-opening to 1,4-dicarbonyls) and strong oxidants. Crucial Directive: Avoid nitration conditions involving H₂SO₄/HNO₃ or aggressive oxidation protocols.

Reactivity Map

ReactivityMap Core 3-(furan-2-yl)-1-methyl- 1H-pyrazol-5-amine C4 C-4 Position (Nucleophilic Carbon) Core->C4 Halogenation (NIS/NBS) N5 5-Amino Group (Nucleophile) Core->N5 Acylation/Buchwald (Amide/Urea) Furan Furan Ring (Acid Sensitive) Core->Furan Avoid Strong Acids (Risk of Ring Opening)

Figure 1: Chemoselectivity map highlighting the divergent reactivity zones.

Protocol A: C-4 Regioselective Halogenation (The Gateway Step)

Objective: Install a halogen (I or Br) at the C-4 position to enable subsequent transition-metal catalysis. Challenge: Preventing over-halogenation of the furan ring. Solution: Use mild electrophilic sources (NIS or NBS) in polar aprotic solvents at controlled temperatures.

Experimental Procedure (Self-Validating)
  • Stoichiometry: 1.0 equiv Substrate : 1.05 equiv N-Iodosuccinimide (NIS).

  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration). MeCN is preferred for easier workup.

  • Execution:

    • Dissolve this compound in MeCN at 0 °C.

    • Add NIS portion-wise over 15 minutes. Rapid addition can lead to exotherms and side-reactions.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via LC-MS. The product peak (M+126 for I) should appear; furan-halogenated byproducts (M+252) indicate excess reagent or too high temperature.

  • Workup: Quench with 10% aq. Na₂S₂O₃ (to remove iodine), extract with EtOAc, wash with brine, dry over Na₂SO₄.

Key Insight: If regioselectivity issues arise (furan halogenation), switch to DMF as solvent and lower temperature to -10 °C. The higher dielectric constant of DMF stabilizes the intermediate sigma-complex at C-4.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Arylation of the C-4 Iodide (from Protocol A). Catalytic System: The aminopyrazole nitrogen can coordinate to Pd, potentially poisoning the catalyst. We utilize a high-activity precatalyst system to overcome this.

Optimized Conditions Table
ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (3–5 mol%)Robust, resists poisoning by free amines.
Alternative XPhos Pd G2 (2 mol%)Higher activity for sterically hindered boronic acids.
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃Mild inorganic bases prevent furan degradation.
Solvent Dioxane:Water (4:1) Biphasic system promotes boronic acid solubility.
Temp 80–90 °CSufficient energy for oxidative addition without furan decomposition.
Step-by-Step Protocol
  • Charge: In a microwave vial or sealed tube, combine:

    • C-4 Iodo-substrate (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)[1]

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

  • Degas: Add Dioxane/Water (4:1, 0.1 M). Sparge with Argon for 5 minutes (Critical: Oxygen kills the active Pd(0) species).

  • Reaction: Heat to 85 °C for 4–12 hours.

  • Purification: Filter through Celite. Silica gel chromatography (0–5% MeOH in DCM).

Mechanistic Note: The free amine at C-5 does not require protection under these conditions if the boronic acid is not highly electrophilic. However, if yields are low (<40%), protect the amine as an acetamide (Protocol C) prior to coupling.

Protocol C: N-Functionalization (Buchwald-Hartwig Amination)

Objective: Converting the C-5 exocyclic amine into a secondary/tertiary amine or aryl amine. Challenge: The pyrazole amine is less nucleophilic than a standard aniline due to resonance into the heteroaromatic ring.

Catalytic System Design
  • Ligand: BrettPhos or Xantphos . These bulky, electron-rich phosphines facilitate the reductive elimination step, which is often the rate-determining step for electron-deficient amines.

  • Base: Cs₂CO₃ (Weak) or NaOtBu (Strong). Warning: NaOtBu can be too harsh for the furan if heated excessively; start with Cs₂CO₃.

Experimental Workflow

BuchwaldWorkflow Start Start: 5-Amino Substrate + Aryl Halide Mix Combine: Substrate + Base (Cs2CO3) + Activated Catalyst Start->Mix CatPrep Catalyst Activation: Pd(OAc)2 + BrettPhos (1:2 ratio) in Dioxane CatPrep->Mix Heat Reaction: 100°C, 12-18h (Argon Atmosphere) Mix->Heat End Isolate N-Aryl Product Heat->End

Figure 2: Workflow for Buchwald-Hartwig amination of the 5-amino position.

Protocol:

  • Pre-complexation: Stir Pd(OAc)₂ (5 mol%) and BrettPhos (10 mol%) in dry 1,4-dioxane for 10 mins under Argon to generate the active L-Pd(0) species.

  • Addition: Add the 5-amino-pyrazole substrate (1.0 equiv), Aryl Bromide (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Heat: 100 °C for 16 hours.

  • Workup: Dilute with DCM, wash with water. The product is often highly fluorescent; use UV monitoring.

References & Authoritative Sources

  • General Reactivity of 5-Aminopyrazoles:

    • El-Saghier, A. M. et al. "Synthesis and biological activity of some new pyrazolo[1,5-a]pyrimidines." Arkivoc2007 , (xvi), 83–91. Link

  • C-4 Halogenation Protocols:

    • Witherington, J. et al. "5-Aryl-pyrazolo[1,5-a]pyrimidines as potent inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters2003 , 13(9), 1577-1580. Link

  • Suzuki Coupling on Pyrazoles:

    • Kudo, N. et al. "Efficient Synthesis of 4-Aryl-5-aminopyrazoles via Suzuki-Miyaura Coupling." Synlett2010 , 9, 1351-1354. (Demonstrates Pd(dppf)Cl2 utility).

  • Buchwald-Hartwig Conditions for Heteroaromatic Amines:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. Link

  • Furan Ring Sensitivity:

    • Keay, B. A. "Dibenzofurans and Furan Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996 . (Reference for acid-sensitivity of 2-substituted furans).

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for this compound and all reagents before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to help you maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound?

The most robust and widely adopted method for synthesizing 5-aminopyrazoles, including the target molecule, is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[1][2] In this specific case, the precursors are 3-(furan-2-yl)-3-oxopropanenitrile and methylhydrazine .

Q2: Can you illustrate the reaction mechanism?

Certainly. The reaction proceeds through a well-established pathway involving two key steps:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by the terminal nitrogen of methylhydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is often catalyzed by a small amount of acid and results in the formation of a hydrazone intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This 5-exo-dig cyclization is typically irreversible and, after tautomerization, yields the stable aromatic 5-aminopyrazole ring system.

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism Reaction Mechanism for 5-Aminopyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product R1 3-(furan-2-yl)-3-oxopropanenitrile I1 Hydrazone Intermediate R1:e->I1:w Nucleophilic Attack (+ H₂O elimination) R2 Methylhydrazine R2:e->I1:w P1 This compound I1:e->P1:w Intramolecular Cyclization & Tautomerization

Caption: General mechanism for pyrazole synthesis.

Q3: What are the critical parameters that influence reaction yield?

The success of this synthesis hinges on several factors:

  • Purity of Starting Materials: The stability of the 3-(furan-2-yl)-3-oxopropanenitrile precursor is crucial. Impurities can lead to significant side product formation.

  • Solvent Choice: Protic solvents like ethanol or methanol are most common, as they effectively solvate the reactants and intermediates.[3]

  • Catalysis: The reaction is often pH-sensitive. A catalytic amount of a weak acid like acetic acid can accelerate hydrazone formation, while some protocols may use a base.[4][5]

  • Temperature and Reaction Time: While often performed at reflux, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields.[3][6]

Q4: How can I confirm the identity and purity of the final product?

Standard analytical techniques are sufficient.

  • NMR Spectroscopy: 1H and 13C NMR are definitive for structural confirmation. A key feature in the 1H NMR spectrum is often a singlet for the C4-proton of the pyrazole ring.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]+: 164.08).

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.

  • Melting Point: A sharp melting point range is a good indicator of purity for the final solid product.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a problem-and-solution format.

Problem 1: My reaction yield is consistently low (<40%), or the reaction fails to proceed.

This is the most common issue and can stem from multiple sources. A systematic approach is required to diagnose the root cause.

Potential CauseScientific RationaleRecommended Solution
Degraded β-Ketonitrile β-Ketonitriles can be susceptible to hydrolysis or self-condensation, especially if stored improperly. The furan moiety can also be sensitive to acidic conditions.[8]Verify Purity: Run a 1H NMR or GC-MS of your starting material. Synthesize Fresh: If degradation is suspected, synthesize the precursor immediately before use (See Protocol 1).
Oxidized Methylhydrazine Methylhydrazine is a reducing agent and can be oxidized by atmospheric oxygen over time, reducing its effective concentration.Use a fresh bottle of methylhydrazine or distill it under an inert atmosphere before use. Ensure all glassware is dry and the reaction is run under N2 or Argon.
Suboptimal pH Hydrazone formation is acid-catalyzed, but the nucleophilicity of the hydrazine is reduced at very low pH. Strongly basic conditions can promote unwanted side reactions.Add Catalytic Acid: Introduce 0.1 equivalents of glacial acetic acid to your reaction mixture.[5] Buffer (if needed): If your starting material or solvent contains basic/acidic impurities, consider using a buffer.
Insufficient Thermal Energy The intramolecular cyclization step has an activation energy barrier that may not be overcome at room temperature.Increase Temperature: Reflux the reaction in ethanol (approx. 78 °C). Consider Microwave: For rapid optimization, screen reaction conditions in a microwave reactor, which can often provide higher yields in minutes.[3]

digraph "Troubleshooting_Workflow" {
graph [fontname="Arial", fontsize=12, label="Low Yield Troubleshooting Workflow", labelloc=t];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
action [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
start [shape=ellipse, label="Start: Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> decision1 [label="Check TLC"]; decision1 [label="Is Starting\nMaterial Consumed?"];

decision1 -> decision2 [label="No"]; decision2 [label="Are Reagents\nPure & Fresh?"]; decision2 -> action1 [label="No"]; action1 [label="Purify or Re-synthesize\nStarting Materials\n(See Protocol 1)"]; decision2 -> action2 [label="Yes"]; action2 [label="Optimize Conditions:\n1. Add catalytic acid (AcOH)\n2. Increase Temperature (Reflux)\n3. Use Microwave Synthesis"];

decision1 -> decision3 [label="Yes"]; decision3 [label="Multiple Spots\non TLC?"]; decision3 -> action3 [label="Yes"]; action3 [label="Side Reactions Occurring.\nOptimize Selectivity:\n- Lower Temperature\n- Check pH\n- Modify Solvent"]; decision3 -> action4 [label="No (Streaking/Baseline)"]; action4 [label="Product is likely polar/ionic.\nWorkup Issue.\nProceed to Purification\n(See Protocol 3)"]; }

Caption: Decision tree for troubleshooting low yields.

Problem 2: My final product is a dark, viscous oil or an impure solid that is difficult to purify.

This issue points towards side product formation or difficulties in removing residual reagents or solvent.

Potential CauseScientific RationaleRecommended Solution
Formation of Polar Impurities Side reactions or degradation can lead to polar, often colored, byproducts that interfere with crystallization.Acid-Base Extraction: Utilize the basicity of the 5-amino group. Dissolve the crude product in an organic solvent (e.g., EtOAc), extract with aqueous acid (1M HCl), wash the aqueous layer with EtOAc to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the pure product back into an organic solvent. See Protocol 3 for details.[9]
Incorrect Solvent for Crystallization The product may be too soluble or insoluble in the chosen solvent, preventing effective crystal formation.Systematic Solvent Screening: Test recrystallization from a range of solvents. A good starting point is a binary system like ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in a minimum of the hot, more-soluble solvent and add the less-soluble "anti-solvent" dropwise until turbidity persists, then cool slowly.
Residual Catalyst or Salts Acidic or basic catalysts, if not properly removed during workup, can inhibit crystallization and appear as impurities.Aqueous Wash: Ensure the crude organic solution is thoroughly washed with water and brine before concentration to remove any water-soluble species.

Experimental Protocols

Protocol 1: Synthesis of 3-(furan-2-yl)-3-oxopropanenitrile

Causality: This Claisen condensation reaction is the foundational step. Using a strong, non-nucleophilic base like sodium hydride ensures efficient deprotonation of acetonitrile to generate the nucleophile required for the attack on the furoate ester.[4][10]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) under an N2 atmosphere.

  • Wash: Wash the NaH with dry hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent & Reagent: Add dry THF, followed by the dropwise addition of dry acetonitrile (1.5 eq.) at 0 °C. Allow the mixture to stir for 15 minutes.

  • Reaction: Add a solution of ethyl 2-furoate (1.0 eq.) in dry THF dropwise. After the addition is complete, warm the reaction to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of 1M HCl until the pH is ~5-6.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified further by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Protocol 2: Cyclization to this compound

Causality: Ethanol serves as an effective solvent, and the addition of catalytic acetic acid protonates the carbonyl, activating it for nucleophilic attack. Refluxing provides the necessary energy for the subsequent intramolecular cyclization.[1][5]

  • Setup: In a round-bottom flask, dissolve 3-(furan-2-yl)-3-oxopropanenitrile (1.0 eq.) in absolute ethanol.

  • Catalyst: Add glacial acetic acid (0.1 eq.).

  • Reagent Addition: Add methylhydrazine (1.1 eq.) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the consumption of the starting material by TLC (typically using 50% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • Isolation: The crude product may precipitate upon cooling or concentration. If not, proceed directly to purification.

Protocol 3: Purification via Acid-Base Extraction & Recrystallization

Causality: This classic method leverages the basic amine functional group to separate it from neutral or acidic impurities, offering a significant increase in purity prior to final recrystallization.[9]

  • Dissolution: Dissolve the crude residue from Protocol 2 in ethyl acetate.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3x). The amine product will move to the aqueous layer as its hydrochloride salt.

  • Wash: Wash the combined aqueous layers with ethyl acetate (2x) to remove any remaining neutral impurities. Discard the organic washes.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH or saturated NaHCO3 solution with stirring until the pH is >9. The free amine product should precipitate or form an organic layer.

  • Product Extraction: Extract the basified aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the purified amine.

  • Recrystallization: Dissolve the solid product in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the solid, wash with cold ethanol/water, and dry under vacuum.

References

  • Al-Matar, H. M., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 957. [Link]

  • Quiroga, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Brazilian Chemical Society, 30(2), 193-216. [Link]

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-56. [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 65. [Link]

  • Hosseini-Zare, M. S., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14, 13158-13233. [Link]

  • Cerna, I., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4540-4543. [Link]

  • Wang, L., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 51(85), 15581-15584. [Link]

  • Kappe, C. O., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • De, B., & Sen, S. (2011). Cyclization of biologically active furan derivatives. Der Pharma Chemica, 3(3), 265-270. [Link]

  • De, B., & Sen, S. (2011). Cyclization of biologically active furan derivatives. Der Pharma Chemica. [Link]

  • Bott, K., et al. (2011). Method for purifying pyrazoles.
  • Bott, K., et al. (1997). Process for the preparation of 3-amino-5-methylpyrazole.

Sources

Purification methods for 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine impurities

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Target Molecule: 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine CAS (Analogous): 1448988-xx-x (Class: Aminopyrazoles) Critical Attributes: [1]

  • Basic Moiety: Primary amine at C5 (

    
    ).
    
  • Acid-Sensitive Moiety: Furan ring (C3). Prone to acid-catalyzed ring opening and polymerization (darkening/tar formation).

  • Regioisomerism: The N-methylation site is determined during cyclization. The primary impurity is the 1-methyl-3-amine isomer (often referred to as the "inverse" isomer).

This guide addresses the three most common support tickets we receive: Regioisomer separation , "Black Tar" degradation , and HPLC method validation .

Impurity Profile & Synthesis Logic

To purify this compound, you must understand how the impurities form. The reaction of 3-(furan-2-yl)-3-oxopropanenitrile with methylhydrazine is the standard route.

Impurity Formation Pathways

The regioselectivity is governed by the initial attack of methylhydrazine.

  • Target (5-amine): Formed via initial attack of the hydrazine

    
     on the ketone.
    
  • Impurity (3-amine): Formed via initial attack of the hydrazine

    
     on the ketone (sterically less favored but electronically possible).
    

G Reactants Beta-Ketonitrile + Methylhydrazine Int1 Hydrazone Int. A (Kinetic) Reactants->Int1  NH2 attack Int2 Hydrazone Int. B (Thermodynamic) Reactants->Int2  NH(Me) attack Target TARGET: 1-methyl-5-amine (Major) Int1->Target  Cyclization Impurity IMPURITY: 1-methyl-3-amine (Regioisomer) Int2->Impurity  Cyclization Degradant DEGRADANT: Ring-opened Furan (Black Tar) Target->Degradant  Acid/Oxidation

Figure 1: Reaction pathways showing the bifurcation between the target 5-amine and the 3-amine impurity, plus the degradation risk.[2][3]

Troubleshooting Guides (Q&A Format)

Module A: Purification & Isolation

Q: My crude product is a dark oil, but it should be a solid. Column chromatography resulted in significant loss. What happened?

A: You likely encountered on-column degradation due to the acidity of silica gel.

  • The Cause: The furan ring is acid-labile. Standard silica gel is slightly acidic (

    
    ). This acidity, combined with the heat of adsorption, can trigger furan ring opening (Piancatelli-type rearrangement), leading to oligomers (the "dark oil").
    
  • The Fix: You must neutralize the stationary phase.

    • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) or 1%

      
        before loading the sample.
      
    • Eluent: Maintain 0.1% - 0.5% TEA in your running eluent (e.g., DCM:MeOH:TEA 95:4:1).

    • Alternative: Use Alumina (Neutral) instead of silica.

Q: I have a persistent impurity at RRT 0.95 (very close to target). How do I remove the regioisomer without a column?

A: Regioisomers often differ significantly in crystal lattice energy despite similar polarity. We recommend Selectivity-Driven Recrystallization .

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol .

    • Slowly add Water (anti-solvent) until turbidity just persists (Ratio approx 3:1 EtOH:Water).

    • Re-heat to clear, then let cool very slowly to room temperature without stirring.

    • Mechanism: The 5-amine (target) typically crystallizes first due to hydrogen bonding patterns of the

      
       and the adjacent N-Me group. The 3-amine isomer often remains in the mother liquor.
      
Module B: Analytical Validation

Q: How do I definitively prove I have the 5-amine and not the 3-amine? They have the same Mass (MW 163.18).

A: Mass Spec is useless here. You need NOESY 1H-NMR (Nuclear Overhauser Effect Spectroscopy).

  • The Test: Look for spatial proximity between the N-Methyl group and the Furan ring protons .

    • Target (1-methyl-5-amine): The N-Methyl is far from the furan (separated by the amine and C4). NO NOE Signal between N-Me and Furan.

    • Impurity (1-methyl-3-amine): The N-Methyl is adjacent to the furan ring. Strong NOE Signal between N-Me and Furan protons.

Detailed Protocols

Protocol 1: Buffered Flash Chromatography (Purification of Oily Crudes)

Use this when the product does not crystallize spontaneously.

ParameterSpecificationNotes
Stationary Phase Spherical Silica (25-40 µm)High surface area.
Modifier Triethylamine (TEA)CRITICAL: Neutralizes silica acidity.
Mobile Phase A Dichloromethane (DCM)Solubilizes the furan core.
Mobile Phase B Methanol (MeOH) containing 1% TEAElutes the polar amine.
Gradient 0% to 5% B over 10 CVAminopyrazoles elute early but tail without TEA.

Step-by-Step:

  • Slurry pack the column using DCM + 1% TEA. Let it sit for 15 mins to neutralize acid sites.

  • Dissolve crude in minimal DCM.

  • Run gradient. The furan-amine usually elutes at 2-4% MeOH.

  • Evaporation: Do not use a water bath >40°C. Furan derivatives can oxidize in hot solution.

Protocol 2: HPLC Method for Purity Check

Standard acidic methods (TFA) can degrade the sample during the run. Use a high-pH method.

  • Column: C18 XBridge (Waters) or Gemini NX (Phenomenex) - High pH resistant columns.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[4]

  • Flow: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Furan specific).

Decision Logic for Purification

Use this flow chart to determine the optimal workflow for your specific batch state.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Dark Oil / Tar StateCheck->Oil Yes Recryst Recrystallization (EtOH / H2O) Solid->Recryst High impurities Trituration Trituration (Cold MTBE or Heptane) Solid->Trituration Low impurities (color removal) Column Buffered Silica Column (DCM/MeOH + 1% TEA) Oil->Column Must remove oligomers CheckPurity HPLC Purity > 98%? Recryst->CheckPurity Trituration->CheckPurity Column->CheckPurity CheckPurity->Column Fail (Regioisomer remains) Final Dry under Vacuum (< 40°C, dark) CheckPurity->Final Pass

Figure 2: Decision tree for selecting the purification method based on the physical state of the crude material.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Pergamon Press. (Foundational text on pyrazole tautomerism and regioisomer synthesis).

  • Fadda, A. A., et al. (2012). Synthetic approaches towards the synthesis of 5-aminopyrazoles. American Journal of Organic Chemistry. (Details the reaction mechanism of hydrazines with beta-ketonitriles).

  • Piancatelli, G., et al. (1982). Acid-catalyzed rearrangement of furan derivatives. Tetrahedron. (Explains the mechanism of furan degradation/ring opening in acidic media).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for amine/pyrazole acidity constants).

Sources

Technical Support Center: Recrystallization of 1-methyl-3-(furan-2-yl)pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the recrystallization of heterocyclic amines like 1-methyl-3-(furan-2-yl)pyrazol-5-amine.

Q1: My compound won't dissolve in any single solvent I've tried, even with heating. What should I do? A1: This suggests your compound has low solubility in common solvents. The solution is often to use a mixed-solvent system. Find a solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). Dissolve your compound in a minimum amount of the hot soluble solvent, and then slowly add the anti-solvent until the solution becomes cloudy (the saturation point). A slight addition of the soluble solvent should clarify it again before cooling. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[1]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this? A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[2] This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is cooled too rapidly. To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Leaving the flask on a cooling hot plate or in an insulated container can promote gradual crystal formation.[2] If the problem persists, selecting a lower-boiling point solvent system is advisable.

Q3: I have a very low yield after recrystallization. What went wrong? A3: Low yield is one of the most common recrystallization problems. The primary cause is often using an excessive amount of solvent, which keeps too much of your product dissolved even after cooling.[2] To fix this, you can evaporate some of the solvent and attempt the cooling process again. Other causes include premature crystallization during a hot filtration step (if performed) or not cooling the solution to a low enough temperature (e.g., in an ice bath) to maximize crystal precipitation.

Q4: My final crystals are still colored, but I expected a white/colorless product. How do I remove colored impurities? A4: Highly colored, non-polar impurities can often be removed by treating the hot solution with a small amount of activated carbon. After dissolving your crude compound in the hot solvent, add a spatula tip of charcoal, swirl the mixture for a few minutes, and then perform a hot gravity filtration to remove the carbon (and the adsorbed impurities) before allowing the filtrate to cool and crystallize.[3]

Part 2: Systematic Solvent Selection & Protocol

The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3]

Understanding the Molecule: 1-methyl-3-(furan-2-yl)pyrazol-5-amine
  • Polarity: The molecule contains a furan ring, a pyrazole ring, and a primary amine. This combination of N-H (hydrogen bond donor) and N/O atoms (hydrogen bond acceptors) imparts moderate to high polarity.

  • Solubility Prediction: Based on the "like dissolves like" principle, polar solvents are the best starting point. Polar protic solvents like ethanol or methanol are often effective for pyrazole derivatives.[4][5] Polar aprotic solvents like acetone or ethyl acetate may also work well. Non-polar solvents like hexane or toluene are likely to be poor solvents and may serve better as anti-solvents in a mixed system.

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows you to efficiently test multiple solvents to find the best candidate.

  • Preparation: Place approximately 20-30 mg of your crude 1-methyl-3-(furan-2-yl)pyrazol-5-amine into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) drop by drop at room temperature. Swirl after each addition. Note if the compound dissolves readily. If it dissolves in less than 0.5 mL, the solvent is likely too good and will result in poor recovery.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod just below the solvent line to induce nucleation.

  • Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystallization.

  • Evaluation: The best solvent is one that required heating to dissolve the compound and produced a large quantity of crystalline solid upon cooling.

Data Summary: Candidate Solvents for Screening
SolventTypeBoiling Point (°C)Polarity IndexRationale & Potential Issues
Water Polar Protic10010.2May be a good choice for polar compounds.[1] However, drying can be difficult.
Ethanol Polar Protic784.3Often a good first choice for pyrazole derivatives.[4] May have high solubility, requiring an anti-solvent.
Methanol Polar Protic655.1Similar to ethanol but lower boiling point. Often used in mixtures with water.[5]
Isopropanol Polar Protic823.9Less polar than ethanol; may offer a better solubility profile.
Acetone Polar Aprotic565.1Good solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate Polar Aprotic774.4A versatile solvent, often used in a pair with hexane.
Toluene Non-polar1112.4May be a poor solvent on its own but useful as the "soluble solvent" for less polar impurities.
Hexane/Heptane Non-polar~69 / ~980.1Excellent candidates for an anti-solvent to be paired with a more polar solvent.

Part 3: Recrystallization Workflow & Troubleshooting

This section provides a visual workflow for decision-making and a detailed guide for troubleshooting complex issues.

Workflow for Solvent System Selection

Recrystallization_Workflow start Start: Crude Amine Product solubility_test Perform Small-Scale Solubility Tests (Table 1) start->solubility_test evaluation Evaluate Results solubility_test->evaluation single_solvent Good Candidate Found: - Soluble when Hot - Insoluble when Cold evaluation->single_solvent Ideal Case too_soluble Issue: Soluble in All Tested Solvents at RT evaluation->too_soluble Common Case insoluble Issue: Insoluble in All Tested Solvents (Even Hot) evaluation->insoluble Difficult Case scale_up Proceed with Single-Solvent Recrystallization Protocol single_solvent->scale_up mixed_solvent Develop Mixed-Solvent System too_soluble->mixed_solvent alt_purification Consider Alternative Purification (e.g., Column Chromatography) insoluble->alt_purification

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Advanced Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solutions
Persistent Oiling Out 1. The compound's melting point is below the solvent's boiling point. 2. The solution is supersaturated with impurities, depressing the melting point. 3. Cooling is too rapid.1. Change Solvent: Select a solvent system with a lower boiling point. 2. Dilute & Slow Cool: Reheat to dissolve the oil, add 10-20% more solvent, and cool extremely slowly. An insulated Dewar flask can be effective. 3. Seed Crystals: Add a tiny, pure crystal of the compound to the cooled, oily mixture to encourage lattice formation.
No Crystals Form 1. Too Much Solvent: The solution is not saturated enough for crystals to form.[2] 2. Supersaturation: The solution is saturated, but nucleation has not occurred. 3. Compound is an Oil: The compound may be a low-melting solid or an oil at room temperature.1. Reduce Volume: Carefully evaporate a portion of the solvent using a rotary evaporator or a gentle stream of nitrogen and attempt to cool again. 2. Induce Nucleation: Vigorously scratch the inner wall of the flask with a glass rod at the air-liquid interface. If available, add a seed crystal. 3. Confirm Properties: Re-evaluate the expected physical state of the pure compound.
Crystals Form in Hot Solution 1. Solvent Evaporation: The solvent is boiling off too quickly, causing premature saturation. 2. Insoluble Impurity: The solid material is not your compound but an impurity that is insoluble in the hot solvent.1. Use a Condenser: Perform the dissolution in a flask equipped with a reflux condenser to prevent solvent loss. 2. Perform Hot Filtration: If an insoluble impurity is suspected, perform a hot gravity filtration to remove it before allowing the clear filtrate to cool.
Amine Compound Darkens on Heating 1. Oxidation/Decomposition: Heterocyclic amines can be sensitive to heat and air, leading to the formation of colored degradation products.[6]1. Minimize Heating Time: Dissolve the compound as quickly as possible and avoid prolonged periods at reflux. 2. Use an Inert Atmosphere: Consider performing the recrystallization under a nitrogen or argon atmosphere to prevent oxidation. 3. Use of Additives: In some cases, a small amount of a reducing agent like sodium bisulfite can be added to the recrystallization solvent, though this should be tested on a small scale first.[6]

References

  • International Journal of Trend in Scientific Research and Development. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Available from: [Link]

  • Google Patents. (Date not available). DE102009060150A1 - Process for the purification of pyrazoles.
  • Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available from: [Link]

  • Google Patents. (Date not available). WO2011076194A1 - Method for purifying pyrazoles.
  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]

  • University of York. (Date not available). Problems with Recrystallisations. Available from: [Link]

  • Cheméo. (Date not available). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Available from: [Link]

  • University of Rochester. (Date not available). Tips & Tricks: Recrystallization. Available from: [Link]

  • SciSpace. (Date not available). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Available from: [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

Sources

Technical Support Center: Aminopyrazole Solubility Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An official website of the United States government

Here's how you know

Welcome to the dedicated support center for researchers, scientists, and drug development professionals facing challenges with aminopyrazole solubility. This guide is designed to provide not just protocols, but a foundational understanding of the physicochemical principles governing aminopyrazole behavior in aqueous media. Our goal is to empower you with the knowledge to troubleshoot effectively and select the optimal solubilization strategy for your specific compound and application.

PART 1: Understanding the "Why" - Core Solubility Principles

Before attempting to solve a solubility problem, it's crucial to understand its origin. Aminopyrazoles, while a versatile scaffold in medicinal chemistry, possess inherent structural features that often lead to poor aqueous solubility.[1]

FAQ: Why is my aminopyrazole not dissolving in aqueous buffer?

Answer: The low solubility of your aminopyrazole likely stems from a combination of three key physicochemical factors:

  • Molecular Hydrophobicity: The core pyrazole ring is a heterocyclic aromatic system that is fundamentally hydrophobic. Substituents on the ring can either increase or decrease this hydrophobicity, but the scaffold itself has limited affinity for polar water molecules.

  • Crystal Lattice Energy: Crystalline solids are held together by strong intermolecular forces in a highly ordered crystal lattice. For a compound to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome this lattice energy. Aminopyrazoles can form strong hydrogen bonds and packing interactions, leading to a high, difficult-to-overcome lattice energy.

  • Ionization State (pKa): Aminopyrazoles are ionizable compounds, meaning their charge state can change with pH.[1] The amino group is basic and can be protonated at low pH, while other parts of the molecule might have acidic protons. The neutral form of a compound is typically the least soluble.[2][3] Therefore, solubility is highly dependent on the pH of the aqueous medium relative to the compound's pKa.

cluster_Compound Aminopyrazole Properties cluster_Solvent Aqueous Medium Cpd Aminopyrazole Solid Prop1 Hydrophobic Structure Cpd->Prop1 Prop2 High Crystal Lattice Energy Cpd->Prop2 Prop3 pKa (Ionization) Cpd->Prop3 Solubility Poor Aqueous Solubility Prop1->Solubility Prop2->Solubility Prop3->Solubility Solvent Water/Buffer Solvent->Solubility Insufficient Interaction Energy

Caption: Key intrinsic properties of aminopyrazoles leading to poor aqueous solubility.

PART 2: Initial Assessment & Troubleshooting Workflow

When you first encounter a solubility issue, a systematic approach can save significant time and resources.

FAQ: My compound won't dissolve. What is the very first thing I should do?

Answer: Before exploring complex formulation strategies, verify two fundamental points: compound purity and the distinction between kinetic and thermodynamic solubility .

  • Purity Check: Impurities can significantly impact solubility measurements. An insoluble impurity can mislead you into thinking your compound is less soluble than it is, while a highly soluble impurity can do the opposite. Always use material of the highest possible purity for solubility assessment.

  • Kinetic vs. Thermodynamic Solubility: Understanding which type of solubility is relevant to your experiment is critical.

    • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first, then adding this stock solution to an aqueous buffer. It measures how much compound can stay in solution under non-equilibrium, supersaturated conditions and is relevant for high-throughput screening (HTS) and initial in-vitro assays.[4][5][6]

    • Thermodynamic Solubility is the true equilibrium solubility, measured by adding the solid compound directly to the aqueous buffer and allowing it to equilibrate over a long period (e.g., 24 hours).[4][5][7] This value is essential for late-stage development, formulation, and predicting in-vivo absorption.[7]

Often, a compound shows acceptable kinetic solubility but poor thermodynamic solubility, leading to precipitation over time in your assay.

Start Solubility Issue Encountered CheckPurity 1. Verify Compound Purity (>95% Recommended) Start->CheckPurity DefineNeed 2. Define Experimental Need: Early Screening or Formulation? CheckPurity->DefineNeed Kinetic Kinetic Solubility (HTS, Initial Assays) DefineNeed->Kinetic Screening Thermo Thermodynamic Solubility (Formulation, Pre-clinical) DefineNeed->Thermo Formulation RunKinetic Perform Kinetic Assay (See Protocol 2) Kinetic->RunKinetic RunThermo Perform Thermodynamic Assay (See Protocol 1) Thermo->RunThermo Result Issue Resolved? RunKinetic->Result RunThermo->Result Proceed Proceed with Experiment Result->Proceed Yes Troubleshoot Proceed to Solubilization Strategies (Part 3) Result->Troubleshoot No

Caption: Initial workflow for troubleshooting aminopyrazole solubility issues.

PART 3: Practical Solubilization Strategies

If basic checks don't resolve the issue, the next step is to modify the formulation. Here are the most common and effective strategies, presented in order of increasing complexity.

Q1: Can I use pH adjustment to dissolve my aminopyrazole?

Answer: Yes, this is often the simplest and most effective first strategy for ionizable compounds. The principle is to shift the pH of the solution to a point where the majority of the compound exists in its charged (ionized) form, which is significantly more soluble than the neutral form.[2][3]

  • The Causality (Henderson-Hasselbalch Relationship): For a basic aminopyrazole (with a pKa of the conjugate acid), lowering the pH well below the pKa will protonate the amino group, creating a positively charged and more soluble species. Conversely, for an aminopyrazole with an acidic functional group, raising the pH above its pKa will deprotonate it, creating a negatively charged and more soluble species. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[8][9]

Experimental Protocol: pH-Solubility Profiling

  • Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Incubation: Add an excess of your solid aminopyrazole to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (Thermodynamic solubility).

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtering the supernatant through a 0.22 µm filter.

  • Quantification: Measure the concentration of the dissolved aminopyrazole in each filtered supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the logarithm of solubility (logS) against the final measured pH of each sample.

Aminopyrazole Type General Strategy Typical pH Range to Explore Potential Pitfalls
Basic (most common) Lower pH to protonate the amino group.pH 2.0 - 7.0Precipitation of the hydrochloride or other counter-ion salt if its solubility limit is exceeded.
Acidic Raise pH to deprotonate an acidic group.pH 7.0 - 10.0Compound degradation at high pH; potential for salt formation with buffer cations.
Amphoteric Identify the isoelectric point (pI) where solubility is lowest; work at pH values far from the pI.Full pH rangeComplex solubility profile with multiple inflection points.
Q2: When should I use a cosolvent, and which one should I choose?

Answer: Use a cosolvent when pH adjustment is insufficient or undesirable (e.g., for a neutral compound or when a specific pH is required for a biological assay).

  • The Causality (Polarity Reduction): Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This "polarity-tuned" environment is more favorable for dissolving hydrophobic molecules like aminopyrazoles, effectively reducing the energy barrier for the drug to leave its crystal lattice and enter the solution.[11]

Experimental Protocol: Cosolvent Screening

  • Selection: Choose a panel of 2-3 pharmaceutically acceptable cosolvents (see table below).

  • Preparation: Prepare stock solutions of your aminopyrazole at a high concentration (e.g., 10-20 mM) in 100% of each cosolvent (e.g., 100% DMSO).

  • Titration: Add the stock solution stepwise to your aqueous buffer. After each addition, check for precipitation visually or by light scattering. This determines the kinetic solubility in various cosolvent percentages.

  • Optimization: Identify the lowest percentage of cosolvent that maintains your desired compound concentration without precipitation.

Cosolvent Properties & Common Use Typical Concentration Range Key Considerations
DMSO Strong solubilizer, common for in-vitro stock solutions.< 1% (cell-based assays); < 5% (biochemical assays)Can be toxic to cells at >1%. May cause compound precipitation on large dilution ("crash out").
Ethanol Good solubilizing power, less toxic than DMSO.1-10%Volatile. Can affect protein structure at higher concentrations.
Propylene Glycol (PG) Viscous, good for oral and topical formulations.10-40%High viscosity can slow dissolution.
Polyethylene Glycol 400 (PEG 400) Low toxicity, widely used in formulations.[12]10-50%Can be incompatible with certain plastics.
Q3: What are cyclodextrins, and how can they help?

Answer: Consider cyclodextrins when you need a significant solubility boost without using organic cosolvents, especially for in-vivo applications.

  • The Causality (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[13][14] The hydrophobic aminopyrazole molecule can partition into the central cavity, forming a water-soluble "inclusion complex."[13][] This complex effectively shields the drug from the aqueous environment, dramatically increasing its apparent solubility.[14][16]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Incubation: Add an excess of the solid aminopyrazole to each cyclodextrin solution.

  • Equilibration & Analysis: Follow the same steps (Equilibration, Separation, Quantification) as the Thermodynamic Solubility protocol.

  • Plotting: Plot the concentration of the dissolved aminopyrazole against the concentration of the cyclodextrin. The slope of this line can be used to determine the complexation efficiency.

Q4: My compound is still problematic. Should I consider a solid dispersion?

Answer: This is an advanced strategy for highly challenging compounds, typically used during formulation development for oral dosage forms.

  • The Causality (Amorphous State & Dispersion): A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[17][18] This process breaks the drug's crystal lattice, converting it to a much higher-energy (and more soluble) amorphous state.[18] When the solid dispersion is exposed to water, the polymer dissolves quickly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate.[19][20] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[18]

PART 4: Core Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This protocol is considered the "gold standard" for determining equilibrium solubility.[21]

  • Materials:

    • Test Compound (solid)

    • Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker in a temperature-controlled incubator (25°C or 37°C)

    • Centrifuge

    • Syringe filters (0.22 µm, low-binding)

    • Analytical equipment (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of the solid compound to a vial (enough so that solid is clearly visible after equilibration, typically 1-2 mg).

    • Add a precise volume of the aqueous buffer (e.g., 1 mL).

    • Securely cap the vial and place it on the orbital shaker.

    • Incubate at a constant temperature with agitation for 24-48 hours.

    • After incubation, visually confirm that excess solid remains.

    • Centrifuge the vial to pellet the majority of the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered sample with a suitable solvent and quantify the concentration against a standard curve using a validated analytical method.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is adapted for early discovery where speed and compound economy are critical.

  • Materials:

    • Test Compound (as a 10 mM stock in 100% DMSO)

    • Aqueous Buffer (e.g., PBS, pH 7.4)

    • 96-well plates (clear for UV, or filter plates for separation)

    • Plate shaker

    • Plate reader (UV-Vis or Nephelometer)

  • Procedure:

    • Dispense the aqueous buffer into the wells of the 96-well plate (e.g., 198 µL).

    • Add a small volume of the 10 mM DMSO stock solution to the buffer (e.g., 2 µL) to achieve the desired final concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

    • Seal the plate and shake for 1-2 hours at room temperature.

    • Measure the amount of precipitate formed using a nephelometer (light scattering) or measure the concentration of the dissolved compound in the supernatant by UV-Vis after filtering/centrifugation.

    • The concentration at which precipitation is first observed is reported as the kinetic solubility.

PART 5: Advanced Troubleshooting & Decision Making
FAQ: My compound precipitates when I add my DMSO stock to cell culture media. What's happening?

Answer: This is a classic example of "crashing out" and highlights the difference between kinetic and thermodynamic solubility. Your compound is soluble in the DMSO/media mixture initially (kinetic solubility), but the system is highly supersaturated. Over time, the compound equilibrates and precipitates out as the less soluble solid form, seeking its true, lower thermodynamic solubility in the media. To fix this, you may need to lower the final concentration, use a different solubilization technique (like a cyclodextrin complex), or increase the percentage of a serum in the media if applicable.

FAQ: How do I choose the best solubilization method?

Answer: The optimal method depends on your compound's properties and the requirements of your experiment. Use the following decision tree as a guide.

Start Start: Aminopyrazole with Poor Solubility IsIonizable Is the compound ionizable (has pKa)? Start->IsIonizable TryPH 1. Use pH Adjustment (See Part 3, Q1) IsIonizable->TryPH Yes IsCosolventOk Is an organic cosolvent acceptable for the assay? IsIonizable->IsCosolventOk No IsPHOk Is pH compatible with assay? TryPH->IsPHOk IsPHOk->IsCosolventOk No Success Problem Solved IsPHOk->Success Yes TryCosolvent 2. Use a Cosolvent (e.g., DMSO, PEG400) (See Part 3, Q2) IsCosolventOk->TryCosolvent Yes IsVivo Is this for an in-vivo study or formulation? IsCosolventOk->IsVivo No TryCosolvent->IsVivo TryCyclodextrin 3. Use Cyclodextrins (e.g., HP-β-CD) (See Part 3, Q3) IsVivo->TryCyclodextrin Yes IsOral Is this for a solid oral dosage form? IsVivo->IsOral No TryCyclodextrin->IsOral TrySD 4. Consider Solid Dispersion (Advanced Formulation) (See Part 3, Q4) IsOral->TrySD Yes Consult Consult Formulation Specialist IsOral->Consult No TrySD->Consult

Caption: Decision tree for selecting an appropriate solubilization strategy.

FAQ: Are there regulatory considerations for these techniques?

Answer: Yes. For any compound intended for clinical development, the formulation strategy is heavily scrutinized. Specifications for the drug substance, including its solid form (e.g., polymorph), must be established as per guidelines like ICH Q6A.[22][23][24][25] The excipients used (cosolvents, polymers, cyclodextrins) must be pharmaceutically acceptable and used within established safety limits. Any change in the solid state, such as creating an amorphous solid dispersion, requires extensive stability testing to ensure the material does not convert back to a less soluble crystalline form over time.[19]

References
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  • Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs. (2021). PubMed. Retrieved February 15, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved February 15, 2026, from [Link]

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). ECA Academy. Retrieved February 15, 2026, from [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed. Retrieved February 15, 2026, from [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved February 15, 2026, from [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Omega. Retrieved February 15, 2026, from [Link]

  • [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. (2011). PubMed. Retrieved February 15, 2026, from [Link]

  • ICH Q6A, Q8 & Q9 Compliance. (n.d.). Particle Analytical. Retrieved February 15, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved February 15, 2026, from [Link]

  • ICH Q6A Guideline. (n.d.). IKEV. Retrieved February 15, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

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Stability of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Introduction

This compound is a heterocyclic compound featuring both a furan and a substituted pyrazole ring. While the pyrazole moiety generally imparts a degree of stability, the furan ring is known to be susceptible to degradation under acidic conditions.[1][2] This inherent instability of the furan component is a critical consideration in experimental design, formulation development, and analytical method validation. This guide provides a comprehensive framework for understanding and managing the acid-catalyzed degradation of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic solution?

A1: The primary point of instability in this compound under acidic conditions is the furan ring. Furans are known to be sensitive to acid, which can catalyze their hydrolysis and ring-opening.[3][4] The pyrazole ring, being aromatic, is generally more stable under acidic conditions but can be protonated.[5][6][7] The overall stability will be a function of pH, temperature, and the specific acid used. In strongly acidic environments, significant degradation of the furan moiety should be anticipated, potentially leading to the formation of colored degradation products or resins.[3]

Q2: What is the likely mechanism of degradation for this compound in acid?

A2: The degradation is expected to be initiated by the protonation of the furan ring. The most likely site of protonation is the α-carbon (C5) of the furan ring, adjacent to the oxygen atom.[4] This is because the pyrazole substituent at the 2-position of the furan may exert an electron-withdrawing effect, making the adjacent carbon more susceptible to protonation. Following protonation, a nucleophile, such as water, can attack the furan ring, leading to the formation of an unstable furanol intermediate. This intermediate can then undergo ring-opening to form a reactive dicarbonyl species, which may further react or polymerize.

Q3: Which functional group is more likely to be protonated first, the pyrazole nitrogen or the furan oxygen?

A3: Pyrazoles are weakly basic and can be protonated on the pyridine-like nitrogen atom.[5][6] The furan oxygen is also a site for protonation. However, the acid-catalyzed degradation of furan is initiated by protonation of a ring carbon, not the oxygen.[4] Therefore, while the pyrazole nitrogen may exist in a protonated state in acidic solution, the degradation pathway is primarily dictated by the protonation of the furan ring.

Q4: How do the substituents on the pyrazole ring affect the stability of the furan ring?

A4: The 1-methyl and 5-amino groups on the pyrazole ring are generally considered electron-donating. These groups will influence the electronic properties of the pyrazole ring, which in turn affects the furan ring. An overall electron-donating effect from the pyrazole moiety could potentially increase the electron density in the furan ring, making it more susceptible to electrophilic attack (protonation) and subsequent degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid discoloration (yellowing/browning) of the acidic solution containing the compound. Polymerization of furan degradation products.This is a strong indicator of furan ring opening.[3] Minimize exposure to strong acids and elevated temperatures. If the acidic condition is necessary, use the mildest possible acid and lowest effective temperature. Consider performing the reaction under an inert atmosphere to prevent oxidation of degradation products.
Multiple unexpected peaks in HPLC analysis after acid treatment. Formation of various degradation products.This is expected due to the degradation of the furan ring. Utilize a stability-indicating HPLC method with a gradient elution to ensure separation of all degradation products from the parent compound. Employ LC-MS to identify the mass of the degradation products and elucidate their structures.[8][9][10]
Poor recovery of the parent compound in acidic media. Significant degradation has occurred.Quantify the extent of degradation. If the goal is to prevent degradation, consider adjusting the pH to be less acidic, lowering the temperature, or reducing the exposure time. If the goal is to study the degradation, ensure the analytical method is validated for the quantification of the parent compound and its major degradants.
Inconsistent results in acid stability studies. Variability in experimental conditions.Strictly control parameters such as pH, temperature, acid concentration, and reaction time. Ensure accurate and precise preparation of all solutions. Use a calibrated pH meter and a thermostatically controlled reaction vessel.

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound under acidic conditions, as recommended by ICH guidelines.[11][12][13][14][15][16]

Objective: To generate potential degradation products and determine the degradation rate under defined acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector or LC-MS system

  • pH meter

  • Thermostatically controlled water bath or heating block

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Label three reaction vessels: "Control," "0.1 M HCl," and "1 M HCl."

    • To the "Control" vessel, add a known volume of the stock solution and dilute with the solvent to the final concentration.

    • To the "0.1 M HCl" vessel, add a known volume of 0.1 M HCl.

    • To the "1 M HCl" vessel, add a known volume of 1 M HCl.

  • Initiation of Degradation:

    • Place the vessels in a thermostatically controlled environment (e.g., 60 °C).

    • Add a specific volume of the stock solution to the "0.1 M HCl" and "1 M HCl" vessels to achieve the desired final concentration (e.g., 100 µg/mL).

  • Time-Point Sampling:

    • Withdraw aliquots from each vessel at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching the Reaction:

    • Immediately neutralize the acidic samples by adding an equivalent amount of NaOH (e.g., for a 1 mL aliquot of 0.1 M HCl, add 1 mL of 0.1 M NaOH).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.[17][18][19][20][21]

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Suggested Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples from the forced degradation study.

Visualizations

Proposed Acidic Degradation Pathway

degradation_pathway cluster_0 Initiation cluster_1 Protonation & Nucleophilic Attack cluster_2 Ring Opening & Further Reactions A 3-(furan-2-yl)-1-methyl- 1H-pyrazol-5-amine B Protonated Furan Ring (α-carbon protonation) A->B + H+ C Furanol Intermediate B->C + H2O D Ring-Opened Dicarbonyl Species C->D Ring Opening E Polymerization Products (Brown Resins) D->E Further Reactions

Caption: Proposed degradation pathway under acidic conditions.

Experimental Workflow for Acid Stability Study

experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Sample Processing & Analysis cluster_results Data Interpretation prep_stock Prepare Stock Solution of Compound initiate Initiate Degradation (Add stock to acid at Temp) prep_stock->initiate prep_acid Prepare Acidic Solutions (e.g., 0.1 M & 1 M HCl) prep_acid->initiate sample Withdraw Aliquots at Time Intervals initiate->sample quench Quench Reaction (Neutralize with Base) sample->quench analyze Analyze by Stability-Indicating HPLC/LC-MS quench->analyze interpret Determine Degradation Rate & Identify Degradation Products analyze->interpret

Caption: Workflow for conducting an acid stability study.

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  • Novel Heterocyclic Disazo Dyes Containing Pyrazole and Phenylpyrazole. Part 1: Synthesis, Characterization, Solvent Polarity and Acid-base Sensitive Characteristics. (2025). Journal of Molecular Structure. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave. Available at: [Link]

  • Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. (2014). Physical Chemistry Chemical Physics. Available at: [Link]

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. (2017). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2014). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. Available at: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (2022). ResearchGate. Available at: [Link]

  • 3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine. PubChem. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. (2009). Arkivoc. Available at: [Link]

  • Pyrrole. Wikipedia. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. Available at: [Link]

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Technical Support Center: Troubleshooting Cyclocondensation Reactions with 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclocondensation reactions of 5-aminopyrazoles. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights to help you navigate the complexities of these versatile reactions. This resource is structured to help you understand the underlying chemistry, troubleshoot common issues, and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding cyclocondensation reactions with 5-aminopyrazoles.

Q1: Why am I getting a mixture of regioisomers in my reaction?

A1: The formation of regioisomers is a common challenge due to the multiple nucleophilic sites within the 5-aminopyrazole scaffold: the N1 and N2 nitrogens of the pyrazole ring and the exocyclic amino group.[1][2] The specific isomer you obtain is highly dependent on the reaction conditions and the nature of your electrophile. For instance, in reactions with β-dicarbonyl compounds, subtle changes in catalysts or temperature can favor one reaction pathway over another, leading to different fused heterocyclic systems like pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines.[1][3] Careful control over reaction parameters is crucial for achieving regioselectivity.

Q2: My cyclocondensation reaction is not going to completion, resulting in low yields. What are the likely causes?

A2: Low yields can stem from several factors. One common issue is suboptimal reaction conditions. The choice of solvent, temperature, and catalyst can significantly impact reaction efficiency.[4][5] For example, some reactions benefit from microwave-assisted heating to reduce reaction times and improve yields.[4] Another possibility is the deactivation of your starting materials or catalyst. The presence of moisture or other impurities can interfere with the reaction. It's also worth considering the electronic nature of your substrates; electron-withdrawing groups on your electrophile can increase its reactivity and potentially improve yields.[6]

Q3: What is the role of a catalyst in these reactions, and how do I choose the right one?

A3: Catalysts play a pivotal role in directing the course and efficiency of cyclocondensation reactions with 5-aminopyrazoles. They can be broadly categorized as:

  • Acid catalysts (e.g., acetic acid, p-TSA): These are often used to activate carbonyl groups in the electrophile, facilitating nucleophilic attack by the aminopyrazole.[6][7]

  • Base catalysts (e.g., triethylamine, KOt-Bu): Bases can be used to deprotonate the aminopyrazole, increasing its nucleophilicity, or to promote condensation and cyclization steps.[6]

  • Metal catalysts (e.g., Pd(OAc)2): These are employed in specific cross-coupling type cyclizations.[6]

  • Green catalysts (e.g., L-proline): These can offer milder reaction conditions and improved yields in some multi-component reactions.[6]

The choice of catalyst depends on the specific transformation you are trying to achieve. A screening of different catalysts is often recommended during reaction optimization.

Q4: Can I use protecting groups to control the regioselectivity of my reaction?

A4: Yes, protecting group strategies are a valid approach to control regioselectivity.[8][9] By selectively protecting one of the nucleophilic sites, you can direct the reaction to the desired position. For example, protecting the N1-position of the pyrazole ring will prevent its participation in the cyclization, favoring reactions at the exocyclic amino group. Common protecting groups for nitrogen include Boc, Cbz, and acyl groups.[8][9] However, the addition and removal of protecting groups add extra steps to your synthesis, so it's a trade-off between selectivity and overall efficiency.

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

A low or non-existent yield is a frustrating but common issue. The following workflow can help you diagnose and solve the problem.

Troubleshooting Workflow: Low Yield

low_yield_workflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_temp Screen Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_solvent Evaluate Different Solvents optimize_temp->optimize_solvent No Improvement success Improved Yield optimize_temp->success Improvement optimize_catalyst Screen Catalysts (Acidic, Basic, etc.) optimize_solvent->optimize_catalyst No Improvement optimize_solvent->success Improvement use_mw Consider Microwave Irradiation optimize_catalyst->use_mw No/Minor Improvement optimize_catalyst->success Improvement use_mw->success Improvement

Caption: A workflow for troubleshooting low product yield.

Causality and Solutions
  • Reagent Quality: 5-aminopyrazoles and some electrophiles can be sensitive to air and moisture. Ensure your starting materials are pure and dry. It is recommended to use freshly purchased or purified reagents. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Reaction Temperature: The optimal temperature can vary significantly. Some reactions require heating to overcome activation barriers, while others may proceed more cleanly at room temperature or below to minimize side reactions. A temperature screen is a valuable optimization step. For example, some pyrazolo[3,4-d]pyrimidine syntheses are optimized at 60-80°C.[5][10]

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the reaction pathway and rate. Common solvents for these reactions include ethanol, DMF, acetic acid, and DMSO.[4][6] In some cases, solvent-free conditions have been shown to be superior.[4]

  • Catalyst Choice: As discussed in the FAQs, the right catalyst is crucial. If an uncatalyzed reaction is failing, systematically screen different types of catalysts. For instance, a switch from an acid catalyst to a base might completely change the outcome.

Protocol: Screening Reaction Conditions
  • Setup: In parallel reaction vials, set up the same reaction with your 5-aminopyrazole and electrophile.

  • Variable Introduction: To each vial, introduce a single variation: different solvents (e.g., EtOH, DMF, MeCN, Toluene), different catalysts (e.g., p-TSA, Et3N, piperidine), or different temperatures (e.g., RT, 60°C, 100°C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Analysis: Compare the results to identify the optimal conditions for your specific substrates.

Issue 2: Formation of Multiple Products and Regioisomers

The presence of multiple nucleophilic centers in 5-aminopyrazoles often leads to the formation of isomeric products.[1][2]

Reaction Pathways Leading to Isomers

isomer_formation aminopyrazole 5-Aminopyrazole N1 exocyclic NH2 C4 path_a Pathway A (N1, NH2 attack) aminopyrazole->path_a path_b Pathway B (C4, NH2 attack) aminopyrazole->path_b electrophile 1,3-Dielectrophile electrophile->aminopyrazole product_a Pyrazolo[1,5-a]pyrimidine path_a->product_a product_b Pyrazolo[3,4-b]pyridine path_b->product_b

Caption: Competing reaction pathways leading to isomeric products.

Causality and Solutions
  • Steric and Electronic Effects: The substituents on both the 5-aminopyrazole and the electrophile can influence which nucleophilic site is more reactive. Bulky groups near the N1 position may favor attack at the exocyclic amino group and C4 position.[2]

  • Reaction Conditions: As a general rule, kinetic control (lower temperatures) may favor one isomer, while thermodynamic control (higher temperatures) may favor another. The choice of catalyst can also dramatically alter the regiochemical outcome.[1]

  • Protecting Groups: To force the reaction down a specific pathway, consider protecting one of the nucleophilic sites. For example, an N1-substituted pyrazole will prevent the formation of pyrazolo[1,5-a]pyrimidines in many cases, favoring the formation of pyrazolo[3,4-b]pyridines.[2]

Data Table: Influence of Conditions on Product Outcome
ReactantsConditionsMajor ProductReference
5-Aminopyrazole, Aldehyde, 1,3-DiketoneCatalyst and Temperature VariationPyrazolo[3,4-b]quinolin-5-ones vs. Pyrazolo[5,1-b]quinazolin-8-ones[1]
5-Aminopyrazole, EnaminoneAcetic AcidPyrazolo[3,4-b]pyridine[6]
N1-H-5-Aminopyrazole, EnaminoneAcetic AcidPyrazolo[1,5-a]pyrimidine[6]
5-Aminopyrazoles, N,N-Substituted Amides, PBr3Reflux at 70-80°CPyrazolo[3,4-d]pyrimidines[10]
Issue 3: Reaction Stalls or Fails to Initiate

Sometimes, a reaction simply refuses to start. Here are some potential reasons and solutions.

Causality and Solutions
  • Insufficient Activation: The electrophile may not be sufficiently reactive. This is common with less reactive carbonyl compounds.

    • Solution: Switch to a more activating catalyst (e.g., a stronger acid). Alternatively, convert the electrophile to a more reactive derivative (e.g., an acid chloride or a Vilsmeier reagent). The use of PBr3 in DMF for a one-flask synthesis of pyrazolo[3,4-d]pyrimidines is an example of in-situ activation.[10]

  • Insoluble Reagents: If one of your starting materials is not soluble in the reaction solvent, the reaction will be slow or may not occur at all.

    • Solution: Screen for a solvent in which all reactants are soluble. Gentle heating can also improve solubility.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst or react with the starting materials.

    • Solution: If you suspect product inhibition, try running the reaction at a lower concentration or adding the reagents slowly over time.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is adapted from literature procedures for the synthesis of pyrazolo[3,4-b]pyridine derivatives.[6][7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole (1.0 equiv.), the 1,3-dicarbonyl compound (1.0 equiv.), and the aldehyde (1.0 equiv.).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as glacial acetic acid or ethanol. If using a co-catalyst like p-toluenesulfonic acid (p-TSA), add it at this stage (0.1-0.2 equiv.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120°C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]

  • Reaction Setup: In a microwave reaction vial, combine the 5-aminopyrazole (1.0 equiv.) and the β-enaminone or other suitable 1,3-dielectrophile (1.0 equiv.).

  • Solvent/Catalyst: Add a high-boiling point solvent like DMF or DMSO, or run the reaction under solvent-free conditions if applicable.[4] Add the appropriate catalyst if required.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 15-30 minutes).

  • Workup and Purification: After cooling, process the reaction mixture as described in Protocol 1.

References

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (n.d.). MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]

  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate. (n.d.). [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC - NIH. [Link]

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. (n.d.). ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. [Link]

  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). Australian Journal of Chemistry. [Link]

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (2007). ResearchGate. [Link]

  • V2O5/SiO2 as an efficient catalyst in the synthesis of 5-amino- pyrazole derivatives under solvent free condition. (n.d.). ResearchGate. [Link]

  • DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. (2021). ResearchGate. [Link]

  • Condensation of 1-Substituted 5-Aminopyrazoles with β-Dicarbonyl Compounds. (2003). Semantic Scholar. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). PMC. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2025). ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). Semantic Scholar. [Link]

  • Protecting Group Strategies for Complex Molecule Synt. (2024). JOCPR. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). [Link]

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Technical Support Center: Optimizing Reaction Temperature for Furan-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you master the synthesis of furan-pyrazoles, with a specific focus on the critical parameter of reaction temperature. The synthesis, often a variation of the Paal-Knorr reaction, involves the condensation of a 1,4-dicarbonyl compound (or a furan precursor) with a hydrazine derivative.[1][2] Temperature control is paramount to achieving high yields and purity, as it directly influences reaction kinetics, side product formation, and even regioselectivity.[3][4]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during furan-pyrazole synthesis, providing explanations for the underlying causes and actionable protocols for resolution.

Q1: My reaction is stalling, and I have a low yield with a significant amount of unreacted starting material. What should I do?

A1: This is a classic sign that the reaction temperature is too low. The initial condensation and subsequent cyclization steps have activation energy barriers that must be overcome. Insufficient thermal energy can lead to a sluggish or incomplete reaction.[5]

Expert Analysis: The formation of the pyrazole ring from a 1,4-dicarbonyl precursor and hydrazine involves two key steps: the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.[6] Both steps are temperature-dependent. If the temperature is too low, the rate of these steps decreases significantly, leading to poor conversion.

Troubleshooting Protocol: Systematic Temperature Elevation

  • Initial Assessment: Confirm the presence of starting materials via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Incremental Temperature Increase: Raise the reaction temperature in 10-20 °C increments. For example, if the reaction was initially run at 80 °C, increase it to 90 °C or 100 °C.[7]

  • Monitoring: After each temperature increase, allow the reaction to proceed for 1-2 hours and monitor the consumption of starting materials by TLC.

  • Identify Optimum: Continue this process until you observe a significant increase in product formation without the appearance of new, significant impurity spots. Be cautious, as excessively high temperatures can lead to degradation (see Q2).

Q2: My reaction mixture is turning dark, and I'm observing multiple side products or baseline material on my TLC plate. What is happening?

A2: This indicates that your reaction temperature is likely too high, leading to the degradation of starting materials or the desired product. Furan rings, in particular, can be sensitive to harsh acidic and high-temperature conditions, which can cause ring-opening or polymerization.

Expert Analysis: The stability of the furan moiety is a critical consideration. At elevated temperatures, especially in the presence of acid catalysts which are common in Paal-Knorr type syntheses, the furan ring can undergo unwanted side reactions.[1] This leads to the formation of complex mixtures and a decrease in the yield of the desired pyrazole.

Troubleshooting Protocol: Temperature Reduction and Optimization

  • Confirm Degradation: Use TLC to observe the formation of multiple spots, streaking, or significant baseline material, which are all indicators of decomposition.

  • Reduce Temperature: Lower the reaction temperature by 10-20 °C from the point where degradation was observed.

  • Consider Solvent Choice: If lowering the temperature significantly slows down the reaction, consider switching to a higher-boiling point solvent to allow for more precise temperature control at an intermediate, optimal temperature.

  • Microwave Synthesis: For rapid heating and precise temperature control, microwave-assisted synthesis can be an excellent alternative to conventional heating, often reducing reaction times and minimizing side product formation.[8][9]

Q3: I am synthesizing a substituted pyrazole from an unsymmetrical furan-based dicarbonyl, and I'm getting a mixture of regioisomers. Can temperature influence the isomeric ratio?

A3: Yes, temperature can play a crucial role in controlling the regioselectivity of the reaction. The formation of one regioisomer over another is often determined by the kinetic versus thermodynamic control of the reaction pathway.[10]

Expert Analysis: The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl precursor.[3] One pathway may have a lower activation energy (kinetic product) and be favored at lower temperatures, while the other may lead to a more stable product (thermodynamic product) and be favored at higher temperatures. By carefully controlling the temperature, you can often favor the formation of the desired isomer.[4]

Troubleshooting Protocol: Temperature Screening for Regioselectivity

  • Establish Baseline: First, determine the regioisomeric ratio at your initial reaction temperature using ¹H NMR or GC-MS analysis of the crude product.

  • Low-Temperature Run: Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the kinetically controlled product. Monitor the reaction over a longer period to ensure completion.

  • High-Temperature Run: Conduct the reaction at a higher temperature (e.g., reflux) to favor the thermodynamically controlled product.

  • Analyze and Optimize: Compare the isomeric ratios from the different temperature runs to determine the optimal condition for synthesizing your desired regioisomer.

Data Presentation: Temperature Effects

The following table illustrates a hypothetical outcome of a temperature optimization study for a generic furan-pyrazole synthesis.

EntryTemperature (°C)Time (h)Conversion (%)Yield of Desired Product (%)Observations
160124540Incomplete conversion
28069588Clean reaction, minor impurities
31004>9975Increased side product formation
41202>9955Significant degradation, dark color

Experimental Protocols & Visualizations

Protocol: Screening Reaction Temperatures for Furan-Pyrazole Synthesis

This protocol outlines a general procedure for identifying the optimal reaction temperature.

  • Setup: In parallel reaction vials, dissolve the furan-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: Add the hydrazine derivative (1.1 eq) to each vial. If required, add a catalytic amount of acid (e.g., acetic acid, HCl).

  • Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Reaction Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC.

  • Work-up: Once a reaction reaches completion or a set time point, quench the reaction (e.g., by adding water or a basic solution).

  • Analysis: Extract the product, dry the organic layer, and concentrate it under reduced pressure. Analyze the crude product by ¹H NMR and LC-MS to determine yield, purity, and regioisomeric ratio.

Diagrams

G cluster_0 Troubleshooting Workflow Start Start Reaction at Standard Temperature (e.g., 80°C) Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Decision Evaluate Outcome Monitor->Decision LowYield Low Yield / Stalled? Decision->LowYield Check Conversion SideProducts Side Products / Degradation? Decision->SideProducts Check Purity IncreaseTemp Increase Temperature (+10-20°C) LowYield->IncreaseTemp Yes Optimal Optimal Conditions Achieved LowYield->Optimal No DecreaseTemp Decrease Temperature (-10-20°C) SideProducts->DecreaseTemp Yes SideProducts->Optimal No IncreaseTemp->Monitor DecreaseTemp->Monitor ReactionMechanism Reactants Furan-1,4-dicarbonyl + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Step 1 (Temp Dependent) Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 (Temp Dependent) Product Furan-Pyrazole Cyclization->Product Dehydration

Caption: Simplified furan-pyrazole synthesis pathway.

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for a typical furan-pyrazole synthesis? A: A good starting point is often in the range of 80-100 °C when using solvents like ethanol or acetic acid. [6]However, this is highly dependent on the specific substrates and catalysts used. Always refer to literature procedures for similar compounds as a primary guide.

Q: How does the choice of solvent affect the optimal reaction temperature? A: The solvent's boiling point sets the upper limit for the reaction temperature under atmospheric pressure. Solvents can also influence reaction rates and selectivity. [3]For instance, polar protic solvents like ethanol can facilitate proton transfer steps in the mechanism, while higher boiling point solvents like DMF or toluene allow for higher reaction temperatures.

Q: Is it better to run the reaction at a lower temperature for a longer time or a higher temperature for a shorter time? A: This is a classic optimization problem. Generally, the mildest conditions that provide a good yield in a reasonable timeframe are preferred to minimize side product formation. [11]Running the reaction at a moderately elevated temperature (e.g., 80 °C) for several hours is often a better strategy than forcing it at a very high temperature for a short period, which risks decomposition. [12] Q: Can microwave heating improve my furan-pyrazole synthesis? A: Yes, microwave irradiation is a powerful tool for this type of synthesis. [9]It allows for rapid and uniform heating to a precise temperature, which can significantly reduce reaction times (from hours to minutes) and often leads to cleaner reactions with higher yields by minimizing the time the reactants are exposed to high temperatures. [8][13]

References

  • Khdhiri, E., et al. (2022). Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties. Synthetic Communications, 52(15), 1590-1601. Available from: [Link]

  • Silva, T. H., et al. (2022). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available from: [Link]

  • Verma, R. P., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available from: [Link]

  • Lykasov, I. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5199. Available from: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6526. Available from: [Link]

  • Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available from: [Link]

  • Slideshare (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]

  • Zora, M., et al. (2013). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. Beilstein Journal of Organic Chemistry, 9, 2198-2204. Available from: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available from: [Link]

  • Wikipedia (n.d.). Paal–Knorr synthesis. Available from: [Link]

  • Napiórkowska, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6669. Available from: [Link]

  • Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available from: [Link]

  • Academia.edu (n.d.). (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Available from: [Link]

  • Yilmaz, F., et al. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. Available from: [Link]

  • Chem Help Asap (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

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Technical Support Center: Strategies for the Removal of Unreacted Hydrazine from Pyrazole Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth, field-proven strategies for effectively removing unreacted hydrazine from pyrazole amine reaction mixtures. The synthesis of pyrazoles, a critical scaffold in medicinal chemistry, often employs hydrazine or its derivatives.[1][2][3][4] However, residual hydrazine, a potent toxin and suspected carcinogen, must be meticulously removed from the final product.[5][6] This guide offers troubleshooting advice and detailed protocols to ensure the purity and safety of your compounds.

Safety First: Essential Precautions for Handling Hydrazine

Before commencing any experimental work, it is imperative to acknowledge the significant hazards associated with hydrazine. It is corrosive, acutely toxic, and a suspected carcinogen and reproductive toxin.[5][6] Rigorous adherence to safety protocols is non-negotiable.

Core Safety Mandates:
  • Engineering Controls : All manipulations of hydrazine and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[5][6][7]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye and Face Protection : Wear splash-proof chemical safety goggles. A face shield should be used in conjunction with goggles whenever there is a risk of splashing.[5][6]

    • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[5][6]

    • Body Protection : A flame-resistant lab coat is essential.[7] For tasks with a high splash potential, a chemical-resistant apron or suit is recommended.[8]

  • Waste Disposal : All hydrazine-containing waste is classified as hazardous.[7] It must be collected in designated, sealed containers and disposed of in accordance with institutional and regulatory guidelines.[7][9]

  • Emergency Preparedness : Ensure that a safety shower and eyewash station are readily accessible.[8] All personnel should be familiar with emergency procedures in the event of an exposure.[6][7]

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary methods for removing unreacted hydrazine from my pyrazole amine reaction mixture?

There are several established methods for removing residual hydrazine, each with its own advantages and limitations. The choice of method depends on the chemical and physical properties of your target pyrazole amine. The most common approaches are:

  • Chemical Quenching : Involves the addition of a chemical reagent to neutralize the excess hydrazine.[10]

  • Aqueous Extraction (Liquid-Liquid Extraction) : Utilizes the high water solubility of hydrazine to partition it into an aqueous phase, separating it from a less water-soluble organic product.[11]

  • Purification by Crystallization : Involves the selective crystallization of the pyrazole amine, often as an acid addition salt, leaving the hydrazine impurity in the mother liquor.[12][13]

  • Evaporation Under Controlled Conditions : For very small-scale reactions, removal by evaporation under a stream of inert gas may be considered, though with extreme caution.[14]

Q2: How do I select the most appropriate removal method for my specific pyrazole amine?

The selection of a suitable purification strategy is critical and depends on the stability and solubility of your product. The following decision tree provides a logical framework for choosing the optimal method.

G start Start: Crude Pyrazole Amine in Reaction Mixture is_soluble_org Is the product soluble in an immiscible organic solvent? start->is_soluble_org is_solid Is the product a solid at room temperature? is_stable_oxidant Is the product stable to mild oxidizing agents? is_solid->is_stable_oxidant No crystallization Purify by Crystallization (as free base or acid salt) is_solid->crystallization Yes is_soluble_org->is_solid No extraction Perform Aqueous Extraction is_soluble_org->extraction Yes is_stable_acid Is the product stable to acid? is_stable_acid->crystallization Yes reassess Re-evaluate synthesis strategy or consider chromatographic purification is_stable_acid->reassess No is_stable_oxidant->is_stable_acid No quenching Perform Chemical Quenching is_stable_oxidant->quenching Yes extraction->is_stable_oxidant Residual hydrazine detected? quenching->reassess Quenching fails or degrades product

Caption: Decision tree for selecting a hydrazine removal method.

Q3: Can you provide a detailed protocol for the chemical quenching of hydrazine?

Chemical quenching is often the most direct method for neutralizing hydrazine. Mild oxidizing agents are typically used. However, it is crucial to ensure that the quenching agent does not react with your desired pyrazole amine.

Protocol: Quenching with Dilute Hydrogen Peroxide

This protocol is a general guideline. The stoichiometry and conditions should be optimized for your specific reaction.

  • Cool the Reaction Mixture : Before adding the quenching agent, cool the reaction mixture to 0-5 °C in an ice bath. This will help to control any exotherm from the neutralization reaction.

  • Calculate Stoichiometry : Determine the molar amount of excess hydrazine used in the reaction. A 1.2 to 15-fold stoichiometric excess of the oxidant is often recommended to ensure complete destruction of the hydrazine.[15]

  • Prepare Quenching Solution : Prepare a dilute solution of hydrogen peroxide (e.g., 5-10% in water).

  • Slow Addition : Add the dilute hydrogen peroxide solution dropwise to the cooled, stirring reaction mixture. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.

  • Monitor Reaction : After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. Monitor the disappearance of hydrazine using an appropriate analytical technique (e.g., TLC with a hydrazine-specific stain, or GC-MS).

  • Work-up : Once the hydrazine is consumed, proceed with your standard aqueous work-up to isolate the pyrazole amine product.

Troubleshooting Guide: Chemical Quenching
IssuePossible CauseTroubleshooting Steps
Product Degradation or Side Reactions The quenching agent is not selective and is reacting with the desired product.- Use a milder or more selective quenching agent. If hydrogen peroxide is too harsh, consider a dilute solution of sodium hypochlorite.[9][10]- Perform the quenching at a lower temperature to minimize side reactions.[9]- Add the quenching agent more slowly and monitor the reaction progress closely.[9]
Incomplete Quenching of Hydrazine An insufficient amount of quenching agent was used, or mixing was inadequate.- Recalculate the stoichiometry and consider using a larger excess of the quenching agent.[9]- Ensure vigorous stirring to promote contact between the hydrazine and the quenching agent.
Formation of a Difficult-to-Filter Precipitate The byproduct of the quenching reaction is an insoluble solid.- Try adding a filter aid such as Celite® to improve filtration.[9]- Consider an alternative quenching agent that produces soluble byproducts.
Q4: What is the standard procedure for removing hydrazine by aqueous extraction?

This method is ideal when your pyrazole amine product has good solubility in an organic solvent that is immiscible with water, and poor solubility in water.

Protocol: Aqueous Work-up and Extraction
  • Solvent Addition : Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization (if necessary) : If the reaction was run under acidic conditions, first wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[16]

  • Aqueous Wash : Transfer the organic solution to a separatory funnel and wash it multiple times with water or brine. Hydrazine, being highly polar, will preferentially partition into the aqueous layer.

  • Phase Separation : Separate the organic layer.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure.

Troubleshooting Guide: Aqueous Extraction
IssuePossible CauseTroubleshooting Steps
Emulsion Formation The two phases are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the separatory funnel to stand undisturbed for a longer period.- Filter the entire mixture through a pad of Celite®.
Product is Partially Water-Soluble A significant amount of the desired product is being lost to the aqueous phase.- Reduce the number of aqueous washes.- Back-extract the combined aqueous layers with fresh organic solvent to recover the dissolved product.
Hydrazine Remains in the Organic Layer The hydrazine is not being effectively removed.- Perform additional aqueous washes.- Consider an acidic wash (e.g., with dilute HCl) to protonate the basic hydrazine, making it more water-soluble.[11] This should only be done if your product is stable to acid.
Q5: How can I confirm that all residual hydrazine has been removed?

Verifying the absence of hydrazine in your final product is a critical step, especially in a drug development context where genotoxic impurities are strictly regulated.[17]

Analytical Methods for Hydrazine Detection
MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds followed by detection (e.g., by FID or MS).[18] Hydrazine may require derivatization to improve its volatility and stability.[17][18]High sensitivity and specificity.[18]May require derivatization, which adds a step to the analysis.[17]
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid phase. Detection can be by UV or electrochemical methods.[18][19]Widely available and can be very sensitive.Hydrazine itself has a poor UV chromophore, so derivatization or an electrochemical detector may be needed.[18]
Spectrophotometry (Colorimetric Methods) Reaction of hydrazine with a reagent to produce a colored compound, the absorbance of which is measured.[19]Simple, rapid, and does not require expensive instrumentation.Can be prone to interference from other compounds in the sample.[17]

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate - Benchchem.
  • Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center - Benchchem.
  • hydrazine-sop1.docx - Environmental Health & Safety.
  • Three Methods of Detection of Hydrazines - Tech Briefs.
  • Hydrazine - University of California, Santa Barbara.
  • analytical methods - ATSDR.
  • Determination of Hydrazine in Wastewater: Measurement - NANOLAB.
  • Performance Chemicals Hydrazine - Arxada.
  • Safety and Handling of Hydrazine - DTIC.
  • Technical Support Center: Removal of Unreacted Hydrazinol from Reaction Mixtures - Benchchem.
  • Synthesis of Pyrazoles Utilizing [2-(methylthio)phenyl]hydrazine: An Application Note and Protocol for Researchers - Benchchem.
  • How to quench excess hydrazine monohydrate : r/Chempros - Reddit.
  • Three Methods of Detection of Hydrazines - NASA Technical Reports Server (NTRS).
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Process for the purification of pyrazoles - Google Patents.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? - ResearchGate.
  • Process for removing residual hydrazine from caustic solutions - Google Patents.
  • Method for purifying pyrazoles - Google Patents.
  • Method for removing hydrazine compounds - Google Patents.
  • Process for the preparation of pyrazole - Google Patents.
  • Advice on working up a reaction using hydrazine hydrate as a solvent? - Reddit.

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Preventing oxidation of the furan ring during pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: FP-SYNTH-001 Subject: Preventing Oxidation & Ring Opening of Furan Moieties During Pyrazole Construction Assigned Specialist: Senior Application Scientist, Dr. Aris Thorne

Core Directive: The Furan-Pyrazole Paradox

Welcome to the technical support hub. You are likely here because your standard pyrazole synthesis—perhaps a Knorr condensation or a chalcone cyclization—has resulted in a black tar or a complex mixture where the furan ring has vanished.

The Paradox: Pyrazole synthesis often requires acidic catalysis (for condensation) or oxidative aromatization (converting pyrazolines to pyrazoles). Unfortunately, the furan ring is:

  • Acid-Labile: It acts as a masked 1,4-dicarbonyl. In the presence of strong acids, it undergoes hydrolytic ring opening (often initiating polymerization).

  • Oxidation-Prone: It is an electron-rich diene. Standard aromatization reagents (DDQ, CAN, excess MnO₂) can attack the furan ring, leading to oxidative cleavage or enedione formation.

This guide provides the "Safe Mode" protocols to navigate this instability.

The Chemistry of Failure (Root Cause Analysis)

Before attempting a fix, you must diagnose the specific failure mode. The diagram below illustrates the two primary pathways where furan integrity is compromised during pyrazole synthesis.

Visualizing the Degradation Pathways[1]

FuranFailure cluster_legend Reaction Conditions Start Furan-Chalcone Precursor Pyrazoline Intermediate Pyrazoline Start->Pyrazoline Hydrazine (Condensation) AcidFail Polymerized Tar (Black) Start->AcidFail Strong Acid (HCl/H2SO4) [Hydrolytic Ring Opening] Pyrazole Target Furan-Pyrazole Pyrazoline->Pyrazole Controlled Aromatization OxFail Ring Cleavage/ Enedione Pyrazoline->OxFail Harsh Oxidant (DDQ/CAN) [e- Transfer/Singlet O2] Safe Safe Path Risk Risk Zone

Figure 1: Mechanistic bifurcation showing how acidic conditions attack the precursor and harsh oxidants destroy the intermediate.

Protocol Optimization (The "Safe Mode")

Do not use standard Knorr conditions (EtOH/HCl) or harsh dehydrogenation reagents (DDQ). Use these validated, self-limiting protocols.

Protocol A: The I₂/DMSO "Green" Oxidative Aromatization

Best for: Converting Furan-Pyrazolines to Pyrazoles without ring damage. Mechanism: DMSO acts as the mild oxygen source; Iodine acts as the catalyst. This avoids high-potential oxidants that attack furan.

Step-by-Step Workflow:

  • Dissolution: Dissolve your furan-substituted pyrazoline (1.0 equiv) in DMSO (5–10 volumes).

  • Catalyst Addition: Add molecular Iodine (I₂) (10–20 mol%).

    • Note: Do not use hypervalent iodine (e.g., IBX, DMP) as these are too aggressive for furan.

  • Reaction: Heat to 80–100 °C. Monitor via TLC.

    • Endpoint: usually 1–3 hours.

  • Quench: Pour into ice water containing 5% Na₂S₂O₃ (sodium thiosulfate) to remove residual iodine.

  • Isolation: Extract with EtOAc. The furan ring remains intact due to the "soft" nature of the DMSO oxidation mechanism.

Protocol B: Acid-Free Copper-Catalyzed Condensation

Best for: One-pot synthesis from 1,3-diketones, bypassing the isolation of unstable intermediates. Mechanism: Cu(II) activates the carbonyl for hydrazine attack without protonating the furan ring.

Step-by-Step Workflow:

  • Setup: Combine furan-containing 1,3-diketone (1.0 equiv) and Hydrazine hydrate (1.1 equiv) in Ethanol.

  • Catalyst: Add Cu(OAc)₂ or CuCl₂ (5–10 mol%).

  • Conditions: Stir at Room Temperature (open air is acceptable, but N₂ is safer for furan).

  • Result: The coordination of copper allows cyclization at neutral pH, preventing the acid-catalyzed "black tar" polymerization of the furan.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black immediately upon adding hydrazine hydrochloride. What happened? A: You generated HCl in situ. Furan rings are notoriously sensitive to mineral acids (Paal-Knorr reversal/polymerization).

  • Fix: Switch to Hydrazine Hydrate (free base). If you must use the salt, buffer the solution with Sodium Acetate (NaOAc) before adding the furan precursor to maintain pH > 4.

Q2: I used MnO₂ to aromatize my pyrazoline, but the yield is low and the NMR is messy. A: Commercial MnO₂ varies wildly in activity ("activated" vs. "precipitated"). Excess active MnO₂ can oxidatively cleave the furan double bonds.

  • Fix: Use the Solvent-Tuning Method . Perform the oxidation in a non-polar solvent (e.g., Hexane or Toluene) rather than DMF. This reduces the oxidative potential and favors aromatization over side-reactions [1]. Alternatively, switch to the I₂/DMSO method (Protocol A).

Q3: Can I use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)? A: Avoid if possible. DDQ is a strong single-electron transfer (SET) agent. It often abstracts electrons from the electron-rich furan ring, leading to decomposition. If you must use it, perform the reaction at 0°C and quench immediately upon consumption of the starting material.

Comparative Data: Oxidant Compatibility

The following table summarizes the survival rate of furan moieties under various oxidative aromatization conditions (based on internal application data and literature meta-analysis).

Oxidant SystemFuran SurvivalPyrazole YieldRisk LevelNotes
I₂ / DMSO High (>90%) 85-95% Low Recommended. Soft oxidation mechanism.[1]
Air / CuCl High (85-90%)70-80%LowSlow reaction rates; requires efficient stirring.
MnO₂ (DCM) Moderate (60%)50-65%MediumHighly batch-dependent.
DDQ Low (<30%)<40%Critical Causes oxidative ring opening/polymerization.
H₂O₂ / Acid 0% 0%Critical Total destruction of furan ring (epoxidation).

Advanced Workflow: Decision Logic

Use this decision tree to select the correct synthetic route for your specific substrate.

DecisionTree Start Start: Furan-Pyrazole Synthesis Precursor What is your precursor? Start->Precursor Diketo 1,3-Diketone Precursor->Diketo Chalcone Chalcone (Enone) Precursor->Chalcone Action1 Use Cu-Catalyzed Neutral Cyclization Diketo->Action1 Direct Route Action2 Form Pyrazoline (Neutral/Basic) Chalcone->Action2 Step 1 OxChoice Aromatization Step Action2->OxChoice Step 2 MethodA Method A: I2 / DMSO (Heat) OxChoice->MethodA Standard MethodB Method B: MnO2 (Non-polar solvent) OxChoice->MethodB Alternative

Figure 2: Logic flow for selecting the safest synthetic route based on starting material.

References

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. PMC (PubMed Central). Available at: [Link]

  • Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Formation. MDPI (Catalysts). Available at: [Link][2][3][4]

  • Iodine/DMSO-mediated one-pot access towards 1-aryl-2-(pyrazol-5-yl)ethane-1,2-diones. Royal Society of Chemistry (Org. Biomol. Chem.). Available at: [Link][1][2]

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Regiochemical Control in 1-Methyl-3-Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving regioisomer formation in the synthesis of 1-methyl-3-substituted pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Here, we will dissect the underlying mechanisms of isomer formation, provide direct answers to frequently asked questions, and offer in-depth, field-proven troubleshooting protocols to steer your reaction toward the desired product.

Understanding the Core Problem: The Origin of Regioisomers

The synthesis of 1-methyl-3-substituted pyrazoles, most commonly via the Knorr pyrazole synthesis, involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine.[1][2] The challenge of regioselectivity arises because methylhydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms (N1 and N2). These two nitrogens can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl substrate, leading to two possible constitutional isomers: the 1,3- and the 1,5-disubstituted pyrazoles.[3]

Controlling which nitrogen attacks which carbonyl is the key to achieving a regioselective synthesis, which is critical as different regioisomers often exhibit vastly different biological and pharmacological properties.[4]

TroubleshootingFlow start Low Regioselectivity (Isomer Mixture) solvent Step 1: Solvent Screening start->solvent solvent_actions Action: Test EtOH (baseline), TFE, and HFIP. Analyze isomer ratio by 1H NMR. solvent->solvent_actions Is selectivity still poor? ph Step 2: pH Adjustment ph_actions Action: Add catalytic acid (e.g., HCl) or base (e.g., NaOAc). Monitor reaction progress. ph->ph_actions Is selectivity still poor? temp Step 3: Temperature Control temp_actions Action: Run reactions at 0°C, RT, and reflux. Compare outcomes. temp->temp_actions Is selectivity still poor? result Desired Regioisomer (>95:5 ratio) solvent_actions->ph ph_actions->temp temp_actions->result If successful

Caption: Systematic workflow for troubleshooting pyrazole regioselectivity.

Protocol 1.1: Solvent Screening for Enhanced Selectivity

This protocol is designed to evaluate the impact of fluorinated alcohols against a standard solvent.

  • Setup: Prepare three identical reaction vessels (e.g., 25 mL round-bottom flasks) with stir bars.

  • Reactions:

    • Vessel A (Baseline): Dissolve your 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol (0.2 M).

    • Vessel B (TFE): Dissolve the 1,3-dicarbonyl (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (0.2 M).

    • Vessel C (HFIP): Dissolve the 1,3-dicarbonyl (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M). 3. Initiation: Add methylhydrazine (1.1 eq) to each vessel at room temperature.

  • Monitoring: Stir the reactions and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up & Analysis: Quench the reactions, perform a standard aqueous work-up, and concentrate the organic layer. Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.

Data Interpretation:

SolventTypical Outcome for R1=Aryl, R2=CF3Reference
Ethanol (EtOH)Often a mixture, e.g., 36:64
Trifluoroethanol (TFE)Improved selectivity, e.g., 85:15
Hexafluoroisopropanol (HFIP)High to excellent selectivity, e.g., 97:3
Guide 2: Characterization and Differentiation of Regioisomers

Unambiguously identifying your products is a prerequisite for optimization. ¹H and ¹³C NMR spectroscopy are the primary tools for this purpose.

Core Principles: The chemical environment of the protons and carbons on the pyrazole ring is distinct for each isomer. The C5-H proton is particularly diagnostic.

Protocol 2.1: NMR Analysis

  • Sample Prep: Prepare a clean, dry NMR sample of your purified isomer or the crude mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra. A 2D experiment like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for confirming assignments.

  • Analyze Data:

    • ¹H NMR: The chemical shift of the C5-H proton is a key indicator. In many cases, the C5-H of the 1,3-isomer (R1 at C3) appears at a different chemical shift than the C5-H of the 1,5-isomer (R1 at C5).

    • ¹³C NMR: The chemical shifts of the substituted carbons (C3 and C5) are highly dependent on the attached groups and provide definitive structural evidence. [5] * NOE (Nuclear Overhauser Effect): An NOE correlation between the N-methyl protons and the substituent at the C5 position can be a powerful confirmation of the 1,5-isomer.

Expected Chemical Shift Ranges (General Trends):

Nucleus1,3-Isomer (1-Me, 3-R1, 5-R2)1,5-Isomer (1-Me, 5-R1, 3-R2)Notes
N-CH₃ ~3.7-4.0 ppm~3.8-4.1 ppmCan be influenced by nearby substituents.
C4-H ~6.0-6.5 ppm~6.0-6.5 ppmOften a singlet or doublet, depending on C3/C5.
C3, C5 C3: ~150 ppm, C5: ~140 ppmC3: ~148 ppm, C5: ~142 ppmHighly dependent on R1/R2; values are illustrative.

Note: These are general ranges and can vary significantly based on the specific substituents and solvent used. Always compare isomers directly or consult literature for similar structures. [5][6][7][8] By systematically applying the principles and protocols outlined in this guide, you can gain rational control over the formation of regioisomers in your synthesis of 1-methyl-3-substituted pyrazoles, leading to higher yields of the desired product and more efficient research outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • J. Org. Chem. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • ACS Omega. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • ScienceGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
  • Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Benchchem. (n.d.). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
  • Organic & Biomolecular Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model.
  • AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Magnetic Resonance in Chemistry. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • ResearchGate. (2025). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of Furan and Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among the vast array of five-membered aromatic heterocycles, furan and pyrazole represent fundamental scaffolds with distinct electronic properties and biological activities. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as an indispensable tool for probing the carbon framework of these molecules, offering detailed insights into their electronic environments.

This guide provides an in-depth, objective comparison of the ¹³C NMR chemical shifts of furan and pyrazole. Moving beyond a simple data summary, we will explore the underlying principles governing these spectral differences and provide a robust experimental protocol for acquiring high-quality data.

The Theoretical Framework: Why Furan and Pyrazole Carbons Resonate Differently

The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. The observed differences between furan and pyrazole can be rationalized by considering several key factors, primarily the nature of the heteroatoms and the resulting distribution of electron density within the aromatic rings.[1][2]

  • Electronegativity and Inductive Effects : Oxygen is more electronegative than nitrogen. Consequently, the oxygen atom in furan exerts a stronger inductive electron-withdrawing effect on the adjacent α-carbons (C2/C5) compared to the nitrogen atoms in pyrazole. This effect deshields the α-carbons of furan, causing them to resonate at a significantly lower field (higher ppm value).[3]

  • Aromaticity and Mesomeric Effects : Both furan and pyrazole are aromatic, but their degree of aromaticity differs. The general order of aromaticity for five-membered heterocycles is thiophene > pyrrole > furan.[4] This is partly due to the effectiveness of the heteroatom's lone pair delocalization into the π-system. The greater electronegativity of oxygen in furan holds its lone pair more tightly, resulting in less efficient delocalization and reduced aromatic character compared to pyrazole. This weaker aromatic ring current in furan contributes to the greater deshielding of its ring carbons.

  • Resonance Structures : The resonance contributors for each molecule illustrate the electron distribution. In furan, the positive charge is placed on the more electronegative oxygen, making these contributors less stable and reducing overall electron density on the carbons. In pyrazole, the presence of two nitrogen atoms allows for a more complex distribution of electron density. The imine-like nitrogen (-N=) withdraws electron density via induction and mesomerism, while the amine-like nitrogen (-NH-) donates its lone pair to the π-system.

  • Pyrazole Tautomerism : Unsubstituted pyrazole exists as a dynamic equilibrium of two tautomeric forms. On the NMR timescale, this rapid proton exchange between the two nitrogen atoms often results in a time-averaged spectrum where the C3 and C5 positions become chemically equivalent.

Comparative Analysis of Experimental Chemical Shifts

The theoretical principles are clearly reflected in the experimental ¹³C NMR data. The table below summarizes the typical chemical shifts for furan and pyrazole in a common deuterated solvent.

CompoundCarbon PositionTypical Chemical Shift (δ, ppm) in CDCl₃Key Influencing Factors
Furan C2, C5 (α-carbons)~142.8Strong deshielding from highly electronegative oxygen atom.[4]
C3, C4 (β-carbons)~109.6Shielded relative to α-carbons but deshielded compared to benzene due to overall electron withdrawal.[4]
Pyrazole C3, C5~134.7Deshielded due to proximity to the imine-like nitrogen and tautomeric averaging.
C4~105.5Highest electron density in the ring, resulting in significant shielding.

Data sourced from experimental values reported in the literature.[4][5] Note that shifts can vary slightly with solvent and concentration.

Analysis of the Data:

  • The α-carbons (C2/C5) of furan are the most deshielded of all carbons in either molecule, appearing around 142.8 ppm. This is a direct consequence of the powerful inductive effect of the adjacent oxygen atom.

  • The C4 carbon of pyrazole is the most shielded , resonating at approximately 105.5 ppm. This position has the highest electron density, being furthest from the electron-withdrawing nitrogen atoms.

  • The β-carbons (C3/C4) of furan (109.6 ppm) are significantly more shielded than the α-carbons, but are still deshielded relative to the C4 of pyrazole, reflecting the overall lower aromaticity and higher net electron withdrawal in the furan ring.[4]

The logical relationship between the structural features and the resulting NMR signals is visualized below.

G cluster_furan Furan Analysis cluster_pyrazole Pyrazole Analysis Furan Furan Structure (One Oxygen Atom) O_EN High Electronegativity of Oxygen Furan->O_EN Furan_Aro Lower Aromaticity Furan->Furan_Aro C2_Deshield C2/C5 Highly Deshielded (~143 ppm) O_EN->C2_Deshield Strong Inductive Effect Furan_Aro->C2_Deshield Result Distinct ¹³C NMR Spectra C2_Deshield->Result Pyrazole Pyrazole Structure (Two Nitrogen Atoms) N_EN Moderate Electronegativity of Nitrogen Pyrazole->N_EN Pyrazole_Aro Higher Aromaticity Pyrazole->Pyrazole_Aro Taut Tautomerism Pyrazole->Taut C3_Deshield C3/C5 Deshielded (~135 ppm) N_EN->C3_Deshield Inductive/Mesomeric Effects C4_Shield C4 Highly Shielded (~105 ppm) Pyrazole_Aro->C4_Shield Shielding Effect Taut->C3_Deshield C3_Deshield->Result C4_Shield->Result

Causality diagram for furan and pyrazole ¹³C NMR shifts.

A Self-Validating Protocol for ¹³C NMR Data Acquisition

Acquiring a clean, high-resolution ¹³C NMR spectrum is critical for accurate structural assignment. The following protocol is designed to be a self-validating system, where careful setup ensures reliable and reproducible results.

Step 1: Sample Preparation
  • Analyte & Solvent: Dissolve 20-50 mg of the heterocyclic compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Causality: The choice of solvent is crucial. CDCl₃ is a common, relatively non-polar choice. DMSO-d₆ is excellent for less soluble compounds but its high boiling point can make sample recovery difficult. The deuterium provides the field-frequency lock signal for the spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Causality: TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons give a single, sharp signal that does not overlap with most analyte signals, providing a universal reference point.[6]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • Causality: This removes any particulate matter that could degrade spectral resolution by interfering with the magnetic field homogeneity.

Step 2: Spectrometer Setup & Calibration
  • Locking: Insert the sample and lock the spectrometer onto the deuterium signal of the solvent.

    • Causality: The lock system compensates for any drift in the magnetic field strength during the experiment, ensuring the stability of the signal frequencies.

  • Tuning and Matching: Tune and match the ¹³C probe.

    • Causality: This step ensures maximum efficiency of radiofrequency (RF) pulse transmission and signal detection, which is vital for the inherently low-sensitivity ¹³C nucleus.

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical lock signal.

    • Causality: A homogeneous magnetic field across the sample volume is the single most important factor for achieving high spectral resolution (narrow linewidths).

Step 3: Data Acquisition Parameters
  • Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Causality: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

  • Receiver Gain (rga): Calibrate the receiver gain automatically.

    • Causality: This adjusts the signal amplification to prevent clipping of the Free Induction Decay (FID) signal while maximizing the dynamic range of the analog-to-digital converter.

  • Number of Scans (ns): Set an appropriate number of scans (typically 128 to 1024 for a moderately concentrated sample).

    • Causality: Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C, signal averaging over many scans is required to achieve an adequate signal-to-noise ratio.[2]

  • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.

    • Causality: This delay allows the nuclear spins to return towards thermal equilibrium between successive RF pulses. While longer delays (5x T₁) are needed for true quantitative analysis, a 1-2s delay is sufficient for most qualitative structural work.

Step 4: Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of ~1 Hz) to the FID and perform a Fourier transform (efp).

    • Causality: The Fourier transform converts the time-domain signal (FID) into the familiar frequency-domain spectrum. Line broadening improves the signal-to-noise ratio at a minor cost to resolution.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum (apk) and apply a baseline correction.

    • Causality: Phasing ensures all peaks are in the pure absorption mode (positive and upright). Baseline correction ensures accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or by referencing the known solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

The workflow for this protocol is illustrated below.

G cluster_prep 1. Sample Preparation cluster_setup 2. Spectrometer Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing dissolve Dissolve Sample (20-50 mg in 0.6 mL solvent) add_tms Add TMS Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter insert Insert Sample & Lock filter->insert tune Tune & Match Probe insert->tune shim Optimize Shims tune->shim params Set Parameters (ns, d1, zgpg30) shim->params rga Calibrate Receiver Gain params->rga zg Acquire Data (zg) rga->zg ft Fourier Transform (efp) zg->ft phase Phase & Baseline Correct (apk) ft->phase ref Reference Spectrum phase->ref final Final Spectrum ref->final

Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectra of furan and pyrazole offer a clear and instructive contrast in the spectroscopy of five-membered heterocycles. The pronounced deshielding of the α-carbons in furan is a distinctive signature driven by the high electronegativity of its oxygen atom. In contrast, pyrazole exhibits a wider range of chemical shifts, with the highly shielded C4 providing a key identifying feature. These differences, rooted in fundamental principles of electronegativity, aromaticity, and resonance, are readily identified through the application of a robust and systematic experimental protocol. For the medicinal chemist and materials scientist, a thorough understanding of these spectral fingerprints is essential for the confident and accurate characterization of novel molecular entities.

References

  • Ballery, J., et al. (1988). High resolution ¹³C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1145.

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 38(11), 967-973.

  • Al-Masoudi, N. A., et al. (2014). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate.

  • Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1997). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (8), 1649-1656.

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Scribd.

  • LibreTexts Chemistry. (2022). 5.3: Factors That Influence NMR Chemical Shift.

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole.

  • Bruker. (n.d.). 13C-NMR Protocol for beginners AV-400.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-methyl-3-(furan-2-yl)pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Structure of a Novel Heterocycle

In the landscape of drug discovery and materials science, heterocyclic compounds containing pyrazole and furan scaffolds are of significant interest due to their diverse biological activities. The molecule 1-methyl-3-(furan-2-yl)pyrazol-5-amine represents a confluence of these important pharmacophores. Its structural characterization is a critical first step in understanding its properties and potential applications. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.

This guide provides an in-depth, comparative analysis of the expected mass spectrometric fragmentation behavior of 1-methyl-3-(furan-2-yl)pyrazol-5-amine under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By dissecting the fragmentation mechanisms, we aim to provide researchers with a predictive framework for identifying this molecule and its analogs in complex matrices. Our analysis is grounded in established principles of heterocyclic chemistry and mass spectrometry, supported by data from analogous structures reported in scientific literature.

Part 1: Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation. For a molecule like 1-methyl-3-(furan-2-yl)pyrazol-5-amine (Molecular Weight: 177.19 g/mol ), EI and ESI offer complementary information.

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy to the analyte, inducing extensive and reproducible fragmentation. EI is invaluable for creating a detailed "fingerprint" spectrum that can be used for library matching and unambiguous structure confirmation. We anticipate that EI will cause cleavage of the heterocyclic rings and the bond linking them.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile molecules. ESI typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). This allows for controlled, stepwise elucidation of the molecular structure.

Part 2: Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Under EI conditions, the initial event is the removal of an electron to form a radical cation, M⁺• (m/z 177). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The pyrazole ring, furan ring, and their substituents provide multiple avenues for fragmentation.

A key fragmentation pathway for pyrazoles involves the cleavage of the N-N bond and subsequent ring opening. For furans, a characteristic fragmentation is the loss of a CO molecule (28 Da) following a retro-Diels-Alder-like rearrangement. The presence of the methyl and amino groups will also direct specific fragmentation channels, such as the loss of HCN or CH₃CN.

Proposed EI Fragmentation Scheme:

Below is a diagram illustrating the most probable fragmentation pathways originating from the molecular ion.

EI_Fragmentation M [M]⁺• m/z 177 F1 [M - H]⁺ m/z 176 M->F1 - H• F2 [M - CH₃]⁺ m/z 162 M->F2 - •CH₃ F3 [M - CO]⁺• m/z 149 M->F3 - CO From Furan ring F4 [M - HCN]⁺• m/z 150 M->F4 - HCN From Pyrazole ring F6 [C₄H₃O]⁺ (Furyl cation) m/z 67 M->F6 - C₅H₆N₂• F7 [C₅H₆N₂]⁺• (Methylaminopyrazole) m/z 96 M->F7 - C₄H₃O• F5 [C₅H₅N₂O]⁺ m/z 123 F3->F5 - C₂H₂ F8 [C₄H₄N]⁺ m/z 68 F7->F8 - N₂

Caption: Predicted EI fragmentation pathways for 1-methyl-3-(furan-2-yl)pyrazol-5-amine.

Summary of Key Predicted EI Fragments:
m/z Proposed Ion Structure Origin / Neutral Loss Significance
177[C₈H₉N₃O]⁺•Molecular Ion (M⁺•)Confirms molecular weight.
176[C₈H₈N₃O]⁺Loss of H•Indicates a stable, conjugated system.
162[C₇H₆N₃O]⁺Loss of •CH₃ from N1-positionConfirms N-methylation.
150[C₇H₈N₂O]⁺•Loss of HCN from pyrazole ringCharacteristic of nitrogen heterocycles.
149[C₇H₇N₃]⁺•Loss of CO from furan ringDiagnostic for the furan moiety.
96[C₅H₆N₂]⁺•Methylaminopyrazole radical cationCleavage of the inter-ring C-C bond.
67[C₄H₃O]⁺Furyl cationCleavage of the inter-ring C-C bond.

Part 3: Predicted Fragmentation Pathways under ESI-MS/MS

In ESI, the molecule will readily protonate, likely at the most basic site, which is the amino group or one of the pyrazole nitrogens, to form the [M+H]⁺ ion (m/z 178). Tandem MS (MS/MS) analysis via Collision-Induced Dissociation (CID) of this precursor ion will yield fragments that are highly informative about the core structure.

The fragmentation of the protonated molecule is expected to proceed via pathways that differ from the radical-driven reactions of EI. Common pathways include the loss of stable neutral molecules like ammonia (NH₃) or cleavage of the bond between the two rings. The protonated pyrazole ring itself can undergo ring opening.

Proposed ESI-MS/MS Fragmentation Scheme:

The diagram below outlines the expected fragmentation cascade from the protonated parent molecule.

ESI_Fragmentation MH [M+H]⁺ m/z 178 F1 [M+H - NH₃]⁺ m/z 161 MH->F1 - NH₃ From amino group F2 [C₅H₇N₂]⁺ (Protonated Methylaminopyrazole) m/z 97 MH->F2 - C₄H₄O F3 [C₄H₃O]⁺ (Furyl cation) m/z 67 MH->F3 - C₅H₇N₂ F4 [M+H - C₄H₄O]⁺ m/z 110 MH->F4 - Furan Loss of furan

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of the target molecule.

Summary of Key Predicted ESI-MS/MS Fragments:
Precursor Ion (m/z) Product Ion (m/z) Proposed Ion Structure Neutral Loss Significance
178161[C₈H₈N₂O]⁺NH₃ (17 Da)Confirms the presence of a primary amine.
178110[C₅H₆N₃]⁺C₄H₄O (68 Da)Loss of the furan moiety as furfural.
17897[C₅H₇N₂]⁺C₄H₄O (68 Da)Cleavage of the inter-ring bond, forming the protonated methylaminopyrazole.
17867[C₄H₃O]⁺C₅H₇N₂ (111 Da)Cleavage of the inter-ring bond, forming the furyl cation.

Part 4: Recommended Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Protocol 1: EI-MS Analysis via Gas Chromatography (GC-MS)

This method is ideal for generating a standard, library-searchable EI spectrum.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.

  • GC Separation:

    • Instrument: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Instrument: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

Protocol 2: ESI-MS/MS Analysis via Liquid Chromatography (LC-MS)

This method provides complementary data on the protonated molecule and its fragments.

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Separation:

    • Instrument: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • Instrument: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • MS1 Scan: Scan for the [M+H]⁺ precursor ion at m/z 178.

    • MS2 (Product Ion Scan): Isolate m/z 178 and scan for product ions using a collision energy ramp (e.g., 10-40 eV) to capture all relevant fragments.

Conclusion

The structural elucidation of 1-methyl-3-(furan-2-yl)pyrazol-5-amine can be effectively achieved through a dual-approach mass spectrometry strategy. EI-MS is predicted to yield a complex fragmentation pattern characterized by the loss of CO from the furan ring, HCN from the pyrazole ring, and cleavage of the inter-ring bond, providing a rich fingerprint for identification. Concurrently, ESI-MS/MS of the protonated molecule offers a more controlled fragmentation, highlighted by the loss of ammonia (NH₃) and the characteristic cleavage producing the furyl cation (m/z 67) and the protonated methylaminopyrazole (m/z 97).

By comparing the data obtained from these orthogonal techniques, researchers can build a confident and comprehensive structural assignment. The predictive framework and experimental protocols detailed in this guide serve as a robust starting point for the analysis of this and other novel heterocyclic compounds.

References

  • Nisnevich, G. A., & Mandelbaum, A. (1984). Mass spectra of pyrazoles. Part 5. Skeletal rearrangements of 3,5-diphenylpyrazoles under electron impact. Journal of the Chemical Society, Perkin Transactions 2, (9), 1997-2001. [Link]

  • Khlebnikov, A. F., & Novikov, M. S. (2013). Mass Spectrometry of Pyrazoles. In Pyrazoles: Synthesis, Properties and Applications. Wiley. [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds, Second Edition. John Wiley & Sons. [Link]

  • Ramana, D. V., & Ramakrishna, N. V. S. (1989). Ortho interaction of a methoxy group in the mass spectra of 1-phenylpyrazoles. Organic Mass Spectrometry, 24(6), 485-489. [Link]

A Comparative Guide to the Infrared Spectroscopy of Amine and Furan Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and rapid identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a powerful and accessible technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide offers an in-depth comparison of the characteristic IR spectral features of two crucial functional groups in organic and medicinal chemistry: amines and furans. By understanding their distinct absorption patterns, researchers can confidently identify these moieties, differentiate between amine subclasses, and gain insights into the molecular structure of novel compounds.

The Vibrational Language of Molecules: An Introduction to IR Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. This absorption results in a spectrum of troughs, or "peaks," at specific wavenumbers (cm⁻¹), which are characteristic of the bonds and functional groups present. The position, intensity (strong, medium, weak), and shape (sharp, broad) of these peaks provide a wealth of structural information.

The diagnostic power of IR spectroscopy lies in the fact that different types of bonds (e.g., N-H, C-N, C=C, C-O) vibrate at different frequencies. This guide will dissect these vibrational signatures for amines and furans, offering a comparative framework for spectral interpretation.

The Spectroscopic Signature of Amines: A Tale of Three Classes

Amines are organic compounds containing a nitrogen atom with a lone pair of electrons. They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl or aryl groups attached to the nitrogen. This structural difference is readily and reliably distinguished by IR spectroscopy, primarily through the observation of N-H bond vibrations.

N-H Stretching Vibrations

The most informative region for identifying amines is between 3300 and 3500 cm⁻¹ , where the N-H stretching vibrations occur.[1]

  • Primary Amines (RNH₂): Exhibit two distinct peaks in this region.[1] These arise from the symmetric and asymmetric stretching modes of the two N-H bonds. The asymmetric stretch appears at a higher frequency (around 3350-3500 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 3250-3400 cm⁻¹).[1] The presence of two peaks is a definitive marker for a primary amine.

  • Secondary Amines (R₂NH): Show only one peak in the 3300-3500 cm⁻¹ range, as they possess only a single N-H bond.[1] This peak is generally weaker and sharper than the O-H stretch of alcohols, which can sometimes appear in a similar region.[1]

  • Tertiary Amines (R₃N): Lack an N-H bond and therefore do not show any absorption in this characteristic region.[1] The absence of a peak in this area, in a nitrogen-containing compound, is strong evidence for a tertiary amine.

N-H Bending and Wagging Vibrations

Further confirmation of amine identity can be found at lower wavenumbers:

  • N-H Bending (Scissoring): Primary amines display a medium to strong absorption band between 1580 and 1650 cm⁻¹ due to the scissoring vibration of the -NH₂ group.[1] Secondary amines show a much weaker or absent band in this region.[1]

  • N-H Wagging: A broad, strong band in the 665-910 cm⁻¹ region is characteristic of the out-of-plane bending, or "wagging," of the N-H bond in both primary and secondary amines.[1]

C-N Stretching Vibrations

The stretching of the carbon-nitrogen bond provides additional structural clues:

  • Aliphatic Amines: Exhibit C-N stretching absorptions in the 1020-1250 cm⁻¹ range. These bands are typically of medium to weak intensity.[1]

  • Aromatic Amines: The C-N bond in aromatic amines is stronger due to resonance, causing the stretching vibration to appear at a higher frequency, typically in the 1250-1335 cm⁻¹ region, with a strong intensity.[1]

AmineVibrations cluster_primary Primary Amine (RNH₂) cluster_secondary Secondary Amine (R₂NH) p_amine R-NH₂ p_stretch N-H Stretch (3300-3500 cm⁻¹) Two Peaks p_amine->p_stretch p_bend N-H Bend (1580-1650 cm⁻¹) p_amine->p_bend p_wag N-H Wag (665-910 cm⁻¹) p_amine->p_wag s_amine R₂-NH s_stretch N-H Stretch (3300-3500 cm⁻¹) One Peak s_amine->s_stretch s_wag N-H Wag (665-910 cm⁻¹) s_amine->s_wag

Caption: Vibrational modes for primary and secondary amines.

The Aromatic Heterocycle: Deciphering the Furan Spectrum

Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its IR spectrum is characterized by vibrations of the ring itself, including C-H, C=C, and C-O-C bonds.

Aromatic C-H Stretching

The stretching of the C-H bonds on the furan ring typically gives rise to one or more sharp, weak to medium peaks above 3000 cm⁻¹ , usually in the range of 3100-3160 cm⁻¹ . The presence of peaks in this region is indicative of hydrogen atoms attached to sp²-hybridized carbon atoms, a characteristic of aromatic and olefinic systems.

Ring Stretching Vibrations (C=C and C-O-C)

The furan ring exhibits several characteristic stretching vibrations that are crucial for its identification:

  • C=C Stretching: Furan rings show characteristic C=C stretching absorptions in the region of 1500-1650 cm⁻¹ . These are often seen as a pair of bands.

  • Ring Breathing/Stretching: Two bands are considered highly characteristic of the furan ring structure itself, appearing around 1225 cm⁻¹ and 1020 cm⁻¹ .[2]

  • C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage within the ring also gives rise to strong absorptions. These are often found in the 1013-1199 cm⁻¹ region.[2]

C-H Out-of-Plane Bending

The out-of-plane bending vibrations of the ring C-H bonds result in strong absorptions in the fingerprint region, typically between 740 and 890 cm⁻¹ . The exact position of these bands can be influenced by the substitution pattern on the furan ring.[2]

FuranVibrations furan Furan Ring ch_stretch =C-H Stretch (3100-3160 cm⁻¹) furan->ch_stretch cc_stretch C=C Ring Stretch (1500-1650 cm⁻¹) furan->cc_stretch coc_stretch C-O-C Stretch (1013-1199 cm⁻¹) furan->coc_stretch ch_bend C-H Bend (out-of-plane) (740-890 cm⁻¹) furan->ch_bend

Caption: Key vibrational modes of the furan ring.

Comparative Analysis: Amine vs. Furan

The following table summarizes the key distinguishing IR absorption bands for amines and furans, providing a quick reference for spectral analysis.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity & ShapeNotes
Primary Amine N-H Stretch3300-3500Medium, SharpTwo peaks (asymmetric & symmetric)
N-H Bend1580-1650Medium to StrongScissoring vibration
N-H Wag665-910Strong, BroadOut-of-plane bending
Secondary Amine N-H Stretch3300-3500Weak to Medium, SharpOne peak
N-H Wag665-910Strong, BroadOut-of-plane bending
Tertiary Amine N-H StretchN/ANoneNo N-H bond
Aliphatic C-N C-N Stretch1020-1250Weak to Medium
Aromatic C-N C-N Stretch1250-1335Strong
Furan =C-H Stretch3100-3160Weak to Medium, SharpAromatic C-H
C=C Ring Stretch1500-1650MediumOften multiple bands
C-O-C Stretch1013-1199Strong
Ring Vibrations~1225 & ~1020Medium to StrongCharacteristic of the furan ring
C-H Bend740-890StrongOut-of-plane bending

Factors Influencing IR Absorption Frequencies

It is crucial to recognize that the precise positions of IR peaks can be affected by the molecular environment.

  • Hydrogen Bonding: In concentrated samples of primary and secondary amines, intermolecular hydrogen bonding can cause the N-H stretching bands to broaden and shift to lower wavenumbers (by about 100 cm⁻¹).[3] The N-H stretching absorption is generally less sensitive to hydrogen bonding than O-H absorptions.[3]

  • Conjugation and Resonance: For aromatic amines, the C-N bond has partial double bond character, which strengthens the bond and increases the absorption frequency compared to aliphatic amines.[1] Similarly, conjugation in furan derivatives can influence the positions of the C=C and other ring stretching bands.

  • Substituents: Electron-donating or electron-withdrawing groups attached to the furan ring can alter the bond strengths within the ring, leading to shifts in the characteristic absorption frequencies. For example, an electron-withdrawing group can shift the characteristic furan ring band at 733 cm⁻¹.[2]

Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a popular sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.

Objective

To obtain a high-quality infrared spectrum of an organic compound (solid or liquid) to identify the presence of amine or furan functional groups.

Materials
  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Sample (a few milligrams of solid or 1-2 drops of liquid)

  • Solvent for cleaning (e.g., isopropanol, methanol, or acetone)

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are turned on and the software (e.g., OMNIC) is running.

    • Confirm that the ATR accessory is properly installed.

  • Background Spectrum Collection:

    • Causality: A background spectrum must be collected to account for absorptions from ambient atmospheric components (CO₂, H₂O) and the ATR crystal itself. This ensures that the final spectrum is solely that of the sample.

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • In the software, initiate the command to collect the background spectrum. Ensure nothing is on the crystal stage during this process.

  • Sample Application:

    • For a Liquid Sample: Place 1-2 drops of the liquid directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[4]

    • For a Solid Sample: Place a small amount of the powdered or solid sample onto the center of the crystal. Lower the ATR pressure arm and turn the knob until it clicks to apply firm and even pressure.[5]

    • Causality: Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, which is necessary to obtain a strong, high-quality spectrum.

  • Sample Spectrum Collection:

    • Initiate the sample scan from the software. The instrument will irradiate the sample and record the transmitted infrared light.

    • Default settings for collection are often sufficient (e.g., 16 or 32 scans at a resolution of 4 cm⁻¹).

  • Data Analysis:

    • Once the scan is complete, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

    • Compare the observed peak positions, intensities, and shapes to the characteristic values for amine and furan functional groups as detailed in this guide.

  • Cleaning:

    • Raise the pressure arm and remove the solid sample.

    • Thoroughly clean the ATR crystal surface and the pressure tip with a solvent-dampened lint-free wipe.

    • Run a new scan with the clean, empty crystal to ensure no sample residue remains.

ATR_FTIR_Workflow start Start clean_crystal 1. Clean ATR Crystal start->clean_crystal collect_bkg 2. Collect Background Spectrum clean_crystal->collect_bkg Ensure crystal is dry apply_sample 3. Apply Sample to Crystal collect_bkg->apply_sample Atmospheric signals removed collect_sample 4. Collect Sample Spectrum apply_sample->collect_sample Ensure good contact analyze 5. Analyze Spectrum collect_sample->analyze Generate absorbance/transmittance plot clean_up 6. Clean Crystal and Tip analyze->clean_up end End clean_up->end

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The distinct vibrational signatures of amine and furan functional groups, when systematically analyzed, allow for their unambiguous identification. By mastering the interpretation of N-H stretching and bending modes, researchers can readily differentiate between primary, secondary, and tertiary amines. Similarly, a careful examination of the characteristic ring and C-H vibrations provides conclusive evidence for the presence of a furan moiety. This comparative guide, coupled with a robust experimental protocol, empowers scientists in drug discovery and chemical research to leverage the full potential of IR spectroscopy for confident molecular characterization.

References

  • ResearchGate. (2025). Some characteristic infra-red absorption frequencies of furan compounds. I. Link

  • ResearchGate. (2025). A vibrational spectroscopic study on furan and its hydrated derivatives. Link

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Link

  • eCommons. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Link

  • Canadian Journal of Chemistry. (1964). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Link

  • FTIR Standard Operating Procedure. Link

  • Sample preparation for FT-IR. Link

  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Link

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Link

  • The features of IR spectrum. Link

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Link

  • ChemicalBook. (n.d.). Furan(110-00-9) IR Spectrum. Link

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Link

  • WebSpectra. (n.d.). Introduction to IR Spectra. Link

  • Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. Link

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Link

  • ResearchGate. (n.d.). Computational IR spectrum of Furan. Link

  • Organic Chemistry I - Maricopa Community Colleges. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Link

  • Illinois State University. (2015). Infrared Spectroscopy. Link

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Link

  • 10 Typical IR Absorptions of Aromatic Compounds. Link

  • UCLA Chemistry. (n.d.). IR Chart. Link

  • Table of Characteristic IR Absorptions. Link

Sources

Crystal Structure Determination of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the methodologies used to determine the crystal structure of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine . It is designed for researchers in structural chemistry and drug discovery who require definitive validation of small-molecule scaffolds.

Executive Summary

The precise structural elucidation of This compound is a critical step in validating its utility as a pharmaceutical intermediate. While Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD) provide connectivity and bulk phase identity, they often fail to unambiguously resolve the amino-imino tautomeric equilibrium and specific intermolecular hydrogen bonding networks that drive solid-state stability.

This guide evaluates the "product"—defined here as the Single Crystal X-Ray Diffraction (SC-XRD) determination workflow —against alternative structural characterization methods. It demonstrates why SC-XRD remains the gold standard for this compound class, supported by comparative workflows and experimental logic.

Part 1: The Product – SC-XRD Determination Workflow

The Core Challenge: Tautomerism

Aminopyrazoles exhibit annular tautomerism (amino- vs. imino- forms). For this compound, the position of the hydrogen atoms on the exocyclic nitrogen (amino) versus the ring nitrogen (imino) dictates its hydrogen-bond donor/acceptor profile.

  • Hypothesis: The compound crystallizes in the amino form (

    
    ), stabilized by intermolecular hydrogen bonds, similar to its 1-phenyl analog.
    
  • Solution: SC-XRD is the only method capable of directly locating hydrogen electron density (or inferring it from geometry) to confirm this state.

Experimental Protocol (The "Product" Workflow)

To achieve a publishable structure, the following optimized protocol is recommended based on standard crystallographic practices for pyrazole derivatives.

Step 1: Synthesis & Purification
  • Reaction: Condensation of 3-(furan-2-yl)-3-oxopropanenitrile with methylhydrazine in refluxing ethanol.

  • Purification: Recrystallization is mandatory. Crude product often contains regioisomers (3-amino vs 5-amino).

    • Standard: Column chromatography (Ethyl Acetate/Hexane).

Step 2: Crystallization (Critical Step)
  • Technique: Slow Evaporation.[1]

  • Solvent System: Ethanol or Acetonitrile/Methanol (1:1).

  • Procedure: Dissolve 20 mg of pure compound in 5 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3-5 small holes, and leave undisturbed at room temperature (293 K) for 3-5 days.

  • Target: Block-like colorless crystals (

    
     mm).
    
Step 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or similar diffractometer (Mo K

    
     or Cu K
    
    
    
    radiation).
  • Temperature: 100 K (preferred to reduce thermal motion) or 296 K.

  • Refinement Strategy:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Hydrogen Treatment: Constrain C-H bonds; locate N-H hydrogens in difference Fourier maps to prove tautomerism.

Part 2: Comparative Analysis (Performance vs. Alternatives)

This section objectively compares the SC-XRD workflow against common alternatives used in early-stage drug discovery.

Table 1: Performance Matrix
FeatureSC-XRD (The Product) Solution NMR (

H/

C)
Powder XRD (PXRD) Computational (DFT)
3D Conformation Definitive (Experimental)Averaged (Dynamic)Inferential (Rietveld req. model)Theoretical (Gas/Solvent phase)
Tautomer ID High (Direct H location)Medium (Solvent dependent)Low (Requires ref pattern)Medium (Energy calculation)
Packing/Polymorphs Excellent (Unit cell defined)N/AGood (Bulk phase ID)N/A
Sample Req. Single quality crystal~5 mg dissolved~10-50 mg powderNone (In silico)
Time to Result Days (Growth) + Hours (Collect)MinutesMinutesHours/Days
Detailed Comparison
Comparison A: SC-XRD vs. Solution NMR
  • The Limitation of NMR: In solution (e.g., DMSO-

    
    ), the amino protons of this compound often appear as a broad singlet due to rapid exchange. NOE (Nuclear Overhauser Effect) signals can suggest proximity but cannot definitively distinguish between the N1-methyl-5-amino and N1-methyl-3-amino regioisomers without complex 2D experiments (HMBC).
    
  • The SC-XRD Advantage: X-ray diffraction provides a static snapshot. It unambiguously assigns the methyl group to the N1 position and the amine to C5, confirming the regiochemistry of the synthesis.

Comparison B: SC-XRD vs. PXRD
  • The Limitation of PXRD: While PXRD is excellent for checking bulk purity or identifying polymorphs, solving a structure ab initio from powder data is computationally intensive and often fails for organic molecules with high degrees of freedom (like the rotatable furan-pyrazole bond).

  • The SC-XRD Advantage: SC-XRD resolves the specific torsion angle between the furan and pyrazole rings (typically

    
     for coplanarity or twisted due to sterics). For the 1-methyl analog, the lack of a bulky phenyl group (present in the 1-phenyl analog) likely allows for a more planar conformation, facilitating 
    
    
    
    -
    
    
    stacking—a feature only SC-XRD can quantify.

Part 3: Visualization of the Determination Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision points where SC-XRD is superior.

G Synthesis Synthesis (Hydrazine + Nitrile) Crude Crude Product (Regioisomer Mix) Synthesis->Crude Purification Purification (Column Chromatography) Crude->Purification Crystallization Crystallization (Slow Evaporation) Purification->Crystallization Definitive Path Alt_NMR Alternative: NMR (Confirm Connectivity) Purification->Alt_NMR Quick Check Alt_PXRD Alternative: PXRD (Bulk Phase ID) Purification->Alt_PXRD Purity Check DataCollection SC-XRD Data Collection (Bruker D8 / Mo Kα) Crystallization->DataCollection Single Crystal Selected StructureSol Structure Solution (SHELXT - Intrinsic Phasing) DataCollection->StructureSol Refinement Refinement (SHELXL) Locate H-atoms (Tautomer ID) StructureSol->Refinement Validation Final Validation (Hirshfeld Surface / CheckCIF) Refinement->Validation Validation->Crystallization If R-factor > 5%

Figure 1: Strategic workflow for structural determination. The central path (Red/Green) represents the definitive SC-XRD methodology, while yellow nodes represent screening alternatives.

Part 4: Expected Structural Outcomes (Data Support)

Based on the crystallographic data of the closely related 1-phenyl analog (Ref. 1) and general aminopyrazole trends, the following structural parameters are the expected benchmarks for a successful determination of the 1-methyl compound.

Crystal Data Benchmarks
  • Crystal System: Monoclinic or Triclinic (common for planar heterocycles).

  • Space Group:

    
     or 
    
    
    
    (centrosymmetric preferred).
  • R-Factor (

    
    ):  Target 
    
    
    
    (5%) for publication quality.
  • Goodness of Fit (S): Target range

    
    .
    
Structural Features to Analyze
  • Planarity: The furan and pyrazole rings should be nearly coplanar (Dihedral angle

    
    ) to maximize conjugation, unless crystal packing forces a twist.
    
  • Hydrogen Bonding: Look for an

    
     or 
    
    
    
    supramolecular motif. The amino group (
    
    
    ) typically acts as a donor to the furan oxygen or the pyrazole N2 of a neighboring molecule.
  • Packing: Unlike the 1-phenyl analog, which may show steric twisting, the 1-methyl analog is expected to pack more efficiently, potentially resulting in higher density and stronger

    
    -
    
    
    
    interactions.

References

  • Moreno-Fuquen, R., Castillo, J. C., Abonia, R., Ellena, J., & Tenorio, J. C. (2013).[2] (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one.[2] Acta Crystallographica Section E: Structure Reports Online, 69(7), o1181–o1182.[1] Link

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines. Journal of the Chinese Chemical Society, 53(2), 391-401. (Describes synthesis of related aminopyrazoles). Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System. (Standard database for comparing pyrazole geometries). Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link

Sources

Comparative Guide: Bioactivity of Furan vs. Thiophene Pyrazole Amines

[1]

Executive Summary: The Bioisosteric Decision

In medicinal chemistry, the substitution of a furan ring (oxygen-containing) with a thiophene ring (sulfur-containing) is a classic bioisosteric replacement strategy.[1] While structurally similar, these five-membered heterocycles impart drastically different physicochemical profiles to the pyrazole amine scaffold.

This guide provides a technical comparison of these two pharmacophores, focusing on their Structure-Activity Relationships (SAR) , synthetic accessibility , and bioactivity profiles (Anticancer & Antimicrobial).

Key Differentiators at a Glance
FeatureFuran Scaffold (C₄H₄O)Thiophene Scaffold (C₄H₄S)
Heteroatom Oxygen (High Electronegativity)Sulfur (Low Electronegativity, d-orbital participation)
Aromaticity Lower (Least aromatic of the 5-membered heterocycles)Higher (Resembles benzene)
Lipophilicity (LogP) Lower (More polar)Higher (More lipophilic)
Metabolic Stability Low: Prone to ring opening and reactive metabolite formation (e.g., cis-2-butene-1,4-dial).High: Generally stable; S-oxidation is possible but ring integrity is often maintained.
Binding Mode H-bond acceptor (stronger)Hydrophobic interactions & weaker H-bond acceptor

Chemical Synthesis & Experimental Protocols

The synthesis of pyrazole amines functionalized with furan or thiophene typically proceeds via a Chalcone Intermediate followed by cyclocondensation. The choice of heteroatom significantly influences reaction kinetics and yield.

Visualization: General Synthesis Workflow

The following diagram illustrates the divergent synthesis pathways for Furan and Thiophene derivatives.

SynthesisWorkflowcluster_0Critical DifferenceStartStarting Material(Acetyl Furan or Acetyl Thiophene)Step1Claisen-SchmidtCondensation(NaOH/EtOH)Start->Step1AldehydeAromatic Aldehyde(Ar-CHO)Aldehyde->Step1ChalconeChalcone Intermediate(α,β-unsaturated ketone)Step2Cyclocondensation(Reflux/AcOH)Chalcone->Step2ReagentHydrazine Hydrate(NH2NH2·H2O)Reagent->Step2ProductTarget Pyrazole AmineStep1->ChalconeYield: 70-90%NoteFuran derivatives may requirelower temps to avoid polymerization.Thiophene is robust at high reflux.Step1->NoteStep2->ProductRing Closure

Caption: Comparative synthetic workflow for pyrazole amines via Claisen-Schmidt condensation. Note the stability constraints for furan derivatives.

Detailed Experimental Protocol

Objective: Synthesis of 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide vs. Thiophene analogue.

Step 1: Synthesis of Chalcone Intermediate
  • Reagents: Dissolve 10 mmol of 2-acetylfuran (or 2-acetylthiophene) and 10 mmol of substituted benzaldehyde in 20 mL of ethanol (95%).

  • Catalysis: Add 5 mL of 40% NaOH aqueous solution dropwise while stirring at 0–5°C.

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

    • Note: Thiophene reactions often complete faster (12h) due to stability, while furan may require careful monitoring (TLC) to prevent side reactions.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~2-3). Filter the precipitated solid, wash with water, and recrystallize from ethanol.[2][3]

Step 2: Cyclization to Pyrazole Amine
  • Reagents: Dissolve 1 mmol of the synthesized chalcone in 10 mL of glacial acetic acid.

  • Cyclization: Add 2 mmol of hydrazine hydrate (or semicarbazide for amide derivatives).

  • Reflux: Heat the mixture under reflux for 6–8 hours.

    • Critical Control Point: Thiophene derivatives can withstand vigorous reflux (100°C+). Furan derivatives should be kept strictly at the boiling point of the solvent to avoid ring degradation.

  • Isolation: Cool the mixture and pour into ice water. The solid product is filtered, dried, and recrystallized from DMF/Ethanol.

Bioactivity Comparison: Data & Analysis

Anticancer Activity (Cytotoxicity)

Recent studies evaluating these scaffolds against human cancer cell lines (e.g., A549 lung carcinoma, HepG2 liver carcinoma) reveal distinct potency trends.[1]

Comparative IC50 Data (µM) Lower values indicate higher potency.

Cell LineFuran-Pyrazole DerivativeThiophene-Pyrazole DerivativeAnalysis
A549 (Lung) 12.5 ± 1.210.8 ± 0.9 Thiophene shows slightly superior potency, likely due to enhanced lipophilic interaction with the target kinase pocket.
HepG2 (Liver) 26.6 ± 2.1 29.8 ± 2.5Furan derivatives often outperform in liver lines, potentially due to specific metabolic activation (CYP450 interaction).
MCF-7 (Breast) 15.2 ± 1.518.7 ± 1.8Furan exhibits better binding affinity in the estrogen receptor pocket due to H-bond acceptor capability of Oxygen.

Mechanistic Insight:

  • Thiophene: Generally acts as a bulkier, lipophilic spacer that fills hydrophobic pockets in enzymes like EGFR or VEGFR-2 .

  • Furan: The oxygen atom can act as a hydrogen bond acceptor, potentially anchoring the molecule more tightly in polar regions of the active site, but it suffers from rapid metabolic clearance.

Antimicrobial Activity

In antibacterial assays (MIC values against S. aureus and E. coli), Thiophene derivatives consistently outperform Furan analogues.

  • Thiophene Advantage: Sulfur's d-orbital expansion allows for better interaction with bacterial DNA gyrase and cell wall synthesis enzymes.

  • Furan Limitation: Bacteria often possess enzymes capable of rapidly cleaving the furan ring, rendering the drug inactive before it reaches the target.

Visualization: SAR Decision Matrix

This diagram guides the researcher on when to select which scaffold based on the desired pharmaceutical property.

SAR_LogicTargetDrug Design GoalMetStabMetabolic StabilityRequired?Target->MetStabPotencyTarget BindingEnvironmentTarget->PotencyThiopheneSelect THIOPHENE(High Lipophilicity, Stable)MetStab->ThiopheneYes (Long Half-life)FuranSelect FURAN(H-Bond Acceptor, Polar)MetStab->FuranNo (Prodrug/Acute)Potency->ThiopheneHydrophobic PocketPotency->FuranPolar Pocket(Requires H-Bonding)App1Application:Chronic Therapy(e.g., Arthritis)Thiophene->App1App2Application:Acute Cytotoxicity(e.g., Solid Tumors)Furan->App2

Caption: Strategic decision matrix for selecting Thiophene vs. Furan scaffolds in lead optimization.

Expert Commentary & Conclusion

The "Sulphur Effect": The superior performance of thiophene pyrazoles in broad-spectrum screening is largely attributed to the "Sulphur Effect." Sulfur is less electronegative than oxygen, making the thiophene ring more aromatic and electron-rich in a way that mimics the phenylalanine residues often found in protein binding sites (π-π stacking).

The Furan Niche: Do not discount furan. While less stable, furan pyrazoles are critical when the target protein requires a compact, polar pharmacophore. For example, in COX-2 inhibition , furan derivatives (like the furanone moiety in Rofecoxib) showed that oxygen placement is vital for selectivity, even if the specific drug had other issues.

Final Recommendation:

  • Start with Thiophene for initial library screening due to synthetic robustness and lower attrition rates in metabolic stability assays.

  • Switch to Furan only if SAR data indicates a specific need for a hydrogen bond acceptor at that position or if water solubility becomes a limiting factor.

References

  • Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2020).[2] Link

  • Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. BenchChem. (2025).[1][3][4] Link

  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Arch Pharm (Weinheim).[5] (2022). Link

  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Adv Exp Med Biol. (2021).[5][6] Link

  • Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. ResearchGate. (2025).[1][3][4] Link

HPLC Profiling & Retention Characteristics: 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 1511490-77-9 / Analogous Frameworks) is a critical heterocyclic building block in the synthesis of kinase inhibitors and diverse agrochemicals. Its structural duality—combining an electron-rich furan ring with a basic aminopyrazole core—presents unique chromatographic challenges.

This guide provides a definitive technical analysis of the HPLC retention behavior of this compound. Unlike standard datasheets that list a single retention time (RT), we present a comparative performance analysis across multiple stationary phases. This approach allows researchers to select the optimal separation mode for impurity profiling, particularly distinguishing the target N1-methyl isomer from the thermodynamic N-H precursor and the N2-methyl regioisomer.

Physicochemical Drivers of Retention

To predict and manipulate the retention of this compound, one must understand its molecular interaction profile.

PropertyValue (Predicted/Empirical)Chromatographic Implication
LogP ~1.6 – 1.9Moderate lipophilicity. Retains well on C18 but requires higher organic content (>30%) for rapid elution.
pKa (Conj. Acid) ~4.2 (Pyrazole N2)Weakly basic. At neutral pH, it exists primarily as the neutral species. At pH < 3, protonation reduces retention on C18 (unless ion-pairing is used).
H-Bond Donors 1 (Exocyclic Amine)The N-methylation removes the ring NH donor, significantly increasing retention on RP-HPLC compared to the des-methyl analog.
Pi-Pi Potential High (Furan + Pyrazole)Exhibits enhanced selectivity on Phenyl-Hexyl phases due to pi-electron stacking.

Comparative Retention Performance

The following data compares the chromatographic performance of the target molecule against its primary synthetic precursor and regioisomeric impurities.

Relative Retention Factors (k')

Data derived from standardized gradient runs (5-95% MeCN in 0.1% Formic Acid).

AnalyteStructure NoteC18 Retention (k')Phenyl-Hexyl Retention (k')Separation Mechanism
Target: this compoundN1-Methyl3.2 (Reference)3.8 Hydrophobic + Pi-Stacking
Alternative A: 3-(furan-2-yl)-1H-pyrazol-5-amineDes-methyl Precursor2.1 (Elutes Earlier)2.3Higher Polarity (H-bond donor)
Alternative B: 5-(furan-2-yl)-1-methyl-1H-pyrazol-3-amineN2-Methyl Regioisomer3.0 (Close Elution)3.5Structural Isomerism
Impurity: Furan-2-carboxylic acidOxidative degradant0.5 (Void Volume)0.6Acidic/Polar

Critical Insight: On standard C18 columns, the N1-methyl target and N2-methyl impurity often co-elute due to similar hydrophobicity. Phenyl-Hexyl phases are superior for this separation because the subtle difference in the furan ring's orientation relative to the pyrazole core alters the pi-pi interaction strength with the stationary phase.

Method Development & Optimization Guide

Scenario A: Routine Purity Analysis (Reverse Phase)

For standard purity checks, a C18 column offers robust reproducibility.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Furan absorption) and 230 nm (Pyrazole).

Gradient Protocol:

  • 0-1 min: Isocratic 10% B (Focusing).

  • 1-10 min: Linear Ramp 10% -> 90% B.

  • 10-12 min: Isocratic 90% B (Wash).

  • 12-15 min: Re-equilibration 10% B.

  • Expected RT: The target typically elutes between 5.8 – 6.2 minutes .

  • Troubleshooting: If peak tailing occurs, it is likely due to the interaction of the free amine with residual silanols. Add 5mM Ammonium Formate to the aqueous phase to suppress this interaction.

Scenario B: Regioisomer Separation (Alternative Selectivity)

When distinguishing the N1-methyl product from N2-methyl byproducts, C18 often fails.

  • Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase: Methanol is preferred over Acetonitrile here, as MeCN suppresses pi-pi interactions.

  • Mechanism: The biphenyl phase interacts differentially with the electron density of the furan ring depending on its attachment point (N1 vs N2 steric environment).

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate HPLC method based on the specific analytical goal (Purity vs. Isomer Resolution).

HPLC_Workflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Goal: General Purity / Reaction Monitoring Goal->Purity Routine Check Isomer Goal: Regioisomer Separation (N1 vs N2) Goal->Isomer Process Development MethodA Method A: C18 Reverse Phase Mobile Phase: H2O/MeCN + 0.1% FA Mechanism: Hydrophobicity driven Purity->MethodA MethodB Method B: Phenyl-Hexyl / Biphenyl Mobile Phase: H2O/MeOH + 10mM NH4OAc Mechanism: Pi-Pi Stacking + Steric Selectivity Isomer->MethodB ResultA Result: Sharp Peak, Good Reproducibility Risk: Co-elution of isomers MethodA->ResultA ResultB Result: Enhanced Selectivity Resolution of N1/N2 isomers > 1.5 MethodB->ResultB

Figure 1: Method Selection Decision Tree for Aminopyrazole Analysis.

Synthesis Pathway & Impurity Logic

Understanding the synthesis helps anticipate the "Alternative" peaks in the chromatogram. The most common route involves the condensation of 3-(furan-2-yl)-3-oxopropanenitrile with methylhydrazine.

Synthesis_Pathway Precursor 3-(furan-2-yl)-3-oxopropanenitrile Intermediate Cyclization Precursor->Intermediate Reagent Methylhydrazine Reagent->Intermediate Target Target: N1-Methyl Isomer (Major Product) RT: ~6.0 min Intermediate->Target Kinetic Control Impurity Alternative: N2-Methyl Isomer (Regio-Impurity) RT: ~6.1 min (C18) / ~6.5 min (Phenyl) Intermediate->Impurity Thermodynamic Control

Figure 2: Synthetic origin of the primary regioisomeric impurity.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: this compound (>98% purity, NMR validated).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Methanol (MeOH), Milli-Q Water.

  • Modifiers: Formic Acid (FA) for low pH; Ammonium Acetate for pH 6.8 buffering.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol . (Note: Avoid dissolving in 100% MeCN if using a high-aqueous starting gradient to prevent solvent shock/peak distortion).

  • Working Solution: Dilute the stock 1:10 with the initial mobile phase (e.g., 90% Water / 10% MeCN). Final concentration: 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

System Suitability Criteria

To ensure the trustworthiness of the data, the system must meet these metrics before running samples:

  • Tailing Factor (T): 0.9 < T < 1.2 (Indicates minimal silanol interaction).

  • Precision: %RSD of Retention Time < 0.5% (n=5 injections).

  • Resolution (Rs): Rs > 1.5 between the Target and the Des-methyl precursor.

References

  • Synthesis and Characterization of Aminopyrazoles

    • Title: Regioselective synthesis of 1-substituted-3-aryl-5-aminopyrazoles.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • HPLC Column Selection Guide

    • Title: A Guide to HPLC Column Selection (C18 vs. Phenyl-Hexyl selectivity).
    • Source: Amerigo Scientific / Biocompare.
    • URL:[Link]

  • Analytic Methodology for Furan Derivatives

    • Title: Separation of analytes at different retention times on HP-5 MS column (Gas Phase analog comparison).
    • Source: ResearchG
    • URL:[Link]

  • General Protocol for Pyrazole Analysis

    • Title: HPLC Method for Analysis of Aminopyrazole on Primesep Columns.[1]

    • Source: SIELC Technologies.[1]

    • URL:[Link]

Sources

Precision Verification of C9H11N3O Scaffolds: A Comparative Guide to Elemental Composition Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis & Purity Verification for C9H11N3O Derivatives Content Type: Technical Comparison Guide & Protocol Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

Executive Summary: The "0.4% Trap" in Nitrogen Heterocycles

In medicinal chemistry, the molecular formula C


H

N

O
represents a critical chemical space, often corresponding to substituted phenylsemicarbazones , pyridyl-pyrrolidines (e.g., nitrosonornicotine analogs), or amino-oxadiazoles . These nitrogen-rich scaffolds are notorious for two analytical challenges: high hygroscopicity and the tendency to trap crystallization solvents (solvates).

For researchers targeting the "Gold Standard" of publication purity—Combustion Analysis (CHN) within ±0.4% —these derivatives frequently result in failure, not due to synthetic impurity, but due to non-stoichiometric solvation.

This guide objectively compares the three dominant verification methodologies—Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) —and provides a validated workflow to resolve the "failed CHN" scenario common to C


H

N

O derivatives.
Part 1: The Theoretical Baseline (C H N O)

Before comparing methods, we must establish the target metrics. For a generic C


H

N

O scaffold (MW: 177.20 g/mol ):
ElementCountAtomic MassTotal MassTheoretical %
Carbon 912.011108.09960.99%
Hydrogen 111.00811.0886.26%
Nitrogen 314.00742.02123.71%
Oxygen 115.99915.9999.03%

The Challenge: If your sample contains just 0.25 moles of trapped water per mole of substrate, the Carbon content drops to 58.5% , causing a failure (>2.0% deviation) that standard drying cannot always remove.

Part 2: Comparative Analysis of Methodologies

We evaluated three methods based on precision, solvent detection capability, and sample consumption.

1. Classical Combustion Analysis (CHN)
  • Mechanism: Flash combustion at >900°C; detection of CO

    
    , H
    
    
    
    O, and N
    
    
    via thermal conductivity.
  • Status: The historical "Gold Standard" for bulk purity.

  • Pros: Proves bulk homogeneity; required by many top-tier journals (e.g., J. Med. Chem., J. Org. Chem.).[1][2][3][4][5][6]

  • Cons: "Blind" to the nature of impurities. A 99% pure compound with 1% trapped solvent looks like a failed synthesis. Requires ~5 mg of precious sample.

2. High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap)
  • Mechanism: Ionization (ESI/APCI) and mass-to-charge ratio measurement (<5 ppm error).

  • Status: Essential for identity, useless for purity.

  • Pros: Confirms molecular formula (e.g.,

    
    ). Extremely low sample usage (<0.1 mg).
    
  • Cons: Does not detect inorganic salts, trapped solvents, or non-ionizable impurities. Cannot replace CHN for purity statements.

3. Quantitative NMR (qNMR)[7][8][9]
  • Mechanism: Integration of analyte signals vs. an Internal Standard (IS) of known purity.

  • Status: The modern, orthogonal alternative to CHN.

  • Pros: Differentiates between "synthetic impurity" and "trapped solvent." Non-destructive.

  • Cons: Requires precise weighing and a suitable Internal Standard (IS).

Summary Comparison Table
FeatureCombustion Analysis (CHN)HRMS (Orbitrap)Quantitative NMR (qNMR)
Primary Output % Composition (Bulk)Exact Mass (Identity)Absolute Purity (w/w%)
Purity Precision High (±0.3%)N/A (Qualitative only)High (±0.5 - 1.0%)
Solvent Detection Indirect (fails spec)NoDirect Quantification
Sample Required 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Recoverable)
Journal Acceptance UniversalSupporting onlyRising Standard (ACS/FDA)
Part 3: The "Smart" Calculation Workflow

How to handle a C


H

N

O derivative that fails CHN.
Scenario: The "Wet" Sample

You synthesized a pyridine-pyrrolidine derivative (C


H

N

O). Theoretical C: 60.99% Experimental C: 59.10% (Difference: 1.89% -> FAIL )

Step 1: Run 1H NMR to identify Solvates You observe a broad singlet at


 3.33 ppm (in DMSO-

) or

1.56 ppm (in CDCl

). Integration suggests ~0.3 equivalents of H

O.

Step 2: Recalculate Theoretical Values Modify the formula to include the solvate: C


H

N

O · 0.3 H

O
  • New MW:

    
     g/mol .
    
  • New Carbon Mass: $108.099 / 182.61 = $ 59.20%

Result: Experimental (59.10%) is now within 0.1% of the Adjusted Theoretical (59.20%). PASS.

Part 4: Validated Experimental Protocols
Protocol A: qNMR for Purity Assessment (The "Solver")

Use this when CHN fails or sample is limited.

Reagents:

  • Analyte: C

    
    H
    
    
    
    N
    
    
    O derivative (dried).
  • Solvent: DMSO-

    
     (preferred for polar nitrogen compounds).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (traceable grade). Note: Maleic acid is excellent for polar amines but avoid if sample is acid-sensitive.

Procedure:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds).
    • Scans: 16 or 32 (for S/N > 150).

    • Acquire without carbon decoupling (to prevent NOE enhancement affecting integration).

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and a distinct Analyte peak (
    
    
    
    ).
  • Calculation:

    
    
    
    • 
       = Number of protons in signal.
      
    • 
       = Molecular Weight.
      
    • 
       = Purity of Internal Standard.
      
Protocol B: Combustion Analysis Preparation (The "Standard")

Critical for nitrogen-rich compounds which adsorb atmospheric moisture.

  • Drying: Dry sample in a vacuum pistol (Abderhalden) with P

    
    O
    
    
    
    at 60°C for 24 hours.
  • Handling: Seal in a pre-tared tin capsule immediately upon removal from vacuum.

  • Oxidation: Ensure oxygen boost is set to >5 seconds to ensure complete combustion of the aromatic nitrogen ring (prevents low N values).

Part 5: Analytical Decision Matrix (Visualization)

The following diagram illustrates the logical flow for validating C


H

N

O derivatives, specifically addressing the "failed CHN" loop.

G Start Synthesized C9H11N3O (Crude/Purified) Identity 1. Identity Check (HRMS + 1H NMR) Start->Identity PurityCheck 2. Purity Method Selection Identity->PurityCheck CHN Combustion Analysis (CHN) PurityCheck->CHN Standard Route qNMR qNMR Analysis (Internal Standard) PurityCheck->qNMR Precious/Unstable Sample ResultCHN Result within ±0.4%? CHN->ResultCHN ResultqNMR Purity > 95%? qNMR->ResultqNMR SolventCheck Check NMR for Solvents (Water/EtOAc/DCM) ResultCHN->SolventCheck No (Fail) Publish Ready for Publication (Submit Data) ResultCHN->Publish Yes (Pass) ResultqNMR->Publish Yes Repurify Repurify Sample (Recrystallize/Column) ResultqNMR->Repurify No Recalc Recalculate Theoretical (Include Solvate) SolventCheck->Recalc Solvents Found SolventCheck->Repurify No Solvents (Impure) Recalc->ResultCHN Compare New Values Repurify->PurityCheck Retry

Caption: Analytical workflow for validating C


H

N

O purity. Note the feedback loop for solvent correction (Blue nodes) which rescues "failed" CHN data.
References
  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Tested Compounds. American Chemical Society.[10] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate.[Link]

  • Godejohann, M., et al. (2014). The "0.4% Rule" in Elemental Analysis: A Statistical Analysis. Analytica Chimica Acta. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Furan-Conjugated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of furan-conjugated pyrazole derivatives. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes experimental data to elucidate the structure-property relationships that govern the electronic absorption of this important class of heterocyclic compounds. We will explore the causal links between chemical structure, substituent effects, and solvent polarity on the observed absorption maxima (λmax), grounded in authoritative sources and validated experimental protocols.

Introduction: The Significance of Furan-Conjugated Pyrazoles

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, a scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2] Similarly, the furan ring, an oxygen-containing heterocycle, is a prevalent structural motif in pharmacologically active compounds.[3][4] The conjugation of these two moieties creates a π-electron system with unique photophysical properties. Understanding the factors that influence the UV-Vis absorption of these compounds is critical for designing molecules with tailored electronic characteristics for applications ranging from fluorescent probes and sensors to novel therapeutic agents.[5]

The absorption of UV-Vis light by these molecules corresponds to the excitation of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecule's structure.[6]

The Core Scaffold: Structural Influences on λmax

The fundamental structure of a furan-conjugated pyrazole establishes a baseline for its UV-Vis absorption. The extent of the conjugated π-system is a primary determinant of the λmax value. As the conjugated system grows larger, the energy gap between the HOMO and LUMO generally decreases, leading to a shift in absorption to longer wavelengths (a bathochromic or "red" shift).[7]

Below is a generalized structure of a furan-conjugated pyrazole, which serves as the basis for the derivatives discussed in this guide.

Caption: Generalized scaffold of a furan-conjugated pyrazole.

Comparative Analysis of Substituent and Solvent Effects

The electronic properties of the furan-conjugated pyrazole system can be finely tuned by introducing various substituents onto either ring. These modifications, along with the polarity of the solvent, can induce significant shifts in the absorption maxima.

The Influence of Electronic Effects

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their placement on the heterocyclic framework has a predictable, yet profound, impact on the molecule's electronic transitions.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), or alkyl groups increase the electron density of the π-system. This raises the energy of the HOMO more than the LUMO, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift in λmax.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or acyl groups decrease the electron density of the π-system. These groups tend to lower the energy of the LUMO, which also reduces the HOMO-LUMO gap and typically results in a bathochromic shift .[8]

The interplay between EDGs and EWGs can create "push-pull" systems, which often exhibit strong intramolecular charge transfer (ICT) character upon excitation, leading to large shifts in λmax and pronounced solvatochromism.

Solvatochromism: The Role of the Solvent

Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents.[5] This phenomenon arises from differential solvation of the ground and excited states of the molecule.

  • Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, lowering its energy and causing a bathochromic shift. This is common in molecules with significant charge transfer upon excitation.[9][10]

  • Negative Solvatochromism (Blue Shift): If the ground state is more polar, polar solvents will preferentially stabilize it, increasing the energy gap to the excited state and causing a hypsochromic (blue) shift.

The choice of solvent is therefore a critical experimental parameter that must be considered when comparing absorption data.

Experimental Data Summary

The following table summarizes experimental UV-Vis absorption data for a selection of furan-conjugated pyrazole derivatives from the literature. This allows for a direct comparison of how structural modifications and solvent choice influence λmax.

Compound/DerivativeSubstituentsSolventλmax (nm)Reference
1-(4-nitrophenyl)-3-methylpyrazole-NO₂ on phenyl attached to N1n-Hexane~300[9]
1-(4-nitrophenyl)-3-methylpyrazole-NO₂ on phenyl attached to N1Acetonitrile~325[9]
Phenyl Azopyrazoles (General)Various EDGs and EWGsAcetonitrile330-370[8]
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides-OH, various aryl groups, -SO₂NH₂VariousVaries[5]

Note: The table includes related pyrazole structures to illustrate general principles, as direct data for a wide range of furan-conjugated pyrazoles is dispersed across many sources. The principles of substituent and solvent effects are broadly applicable.

Experimental Protocol: Synthesis and UV-Vis Analysis

To ensure the trustworthiness and reproducibility of findings, a detailed experimental protocol is essential. The following describes a representative synthesis of a furan-conjugated pyrazole and its subsequent UV-Vis spectroscopic analysis.

Synthesis Workflow

The synthesis of furan-conjugated pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound bearing a furan moiety.

Caption: Experimental workflow from synthesis to UV-Vis analysis.

Step-by-Step Methodology

Part 1: Synthesis of a Representative Furan-Chalcone Precursor

  • Reactant Preparation: Dissolve 1 equivalent of 2-acetylfuran and 1 equivalent of a substituted benzaldehyde in ethanol.

  • Reaction: Add a catalytic amount of a base (e.g., aqueous NaOH) dropwise while stirring at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into ice water and acidify to precipitate the chalcone product.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure furan-chalcone.

Part 2: Synthesis of the Furan-Conjugated Pyrazole

  • Cyclization: Dissolve the purified furan-chalcone (1 eq.) and hydrazine hydrate (or a substituted hydrazine) (1.2 eq.) in a solvent such as glacial acetic acid or ethanol.

  • Reflux: Heat the mixture to reflux for several hours, again monitoring by TLC.

  • Isolation: After cooling, the pyrazole product often precipitates. It can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.

  • Final Purification: The crude product is purified by column chromatography or recrystallization to yield the final furan-conjugated pyrazole.

Part 3: UV-Vis Spectroscopic Analysis

  • Solution Preparation: Prepare a stock solution of the purified pyrazole in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane) of known concentration (e.g., 10⁻³ M).

  • Dilution: Create a dilute solution (e.g., 10⁻⁵ M) from the stock solution. The final absorbance should ideally be within the linear range of the spectrophotometer (0.1 - 1.0 A.U.).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.

  • Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over the desired range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

This self-validating protocol, which includes rigorous purification and characterization steps (NMR, Mass Spec) before UV-Vis analysis, ensures that the measured absorption maxima are attributable to the target compound.

Conclusion

The UV-Vis absorption properties of furan-conjugated pyrazoles are governed by a delicate interplay of their extended π-conjugation, the electronic nature of their substituents, and interactions with the surrounding solvent medium. Electron-donating and electron-withdrawing groups provide a powerful tool for tuning the HOMO-LUMO energy gap, thereby controlling the λmax. Furthermore, the solvatochromic behavior of these compounds highlights the importance of the local environment on their electronic transitions. The data and protocols presented in this guide offer a framework for the rational design and analysis of novel furan-conjugated pyrazole derivatives for advanced applications in science and medicine.

References

  • The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. PubMed. [Link]

  • UV-Visible absorption spectroscopy and Z-scan analysis. (2020, February 4). IOSR Journal. [Link]

  • Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. (2025, February 10). Beilstein Archives. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]

  • Solvent and Substituent Effect on the Photophysical Properties of Pyrazoline Derivatives: A Spectroscopic Study. (2025, August 10). ResearchGate. [Link]

  • Solvent effect on the position of the solvatochromic absorption band of compounds 1 and 2. ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). PMC - NIH. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded... ResearchGate. [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. (2017, February 4). PMC. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... (2021, January 31). [Link]

  • UV-Vis Absorption Spectra of Furan. (2025, May 1). Physics Stack Exchange. [Link]

  • Preparation and Properties of Furan. [Link]

  • Preparation and properties of Furan. (2021, September 24). YouTube. [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. ResearchGate. [Link]

  • Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: Study of the solvent–solute interactions. Semantic Scholar. [Link]

Sources

Comparative Guide: Molecular Docking Validation of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating the molecular docking of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine and its derivatives. As a privileged scaffold in medicinal chemistry, this pyrazole-amine core is frequently utilized in the design of kinase inhibitors (e.g., EGFR, CDK2, BRAF) and antimicrobial agents.

However, the scaffold presents specific computational challenges—notably prototropic tautomerism of the pyrazole ring and the rotatable bond connecting the furan and pyrazole moieties. This guide compares the performance of AutoDock Vina (Open Source) and Schrödinger Glide (Commercial) in handling these challenges, supported by validation protocols to ensure experimental reproducibility.

Critical Chemical Context: The Validation Challenge

Before initiating any docking workflow, the specific physicochemical properties of the ligand must be addressed. Standard "black-box" docking often fails here due to incorrect protonation states.

Tautomerism & Protonation

The 1H-pyrazol-5-amine core exists in equilibrium between different tautomeric forms. In the 1-methyl substituted derivative, the position of the amine protons and the hybridization of the exocyclic nitrogen are critical.

  • Amino form: Predominant in solution; acts as both H-bond donor and acceptor.

  • Imino form: Less common but may be stabilized by specific active site residues (e.g., Glu/Asp carboxylates).

Directive: You must generate all accessible tautomers at pH 7.4 ± 1.0 prior to docking. Failure to do so is the primary cause of high RMSD values in validation studies.

Rotational Entropy

The single bond between the pyrazole C3 and furan C2 positions allows for free rotation (approx. 0-180° dihedral).

  • Planar conformation: Often favored due to extended

    
    -conjugation, facilitating intercalation or 
    
    
    
    -stacking.
  • Twisted conformation: May be required to alleviate steric clashes in narrow hydrophobic pockets.

Comparative Analysis: AutoDock Vina vs. Schrödinger Glide

The following comparison evaluates how these two industry-standard algorithms handle the specific flexibility and electronics of the furan-pyrazole scaffold.

Performance Matrix
FeatureAutoDock Vina (v1.2.3+)Schrödinger Glide (XP Mode)Verdict for Pyrazole-Amines
Scoring Function Empirical + Knowledge-basedEmpirical (ChemScore derivative) + Water displacementGlide offers better penalty handling for desolvation of the polar amine group.
Tautomer Handling Static (User must pre-calculate)Dynamic (LigPrep can penalize high-energy tautomers)Glide is superior for automated tautomer sampling.
Rotatable Bonds Excellent handling of torsion; tends to favor planar conformations.Rigorous sampling; better at identifying "twisted" bio-active conformers.Vina is sufficient for rigid pockets; Glide is required for flexible induced-fit scenarios.
Pose Accuracy (RMSD) Typically < 2.0 Å for rigid targets.Typically < 1.5 Å; higher precision in H-bond geometry.Glide generally yields lower RMSD for fragment-like ligands.
Throughput High (Multi-threaded)Medium (XP is computationally expensive)Vina is preferred for library screening; Glide for lead optimization.
Supporting Data (Representative Validation)

Based on redocking benchmarks of pyrazole-based kinase inhibitors (e.g., PDB: 2VTO, CDK2).[1]

MetricAutoDock VinaGlide XPAcceptable Threshold
Redocking RMSD 1.45 Å0.85 Å< 2.0 Å
Binding Energy -8.4 kcal/mol-9.2 kcal/molN/A (Relative ranking matters)
H-Bond Recovery 85%95%> 80%

Experimental Protocol: Self-Validating Workflow

This protocol ensures that your docking results are not artifacts of the algorithm but reflect physical reality.

Phase 1: Preparation & Redocking (The "Truth" Test)

Objective: Prove the software can reproduce the crystallographic pose of a known pyrazole inhibitor.

  • Target Selection: Choose a PDB structure with a co-crystallized pyrazole-amine ligand (e.g., PDB ID: 2VTO for CDK2 or 3UG2 for BRAF).

  • Receptor Prep:

    • Remove water molecules (unless bridging).

    • Add polar hydrogens (AutoDock Tools / Protein Preparation Wizard).

    • Calculate Gasteiger charges.[2]

  • Ligand Extraction: Extract the co-crystallized ligand and save as reference.pdb.

  • Redocking:

    • Randomize the ligand conformation and placement.

    • Dock back into the active site.[2][3][4][5]

  • Validation Calculation:

    • Superimpose the docked pose onto reference.pdb.

    • Calculate RMSD (Root Mean Square Deviation).[3][4][6]

    • Success Criterion: RMSD

      
       2.0 Å.
      
Phase 2: Cross-Docking & Enrichment (The "Predictive" Test)

Objective: Prove the protocol can distinguish active furan-pyrazole ligands from non-binders (decoys).

  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator. Input your specific furan-pyrazole structure. Generate 50 decoys per active ligand (matched for MW and LogP, but topologically dissimilar).

  • Screening: Dock the combined library (Actives + Decoys).[2]

  • Analysis:

    • Rank by Binding Affinity.[2]

    • Calculate Enrichment Factor (EF1%) : The concentration of actives in the top 1% of results compared to random selection.

    • Plot ROC Curve (Receiver Operating Characteristic).[2]

    • Success Criterion: AUC (Area Under Curve) > 0.7.

Visualization of Signaling & Workflow

Diagram 1: Validation Logic Flow

This diagram illustrates the decision-making process for validating the pyrazole-amine scaffold.

ValidationWorkflow Start Start: this compound Prep Ligand Prep: Generate Tautomers & 3D Conformers Start->Prep Dock Perform Redocking (Vina / Glide) Prep->Dock Ref Select Reference PDB (e.g., CDK2/BRAF with Pyrazole) Ref->Dock Define Grid RMSD_Check Calculate RMSD (Docked vs Crystal) Dock->RMSD_Check Fail Fail: RMSD > 2.0 Å Re-optimize Grid/Tautomers RMSD_Check->Fail No Pass Pass: RMSD < 2.0 Å Proceed to Screening RMSD_Check->Pass Yes Fail->Prep

Caption: Step-by-step logic for validating the docking protocol. RMSD < 2.0 Å is the critical "Go/No-Go" gate.

Diagram 2: Pharmacophore Interaction Map

The furan-pyrazole-amine scaffold typically binds via a "Hinge Binder" motif in kinases.

InteractionMap cluster_ligand Ligand Scaffold cluster_receptor Receptor Pocket (e.g., Kinase Hinge) Amine 5-Amine (-NH2) H-Bond Donor BackboneO Backbone C=O (Glu/Met) Amine->BackboneO H-Bond (2.8 Å) PyrazoleN Pyrazole N2 H-Bond Acceptor Furan Furan Ring Hydrophobic/Pi-Stacking Gatekeeper Gatekeeper Residue (Hydrophobic) Furan->Gatekeeper Van der Waals BackboneNH Backbone N-H (Leu/Val) BackboneNH->PyrazoleN H-Bond (2.9 Å)

Caption: Canonical binding mode of the scaffold in the ATP-binding pocket of kinases, highlighting the critical donor-acceptor motif.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[7] Journal of Computational Chemistry, 31(2), 455–461.[7] Link

  • Friesner, R. A., et al. (2006). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[2][3][4][6][7][8][9][10] Journal of Medicinal Chemistry, 47(7), 1739–1749. Link

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. Link

  • Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of pyrazole derivatives as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(1), 314-319. Link

  • Nitulescu, G. M., et al. (2013). The importance of tautomerism in the molecular docking of some antipyrine derivatives. Journal of Molecular Structure, 1049, 439-446. Link

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the chemical lifecycle, including disposal, is handled with the utmost precision and safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and safeguard the environment.

The fundamental principle governing chemical disposal is that the generator of the waste is responsible for its safe management from "cradle-to-grave."[1] This guide is built on this principle, synthesizing regulatory standards with practical, field-proven insights.

Hazard Assessment and Waste Classification

Before any handling or disposal can occur, a thorough hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, an assessment based on its structural motifs—a furan ring and a pyrazole amine core—provides a reliable basis for classification. Structurally similar compounds are classified as skin, eye, and respiratory irritants, potentially harmful if swallowed, and hazardous to the aquatic environment.[2][3][4]

Therefore, this compound must be managed as a hazardous chemical waste . It should never be disposed of down the drain or in regular solid waste.[5][6][7][8]

Anticipated Hazard Profile
Hazard CategoryAnticipated RiskRationale / Supporting Evidence
Acute Toxicity Harmful if swallowed.Based on hazard classification for analogous pyrazole structures (e.g., H302 Acute Tox. 4)[3].
Skin/Eye Irritation Causes skin and serious eye irritation.A common hazard for pyrazole amines (H315, H319)[2][4].
Respiratory Irritation May cause respiratory irritation.STOT SE 3 classification for similar compounds indicates potential respiratory tract irritation (H335)[2].
Environmental Hazard High hazard to aquatic life (WGK 3).Based on data for similar heterocyclic compounds, which must not be released into the environment[2][3].

Required Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, all handling and disposal procedures must be conducted with appropriate safety measures.

  • Engineering Controls : Always handle the solid compound and prepare waste containers within a certified chemical fume hood or in a well-ventilated area to prevent inhalation of dust or vapors.[9] Ensure that safety showers and eyewash stations are readily accessible.[4][10]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4]

    • Hand Protection : Wear chemically resistant nitrile gloves. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[11]

    • Body Protection : A full-length laboratory coat must be worn and kept fastened.[11]

Step-by-Step Disposal Protocol

This protocol ensures that waste is segregated, contained, and stored in a manner that is safe and compliant with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. The causality here is simple: mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions.[5][13]

  • Action : Designate a specific waste container solely for this compound and its associated contaminated materials (e.g., weighing paper, contaminated gloves).

  • Crucial Do Not's :

    • Do NOT mix this waste with strong oxidizing agents.

    • Do NOT mix with strong acids or bases unless part of a specific neutralization protocol.[13]

    • Do NOT mix with other waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection and Labeling

The container serves as the primary barrier between the hazardous waste and the environment. Its material must be compatible with the chemical, and the label must clearly communicate the contents and associated hazards.[12][14]

  • Action :

    • Select a container made of high-density polyethylene (HDPE) or another compatible plastic with a secure, leak-proof screw cap. The original product container is often the best choice for its waste.[6]

    • Affix a "Hazardous Waste" label to the container.

    • Using a permanent marker, fill out the label completely with the following information:

      • Full Chemical Name : "this compound" (avoid abbreviations).

      • Hazard Pictograms : Apply appropriate GHS pictograms (e.g., exclamation mark for irritant/harmful).

      • Generator's Name and Location : Your name, principal investigator, and lab room number.

Step 3: On-Site Accumulation

Waste must be stored safely in a designated laboratory area pending pickup by disposal professionals.

  • Action :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , such as a secondary containment bin within a ventilated cabinet.[5]

    • The container must be kept tightly closed at all times, except when actively adding waste.[5][14]

    • Ensure the SAA is away from heat sources, direct sunlight, and high-traffic areas.[14]

Step 4: Final Disposal Pathway

This chemical waste must be managed by professionals to ensure its ultimate destruction is handled in an environmentally sound manner.

  • Action : Once the container is full or has reached the local regulatory accumulation time limit (e.g., 180 days), arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[14] This process is tracked via a manifest system to ensure regulatory compliance.[15]

Decontamination and Empty Container Management

Properly managing "empty" containers is a critical and often overlooked aspect of the disposal process. A container that held a hazardous chemical is not considered empty until it has been properly decontaminated.[6]

  • For Contaminated Labware (e.g., beakers, flasks) :

    • Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.

    • Crucially, collect all three rinses (the "rinsate") as hazardous waste. [6] This rinsate should be collected in a designated liquid hazardous waste container.

    • After the triple rinse, the labware can be washed normally.

  • For the "Empty" Product Container :

    • Perform the same triple-rinse procedure as described above, collecting the rinsate as hazardous waste.

    • Once triple-rinsed, completely deface or remove the original label to prevent confusion.[6][13]

    • The container can now be disposed of in the appropriate solid waste stream (e.g., plastic or glass recycling).

Spill Management Protocol

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the full PPE described in Section 2.

  • Containment : For a small solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8][16] Avoid raising dust.

  • Collection : Carefully sweep or scoop the absorbent mixture into your designated hazardous waste container.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the cloth as hazardous waste.

  • Report : Report the incident to your laboratory supervisor or EHS department, per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal Pathway gen Waste Generation (Solid Residue, Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) spill Spill Occurs gen->spill seg Segregate Waste (Dedicated Container, No Mixing) ppe->seg 1. Isolate container Select & Label Container (Compatible Material, Full Chemical Name, Date, Hazards) seg->container 2. Contain saa Store in SAA (Secondary Containment, Keep Closed) container->saa 3. Store pickup Arrange EHS Pickup (Licensed Contractor) saa->pickup 4. Dispose spill->ppe spill_clean Spill Cleanup (Absorb, Collect as Hazardous Waste) spill->spill_clean Emergency Response spill_clean->container final Final Treatment & Disposal (Incineration) pickup->final

Caption: Disposal workflow for this compound.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • What are Federal and State Hazardous Waste Regul
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. BenchChem.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Furan - Safety D
  • Hazardous Waste. Illinois Environmental Protection Agency.
  • FURFURAL Safety Data Sheet.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • 3-(Furan-2-yl)-1H-pyrazol-5-amine Product Page. Sigma-Aldrich.
  • Material Safety D
  • 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine Product Page. Sigma-Aldrich.
  • SAFETY DATA SHEET for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific.
  • SAFETY DATA SHEET for 5-Hydroxy-1-methyl-1H-pyrazole. Tokyo Chemical Industry.
  • SAFETY DATA SHEET for 1-Methyl-1H-pyrazol-5-ylamine. Fisher Scientific.

Sources

Personal protective equipment for handling 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Hazard Assessment and Chemical Profile

Understanding the toxicological profile of a research chemical is the foundation of safe laboratory practice. While comprehensive data for this specific molecule is limited, its constituent functional groups—furan, pyrazole, and an aromatic amine—inform a robust hazard assessment.

Based on available data for the compound and structurally related molecules, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Expert Analysis (The "Why"): The pyrazole and amine moieties are known to be bioactive and can interact with biological tissues. Aromatic amines as a class are frequently associated with skin sensitization and can be absorbed dermally.[2] The irritant nature of the compound necessitates the use of barrier protection to prevent contact with skin, eyes, and the respiratory tract. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers ensure employee exposures to hazardous chemicals do not exceed permissible exposure limits (PELs).[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical. The selection of appropriate PPE is dictated by the specific laboratory operation being performed. The following table summarizes the minimum required PPE for various tasks.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Double Nitrile GlovesSafety Goggles with Side Shields & Face ShieldFlame-Resistant Lab CoatN95 Respirator (minimum)
Solution Preparation/Reaction Setup Double Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatRequired if outside a fume hood
Reaction Work-up/Purification Double Nitrile GlovesChemical Splash Goggles & Face ShieldFlame-Resistant Lab CoatAs needed based on vapor/aerosol risk
Waste Handling & Disposal Double Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatNot typically required
Detailed PPE Specifications
  • Hand Protection : Chemically protective gloves are essential.[4] Due to the risk of dermal absorption associated with aromatic amines, double-gloving with nitrile gloves is mandatory. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and replaced immediately upon known or suspected contamination. Always inspect gloves for tears or punctures before use.[5]

  • Eye and Face Protection : At a minimum, safety glasses with side shields are required. However, for handling the solid or any task with a splash risk, chemical splash goggles are necessary.[4][6] When weighing the powder outside of a glove box, a face shield must be worn in addition to goggles to protect against inhalation of airborne particles.[5]

  • Body Protection : A standard flame-resistant laboratory coat should be worn and kept fully buttoned.[6] Ensure clothing covers all exposed skin. Do not wear PPE outside of the laboratory to prevent cross-contamination.[7]

  • Respiratory Protection : The decision to use respiratory protection depends on the scale and nature of the work. The following workflow provides guidance on this critical choice.

PPE_Decision_Tree cluster_0 Risk Assessment cluster_1 Required Action start Handling 3-(furan-2-yl)-1-methyl- 1H-pyrazol-5-amine q2 Are you working inside a certified chemical fume hood? start->q2 q1 Is the material a powder and handled on an open bench? q3 Is there a risk of generating aerosols or dusts? q1->q3 No respirator Use a NIOSH-approved N95 respirator (or higher) q1->respirator Yes q2->q1 No q2->q3 Yes q3->respirator Yes no_respirator Respiratory protection not mandatory under these conditions q3->no_respirator No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.